Cumi-101
Descripción
Propiedades
Número CAS |
179756-61-7 |
|---|---|
Fórmula molecular |
C19H27N5O3 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3 |
Clave InChI |
MEKSQRMXWZHFIP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |
Apariencia |
Solid powder |
Otros números CAS |
179756-61-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CUMI-101; CUMI 101; CUMI101; |
Origen del producto |
United States |
Foundational & Exploratory
The Radioligand [11C]CUMI-101: A Technical Whitepaper on its Discovery, Development, and Recharacterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Initially developed as a promising agonist for in vivo imaging of the serotonin 1A (5-HT1A) receptor with Positron Emission Tomography (PET), [11C]CUMI-101 has undergone a significant re-evaluation of its pharmacological profile. This technical guide provides a comprehensive overview of the discovery and development of [11C]this compound, with a focus on the pivotal studies that redefined its functional activity and characterized its binding properties. This document summarizes key quantitative data, presents detailed experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows. The findings reveal that, contrary to its initial characterization, [11C]this compound behaves as a potent 5-HT1A receptor antagonist in the primate brain. Furthermore, significant cross-reactivity with α1-adrenoceptors has been identified, a factor that critically impacts its utility as a specific radioligand for 5-HT1A receptor imaging.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is implicated in the pathophysiology of numerous neuropsychiatric disorders, including depression and anxiety. PET imaging of 5-HT1A receptors is a valuable tool for understanding these conditions and for the development of novel therapeutics. An agonist radioligand is of particular interest as it could potentially differentiate between the high- and low-affinity states of the receptor, offering insights into receptor functionality. [11C]this compound was developed to meet this need. This whitepaper details the journey of [11C]this compound from a promising agonist candidate to its recharacterization as an antagonist with notable off-target binding, providing researchers with the critical technical details of its evaluation.
Pharmacological Profile
Initial Characterization as a 5-HT1A Agonist
[11C]this compound was initially synthesized and evaluated as a potential 5-HT1A receptor agonist. Early studies in non-human primates showed promising characteristics for a PET radioligand.
Recharacterization as a 5-HT1A Antagonist
Subsequent, more detailed investigations into the functional properties of this compound revealed a different pharmacological profile in the primate brain. A key study demonstrated that this compound did not stimulate G-protein coupling in the manner of an agonist but instead acted as a potent antagonist.
Off-Target Binding: α1-Adrenoceptor Cross-Reactivity
A significant finding in the development of [11C]this compound was its cross-reactivity with α1-adrenoceptors. This off-target binding is particularly prominent in certain brain regions, which complicates the interpretation of PET imaging data and limits the utility of [11C]this compound as a specific 5-HT1A receptor radioligand.
Quantitative Data
Table 1: In Vitro α1-Adrenoceptor Cross-Reactivity of this compound
| Species | Brain Region | Cross-Reactivity (%) |
| Rat | Thalamus | 45% |
| Rat | Neocortex | 42% |
| Monkey | Thalamus | 50% |
| Monkey | Neocortex | 12% |
| Human | Thalamus | 43% |
| Human | Neocortex | 10% |
Data from in vitro homogenate binding studies.[1]
Table 2: In Vivo Receptor Occupancy of [11C]this compound in Baboons Following Pharmacological Challenge
| Challenging Agent | Dose | Average Occupancy (%) |
| Citalopram | 2 mg/kg | 15.0% |
| Citalopram | 4 mg/kg | 30.4% |
| Fenfluramine | 2.5 mg/kg | 23.7% |
| WAY-100635 | 0.5 mg/kg | 87% |
| 8-OH-DPAT | 2 mg/kg | 76% |
Data from PET imaging studies in Papio anubis.[2][3]
Experimental Protocols
[35S]GTPγS Binding Assay for Functional Activity
This assay was employed to determine whether this compound acts as an agonist or antagonist at the 5-HT1A receptor by measuring its effect on G-protein activation.
-
Objective: To assess the ability of this compound to stimulate [35S]GTPγS binding to G-proteins, indicative of agonist activity, or to inhibit agonist-stimulated binding, indicative of antagonist activity.
-
Materials:
-
Primate brain tissue homogenates (e.g., hippocampus).
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GTPγS assay buffer.
-
8-OH-DPAT (a known potent 5-HT1A receptor agonist).
-
This compound.
-
WAY-100635 (a known potent 5-HT1A receptor antagonist).
-
Scintillation counter.
-
-
Procedure:
-
Brain tissue homogenates are prepared and incubated with varying concentrations of this compound or the reference agonist 8-OH-DPAT.
-
To test for antagonist activity, tissue homogenates are co-incubated with a fixed concentration of 8-OH-DPAT and varying concentrations of this compound or the reference antagonist WAY-100635.
-
[35S]GTPγS is added to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature.
-
The reaction is terminated, and the amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of the test compound. Agonist activity is determined by an increase in binding, while antagonist activity is determined by a dose-dependent inhibition of agonist-stimulated binding.
In Vivo PET Imaging and Blocking Studies
These studies were conducted to assess the in vivo binding characteristics of [11C]this compound and to confirm its binding to 5-HT1A receptors and α1-adrenoceptors.
-
Objective: To visualize and quantify the in vivo distribution and binding of [11C]this compound in the brain and to determine the specificity of this binding through pharmacological blockade.
-
Subjects: Animal models (e.g., rats, monkeys) and human volunteers.
-
Radioligand: [11C]this compound, synthesized by methylation of the desmethyl precursor with [11C]MeI.
-
Blocking Agents:
-
WAY-100635 (selective 5-HT1A receptor antagonist).
-
Prazosin (selective α1-adrenoceptor antagonist).
-
-
Procedure:
-
A baseline PET scan is acquired following the intravenous injection of [11C]this compound.
-
For blocking studies, subjects are pre-treated with either WAY-100635, prazosin, or a combination of both before the injection of [11C]this compound.
-
Dynamic PET data are acquired over a specified duration (e.g., 120 minutes).
-
Arterial blood samples are collected to measure the concentration of the radioligand in the plasma and its metabolites.
-
-
Data Analysis: The PET data are reconstructed to generate images of radioligand distribution in the brain. The binding potential (BP) is calculated for various brain regions to quantify receptor density. The reduction in BP following the administration of blocking agents is used to determine the degree of binding to the target receptors. PET imaging confirmed that pre-blocking with both WAY-100635 and prazosin was necessary to reduce [11C]this compound brain uptake to the level of a self-block.[1]
Visualizations
Caption: 5-HT1A Receptor G-Protein Signaling Cascade.
Caption: Workflow for the Characterization of [11C]this compound.
Conclusion
The development of [11C]this compound serves as an important case study in radiopharmaceutical development. Initially promising as a 5-HT1A agonist, rigorous experimental evaluation revealed its true nature as a potent antagonist in the primate brain.[1] Moreover, the identification of significant α1-adrenoceptor cross-reactivity has highlighted the critical importance of thorough off-target screening for novel radioligands. While the utility of [11C]this compound as a specific 5-HT1A PET radioligand is limited by these findings, the detailed characterization studies have provided valuable insights into its pharmacological properties and have underscored the complexities of developing subtype-selective GPCR imaging agents. This technical guide provides researchers with a comprehensive understanding of the data and methodologies that have defined our current knowledge of [11C]this compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Modeling considerations for 11C-CUMI-101, an agonist radiotracer for imaging serotonin 1A receptor in vivo with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo serotonin-sensitive binding of [11C]this compound: a serotonin 1A receptor agonist positron emission tomography radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
Cumi-101: A Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumi-101, also known as [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a high-affinity radioligand developed for the serotonin 1A (5-HT1A) receptor. Initially characterized as a partial agonist, its functional activity has been a subject of further investigation, with some studies suggesting it may act as an antagonist in certain biological contexts. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of its interaction with relevant signaling pathways.
Data Presentation
Binding Affinity of this compound
The binding affinity of this compound for the human 5-HT1A receptor is in the sub-nanomolar range, indicating a high potency for its primary target.
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| 5-HT1A | [³H]8-OH-DPAT | Bovine Hippocampal Membranes | 0.15 |
Functional Activity of this compound
This compound has been characterized as a partial agonist at the human 5-HT1A receptor. However, other studies have reported antagonistic activity in native brain tissue, suggesting that its functional effects may be dependent on the specific cellular environment and receptor conformation.
| Assay | Preparation | Parameter | Value (nM) | Emax (%) | Reference |
| [³⁵S]GTPγS Binding | CHO cells expressing human 5-HT1A receptor | EC₅₀ | 0.1 | 88 |
Selectivity Profile of this compound
While this compound demonstrates high affinity for the 5-HT1A receptor, it also exhibits significant binding to the α1-adrenoceptor, a key consideration in its selectivity profile.
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| α1-Adrenoceptor | Not Specified | Not Specified | 6.75 |
Experimental Protocols
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Membrane preparation containing the receptor of interest (e.g., bovine hippocampal membranes for 5-HT1A).
-
Radiolabeled ligand (e.g., [³H]8-OH-DPAT).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant for storage at -80°C. On the day of the assay, thaw and resuspend the membranes in the final assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Competition Binding Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Membrane preparation containing the GPCR of interest.
-
[³⁵S]GTPγS.
-
This compound at various concentrations.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare membrane homogenates as described in the radioligand binding assay protocol. Prepare solutions of [³⁵S]GTPγS, GDP, and this compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of this compound. Pre-incubate for a short period. Initiate the reaction by adding [³⁵S]GTPγS. Incubate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration. The concentration of this compound that produces 50% of the maximal response is the EC₅₀, and the maximal stimulation observed is the Emax. For antagonist activity, the assay is performed in the presence of a known agonist, and the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured.
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
In Vivo PET Imaging with [¹¹C]this compound
Positron Emission Tomography (PET) with [¹¹C]this compound allows for the in vivo quantification and visualization of 5-HT1A receptors in the brain.
Protocol Outline:
-
Radiosynthesis: [¹¹C]this compound is synthesized by the methylation of its desmethyl precursor with [¹¹C]methyl iodide.
-
Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is often performed for attenuation correction. An arterial line may be placed for blood sampling to create a metabolite-corrected arterial input function.
-
Radiotracer Injection: A bolus of [¹¹C]this compound is injected intravenously.
-
PET Scan Acquisition: Dynamic PET data are acquired over a period of up to 120 minutes.
-
Arterial Blood Sampling: If an arterial input function is used, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in the plasma.
-
Image Reconstruction and Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn on the images to measure the time-activity curves in different brain regions. Kinetic modeling is then applied to these curves to estimate parameters such as the binding potential (BP), which is related to the density of available receptors.
Signaling Pathways
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, leads to reduced activation of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels. These actions generally result in a hyperpolarization of the neuron and a decrease in neuronal excitability.
Caption: 5-HT1A Receptor Signaling Pathway.
α1-Adrenoceptor Signaling
The α1-adrenoceptor, a Gq-coupled receptor, activates a distinct signaling cascade. Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.
Caption: α1-Adrenoceptor Signaling Pathway.
Conclusion
This compound is a potent and valuable research tool for investigating the 5-HT1A receptor system. Its high affinity and utility as a PET radioligand have enabled significant advancements in understanding the role of this receptor in both normal brain function and neuropsychiatric disorders. However, its cross-reactivity with the α1-adrenoceptor and the context-dependent nature of its functional activity are critical factors that researchers must consider in the design and interpretation of their studies. This technical guide provides a foundational understanding of this compound's pharmacological profile to aid in its effective application in neuroscience and drug discovery.
A Technical Guide to the Pharmacokinetics and Biodistribution of [11C]-CUMI-101
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of [11C]-CUMI-101, a radioligand for the serotonin 1A (5-HT1A) receptor. This document synthesizes data from key research studies to offer a detailed resource for professionals in drug development and neuroscience research.
Introduction
[11C]-CUMI-101, or [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a positron emission tomography (PET) radiotracer designed to quantify 5-HT1A receptors in the brain.[1][2][3] Initially developed as an agonist, it is believed to selectively bind to the G-protein-coupled state of the 5-HT1A receptor, offering a potential measure of the receptor's active state.[4][5] However, subsequent research has suggested it may behave as an antagonist in native brain tissue. This guide will delve into its pharmacokinetic profile, biodistribution in humans and animal models, and the experimental protocols used in its evaluation.
Pharmacokinetics
The pharmacokinetic profile of [11C]-CUMI-101 is characterized by good blood-brain barrier permeability and favorable kinetics in both plasma and the brain.
Metabolism
In humans, [11C]-CUMI-101 exhibits relatively slow metabolism. Approximately 60 ± 5% of the radiotracer remains unmetabolized in plasma at 90 minutes post-injection. The metabolites of [11C]-CUMI-101 are more polar than the parent compound.
Plasma Free Fraction
The fraction of [11C]-CUMI-101 that is free in human plasma has been reported to be 32 ± 4%. In baboons, the free fraction was found to be 59% ± 3%.
Biodistribution
The distribution of [11C]-CUMI-101 has been studied in both humans and animal models, revealing high uptake in the brain and other organs.
Human Biodistribution
In healthy human volunteers, [11C]-CUMI-101 shows significant brain uptake, peaking at approximately 11% of the injected activity (IA) around 10 minutes post-injection. This is among the highest brain uptakes reported for 11C-labeled ligands. High uptake is also observed in the liver (around 35% IA at 120 minutes), pancreas, and spleen.
Table 1: Organ Distribution and Radiation Dosimetry of [11C]-CUMI-101 in Humans
| Organ | Mean Injected Activity (MBq ± SD) | Peak Uptake (% IA) | Time to Peak (min) | Highest Dose (μSv/MBq) |
| Brain | 428 ± 84 | ~11 | 10 | - |
| Liver | 428 ± 84 | ~35 | 120 | 18.4 |
| Pancreas | 428 ± 84 | - | - | 32.0 |
| Spleen | 428 ± 84 | - | - | 14.5 |
| Lungs | - | - | - | - |
| Kidneys | - | - | - | - |
| Heart | - | - | - | - |
| Stomach | - | - | - | - |
| Thyroid | - | - | - | - |
| Urinary Bladder | - | - | - | - |
| Lumbar Spine | - | - | - | - |
| Data sourced from Hines et al., 2011. |
The effective dose of [11C]-CUMI-101 has been calculated to be 5.3 ± 0.5 μSv/MBq, a value comparable to other 11C-labeled radioligands used for brain imaging.
Animal Biodistribution
Studies in baboons have also demonstrated the biodistribution of [11C]-CUMI-101. The liver showed the highest residence time for the radiotracer. Dosimetry estimates from these studies indicated that the testes and urinary bladder are the critical organs for males and females, respectively.
Experimental Protocols
Radiochemistry and Quality Control
Synthesis: [11C]-CUMI-101 is synthesized via O-methylation of its desmethyl precursor.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) and a C-18 SepPak.
Quality Control: The chemical and radiochemical purity of [11C]-CUMI-101 are assessed using HPLC. The average radiochemical yield is approximately 25% at the end of synthesis, with a specific activity of around 2,600 ± 500 Ci/μmol.
PET Imaging Protocol
Human Studies:
-
Injection: A bolus injection of [11C]-CUMI-101 is administered intravenously. The injected activity is typically around 385-428 MBq.
-
Scanner: An ECAT HR+ scanner or a similar PET or PET/CT scanner is used.
-
Data Acquisition: Dynamic PET images are acquired in 3D list mode for 120 minutes. The acquisition is typically divided into frames of increasing duration (e.g., 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, 10 x 10 min).
Animal Studies (Baboons and Rats):
-
Anesthesia: Animals are anesthetized, for example, with isoflurane for rats.
-
Injection: The radiotracer is injected intravenously.
-
Data Acquisition: Dynamic PET scans are acquired with varying frame sequences depending on the animal model.
Data Analysis
-
Image Reconstruction and Processing: PET data are reconstructed with corrections for attenuation and scatter. The PET images are often co-registered to the subject's T1-weighted MRI.
-
Metabolite Analysis: Arterial blood samples are collected at multiple time points to measure the percentage of unmetabolized [11C]-CUMI-101 using HPLC.
-
Kinetic Modeling: Various kinetic models are used to quantify receptor binding, including two-tissue compartment models and graphical analysis methods like the likelihood estimation in graphical analysis (LEGA). The binding potential (BPF or BPND) is a common outcome measure.
Visualizations
Experimental Workflow for a Human PET Study
Caption: Experimental workflow for a human [11C]-CUMI-101 PET study.
[11C]-CUMI-101 Interaction with the 5-HT1A Receptor
Caption: Interaction of [11C]-CUMI-101 with the 5-HT1A receptor.
Conclusion
[11C]-CUMI-101 is a valuable radioligand for imaging 5-HT1A receptors, characterized by high brain uptake and well-defined pharmacokinetics. While its functional activity as an agonist or antagonist in the human brain requires further clarification, the existing data on its biodistribution and dosimetry provide a solid foundation for its continued use in neuroscience research. This guide has summarized the key technical aspects of [11C]-CUMI-101, offering a detailed resource for researchers and professionals in the field.
References
- 1. Biodistribution, toxicology and radiation dosimetry of 5-HT1A receptor agonist Positron Emission Tomography ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Quantification of Human Serotonin 1A Receptor Using 11C-CUMI-101, an Agonist PET Radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human biodistribution and dosimetry of ¹¹C-CUMI-101, an agonist radioligand for serotonin-1a receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Biodistribution and Dosimetry of 11C-CUMI-101, an Agonist Radioligand for Serotonin-1A Receptors in Brain | PLOS One [journals.plos.org]
CUMI-101: A Duality of Function at the Serotonin 1A Receptor
An In-depth Technical Guide on the Agonist versus Antagonist Properties of CUMI-101
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a high-affinity ligand for the serotonin 1A (5-HT1A) receptor, has been a subject of significant investigation, primarily as a potential radiotracer for Positron Emission Tomography (PET) imaging. However, its pharmacological profile is complex and characterized by conflicting reports of agonist and antagonist activity. This technical guide provides a comprehensive analysis of the dual properties of this compound, presenting the quantitative data, experimental methodologies, and the critical context of its off-target binding. The aim is to offer a clear and detailed resource for researchers in neuropharmacology and drug development to understand the nuances of this intriguing molecule.
Introduction
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of neuropsychiatric disorders such as anxiety and depression. The development of selective ligands for this receptor is of paramount importance for both therapeutic intervention and for understanding its role in brain function. This compound emerged as a promising candidate, initially characterized as a potent 5-HT1A receptor agonist.[1] However, subsequent and more detailed investigations, particularly in native brain tissue, have demonstrated that this compound behaves as a potent antagonist at this receptor.[2][3] This guide will dissect the evidence for both claims, providing a balanced and in-depth perspective. A further layer of complexity is added by the significant cross-reactivity of this compound with α1-adrenoceptors, a factor that critically impacts the interpretation of its in vivo effects.[2][4]
Quantitative Pharmacological Data
The pharmacological characteristics of this compound have been assessed through various in vitro and in vivo studies. The data presented below summarizes the key findings, highlighting the conflicting reports on its functional activity at the 5-HT1A receptor and its affinity for the α1-adrenoceptor.
Table 1: Reported Agonist Properties of this compound at the 5-HT1A Receptor
| Parameter | Value | Assay System | Reference |
| Kᵢ | 0.15 nM | Bovine Hippocampal Membranes ([³H]8-OH-DPAT displacement) | |
| EC₅₀ | 0.1 nM | [³⁵S]GTPγS binding assay in CHO cells expressing human 5-HT1A receptors | |
| Eₘₐₓ | 88% (Partial Agonist) | [³⁵S]GTPγS binding assay in CHO cells expressing human 5-HT1A receptors |
Table 2: Reported Antagonist Properties of this compound at the 5-HT1A Receptor
| Finding | Assay System | Reference |
| No stimulation of [³⁵S]GTPγS binding | Primate (monkey and human) brain tissue | |
| Dose-dependent inhibition of 8-OH-DPAT-stimulated [³⁵S]GTPγS binding | Primate (monkey and human) hippocampal tissue | |
| Behaves as a potent 5-HT1A receptor antagonist | Rat brain tissue |
Table 3: Off-Target Binding Profile of this compound
| Receptor | Kᵢ | Species/Tissue | Reference |
| α₁-Adrenoceptor | 6.75 nM | In vitro measurement |
Table 4: Regional α1-Adrenoceptor Cross-Reactivity of this compound in Brain Homogenates
| Brain Region | Rat | Monkey | Human | Reference |
| Thalamus | ~45% | ~50% | ~43% | |
| Neocortex | ~42% | ~12% | ~10% | |
| Cerebellum | <10% | <10% | <10% |
Experimental Protocols
The divergent characterization of this compound as an agonist versus an antagonist can be largely attributed to the different experimental systems employed.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins, a downstream event following agonist binding to a GPCR.
-
Objective: To determine the ability of a ligand to stimulate G-protein activation (agonist) or inhibit the action of a known agonist (antagonist).
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from either cultured cells expressing the receptor of interest (e.g., CHO cells with human 5-HT1A receptors) or from native brain tissue (e.g., primate hippocampus).
-
Incubation: Membranes are incubated with the radiolabeled guanine nucleotide [³⁵S]GTPγS, GDP, and the test compound (this compound) in an appropriate assay buffer.
-
Agonist Stimulation: For antagonist testing, a known 5-HT1A agonist (e.g., 8-OH-DPAT) is added to stimulate [³⁵S]GTPγS binding.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound radiolabel, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
Agonist Activity: Data is plotted as [³⁵S]GTPγS binding versus ligand concentration to determine EC₅₀ and Eₘₐₓ values.
-
Antagonist Activity: Data is plotted as the inhibition of agonist-stimulated [³⁵S]GTPγS binding versus antagonist concentration to determine the IC₅₀ or pKₑ values.
-
Radioligand Binding Assays
These assays are used to determine the affinity of a ligand for a receptor.
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor and α₁-adrenoceptors.
-
General Protocol:
-
Membrane Preparation: Similar to the [³⁵S]GTPγS assay, membranes are prepared from a source rich in the target receptor.
-
Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]prazosin for α₁-adrenoceptors) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The incubation is allowed to proceed to equilibrium.
-
Separation and Quantification: Bound and free radioligand are separated by filtration, and the radioactivity is quantified.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.
In Vivo PET Imaging
-
Objective: To visualize and quantify the binding of radiolabeled this compound ([¹¹C]this compound) to 5-HT1A receptors in the living brain.
-
General Protocol (as performed in baboons):
-
Radiotracer Administration: A bolus injection of [¹¹C]this compound is administered intravenously.
-
PET Scan: Dynamic PET data is acquired over a period of approximately 120 minutes.
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which is used to generate an input function for kinetic modeling.
-
Blocking Studies: To confirm specificity, scans can be performed after pre-administration of a known 5-HT1A antagonist (e.g., WAY-100635) or an α₁-adrenoceptor antagonist (e.g., prazosin).
-
-
Data Analysis: The PET data is analyzed using various kinetic models to estimate the binding potential (BP), a measure of receptor density and affinity.
Visualizations
Signaling Pathways
Caption: Canonical signaling pathways for the 5-HT1A and α1-adrenoceptor.
Experimental Workflow
Caption: A simplified workflow for the [³⁵S]GTPγS binding assay.
Logical Relationships
Caption: The divergent findings on this compound's functional properties.
Discussion and Conclusion
The pharmacological profile of this compound is a compelling case study in the complexities of drug-receptor interactions. The initial characterization of this compound as a 5-HT1A agonist was primarily based on studies using recombinant cell systems. While these systems are valuable for high-throughput screening and initial characterization, they may not fully recapitulate the intricacies of receptor function in their native environment.
In contrast, studies conducted in native brain tissue from multiple species, including primates, have consistently demonstrated that this compound acts as a potent 5-HT1A receptor antagonist. It fails to stimulate G-protein activation on its own and effectively blocks the action of known 5-HT1A agonists. This discrepancy highlights the critical importance of validating findings from recombinant systems in more physiologically relevant models. The reasons for this difference could be multifactorial, including variations in receptor coupling efficiency, G-protein expression levels, and the presence of receptor-interacting proteins in native tissues that are absent in recombinant cell lines.
The significant affinity of this compound for α₁-adrenoceptors is a major confounding factor, particularly for its use as an in vivo imaging agent. This off-target binding is not uniform across the brain, with higher cross-reactivity observed in regions like the thalamus. This complicates the interpretation of PET imaging data, as the signal in any given brain region is a composite of binding to both 5-HT1A receptors and α₁-adrenoceptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (11)C-CUMI-101, a PET radioligand, behaves as a serotonin 1A receptor antagonist and also binds to α(1) adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autoradiographic evaluation of [3H]this compound, a novel, selective 5-HT1AR ligand in human and baboon brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Evaluation of CUMI-101
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the preclinical studies and evaluation of CUMI-101 (also known as [¹¹C]this compound), a radioligand developed for Positron Emission Tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor.
Introduction and Mechanism of Action
This compound, or [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, was initially developed as a potential agonist for the 5-HT1A receptor, intended to selectively bind to the high-affinity, G-protein-coupled state of the receptor[1][2]. This would have made it a valuable tool for assessing the functional status of these receptors in various neuropsychiatric disorders[3]. However, subsequent preclinical evaluations have revealed a more complex pharmacological profile.
While initial studies in recombinant cells expressing the human 5-HT1A receptor suggested agonist properties, further research in primate brains and rat brain tissue indicated that this compound behaves as a potent 5-HT1A receptor antagonist[4][5]. Furthermore, significant cross-reactivity with α1-adrenoceptors has been identified, particularly in the thalamus, which complicates the interpretation of its binding in PET studies. This off-target binding limits its utility as a specific 5-HT1A receptor radioligand, especially when using the cerebellum as a reference region.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro α1-Adrenoceptor Cross-Reactivity of this compound
| Species | Brain Region | Cross-Reactivity (%) |
| Rat | Thalamus | 45 |
| Neocortex | 42 | |
| Monkey | Thalamus | 50 |
| Neocortex | 12 | |
| Human | Thalamus | 43 |
| Neocortex | 10 |
Table 2: In Vivo Receptor Occupancy of [¹¹C]this compound Following Pharmacological Challenge in Papio anubis
| Challenging Agent | Dose | Average Occupancy (%) |
| Citalopram | 2 mg/kg, IV | 15.0 |
| Citalopram | 4 mg/kg, IV | 30.4 |
| Fenfluramine | 2.5 mg/kg, IV | 23.7 |
Table 3: Reduction in [¹¹C]this compound Binding Potential (BPF) Following Pre-administration of 5-HT1A Ligands in Papio anubis
| Blocking Agent | Receptor Target | Average Reduction in BPF (%) |
| WAY100635 (antagonist) | 5-HT1A | 87 |
| 8-OH-DPAT (agonist) | 5-HT1A | 76 |
Key Experimental Protocols
In Vivo PET Imaging with [¹¹C]this compound
Objective: To quantify the binding of [¹¹C]this compound to 5-HT1A receptors in the living brain.
Methodology:
-
Radiosynthesis: [¹¹C]this compound is synthesized by the methylation of its desmethyl precursor using ¹¹C-MeI.
-
Animal/Human Subject Preparation: Subjects are positioned in a PET scanner. For animal studies, anesthesia is administered. A venous line is established for tracer injection and an arterial line for blood sampling.
-
Tracer Injection and Data Acquisition: A bolus of [¹¹C]this compound (e.g., ~4.5 mCi for baboons, ~428 MBq for humans) is injected intravenously. Dynamic PET data is acquired in 3D mode for a duration of up to 120 minutes.
-
Arterial Blood Sampling and Metabolite Analysis: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its radioactive metabolites in plasma. This is crucial for creating a metabolite-corrected arterial input function.
-
Data Analysis: Time-activity curves are generated for various brain regions of interest. Kinetic modeling (e.g., using a two-tissue compartment model or graphical analysis) is applied to the tissue and plasma data to estimate the binding potential (BPF), which reflects the density of available receptors.
In Vitro ³⁵S-GTPγS Functional Assay
Objective: To determine the functional activity (agonist or antagonist) of this compound at the 5-HT1A receptor.
Methodology:
-
Tissue Preparation: Brain tissue (e.g., hippocampus from primates) is homogenized in a suitable buffer.
-
Assay Conditions: The homogenate is incubated with GDP, the radiolabeled guanosine triphosphate analog ³⁵S-GTPγS, and varying concentrations of the test compound (this compound) or a known agonist (e.g., 8-OH-DPAT).
-
Agonist Activity Measurement: To test for agonist activity, the amount of ³⁵S-GTPγS binding stimulated by this compound is measured. An increase in binding indicates G-protein activation and thus agonist behavior.
-
Antagonist Activity Measurement: To test for antagonist activity, the ability of this compound to inhibit the ³⁵S-GTPγS binding stimulated by a known agonist (8-OH-DPAT) is assessed.
-
Detection: The bound ³⁵S-GTPγS is separated from the unbound radioligand by filtration, and the radioactivity is quantified using a scintillation counter.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's dual interaction with 5-HT1A and α1-adrenoceptors.
Caption: Experimental workflow for quantifying this compound binding using PET.
Caption: Protocol for determining this compound's functional activity.
References
- 1. Human biodistribution and dosimetry of ¹¹C-CUMI-101, an agonist radioligand for serotonin-1a receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling considerations for 11C-CUMI-101, an agonist radiotracer for imaging serotonin 1A receptor in vivo with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (11)C-CUMI-101, a PET radioligand, behaves as a serotonin 1A receptor antagonist and also binds to α(1) adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
CUMI-101 for Neuropsychiatric Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[¹¹C]CUMI-101, also known as [¹¹C]MMP, is a radioligand designed for Positron Emission Tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor is a key target in the pathophysiology and treatment of numerous neuropsychiatric disorders, including major depressive disorder, bipolar disorder, and anxiety disorders. This technical guide provides an in-depth overview of [¹¹C]this compound, consolidating key quantitative data, detailing experimental protocols for its use, and illustrating the associated 5-HT1A signaling pathway and experimental workflows. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals utilizing or considering [¹¹C]this compound for preclinical and clinical research.
Introduction to [¹¹C]this compound
[¹¹C]this compound, with the chemical name [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, was developed as a high-affinity agonist for the 5-HT1A receptor. Agonist radiotracers are of particular interest as they are thought to preferentially bind to the high-affinity, G-protein-coupled state of the receptor, potentially providing a more direct measure of functional receptor density compared to antagonist radioligands.
However, the functional profile of this compound has been a subject of discussion. While it behaves as an agonist in human recombinant 5-HT1A receptors, some studies have shown it to act as an antagonist in rat brain tissue.[1][2][3] Furthermore, this compound has been noted to have moderate affinity for α1-adrenoceptors, which can be a confounding factor in regions with high densities of these receptors, such as the thalamus.[1][4] Despite these considerations, [¹¹C]this compound has been successfully used in human and non-human primate studies to quantify 5-HT1A receptor binding and investigate its role in neuropsychiatric conditions.
Quantitative Data
The following tables summarize key quantitative parameters of [¹¹C]this compound from various studies. These values are essential for designing and interpreting PET imaging experiments.
Table 1: In Vitro and In Vivo Binding Properties
| Parameter | Value | Species/System | Notes | Reference(s) |
| Ki | 0.15 nM | Baboon | High affinity for 5-HT1A receptors. | |
| Ki (α1 adrenoceptor) | 6.75 nM | In vitro | Shows moderate affinity for α1 adrenoceptors. | |
| Free Fraction (Plasma) | 59% ± 3% | Baboon (Papio anubis) | The proportion of the radiotracer not bound to plasma proteins. | |
| Test-Retest Variability (BPF) | 11.15% ± 4.82% | Baboon (Papio anubis) | Median percentage difference for binding potential. | |
| Test-Retest Variability (BPF) | 9.90% ± 5.60% | Human | Average percentage difference for binding potential. | |
| Intraclass Correlation (ICC) | 0.43 | Baboon (Papio anubis) | A measure of test-retest reliability. |
Table 2: Receptor Occupancy Studies
| Challenging Agent | Dose | Species | Average Occupancy / Change in Binding | Notes | Reference(s) |
| WAY-100635 | 0.5 mg/kg | Baboon (Papio anubis) | 87% reduction in BPF | Pre-blocking with a 5-HT1A antagonist. | |
| 8-OH-DPAT | 2 mg/kg | Baboon (Papio anubis) | 76% reduction in BPF | Pre-blocking with a 5-HT1A agonist. | |
| Citalopram | 2 mg/kg | Baboon (Papio anubis) | 15.0% occupancy | Intravenous administration to increase synaptic serotonin. | |
| Citalopram | 4 mg/kg | Baboon (Papio anubis) | 30.4% occupancy | Intravenous administration to increase synaptic serotonin. | |
| Fenfluramine | 2.5 mg/kg | Baboon (Papio anubis) | 23.7% occupancy | Intravenous administration to increase synaptic serotonin. | |
| Citalopram | 10 mg (IV) | Human | ~7% increase in postsynaptic BPND | Increase in binding attributed to a decrease in endogenous serotonin in terminal regions. |
Table 3: Radiation Dosimetry
| Parameter | Value | Species | Notes | Reference(s) |
| Effective Dose | 5.3 ± 0.5 µSv/MBq | Human | Comparable to other ¹¹C-labeled radioligands for brain imaging. | |
| Maximum Permissible Single Study Dosage | 52 mCi | Human | Based on MIRDOSE estimates. | |
| Critical Organs | Testes (males), Urinary Bladder (females) | Human | Organs receiving the highest radiation dose. |
Experimental Protocols
This section outlines the methodologies for key experiments involving [¹¹C]this compound, from its synthesis to the acquisition and analysis of PET data.
Radiosynthesis of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound is typically performed via the methylation of its desmethyl precursor.
-
Precursor Preparation: The desmethyl precursor, 2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is dissolved in an appropriate solvent such as dimethylformamide (DMF).
-
Radiolabeling: [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is produced in a cyclotron and trapped in the precursor solution. The reaction is facilitated by a base, such as tetrabutylammonium hydroxide, and proceeds at room temperature.
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]this compound from the unreacted precursor and other byproducts.
-
Formulation: The purified [¹¹C]this compound is formulated in a sterile solution, typically ethanol and saline, for intravenous injection. Quality control measures, including checks for chemical and radiochemical purity, are performed before administration.
Human PET Imaging Protocol
The following protocol is a generalized procedure based on published human studies.
-
Participant Preparation: Participants are typically asked to fast for several hours before the scan. An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling. A head-holding device is used to minimize motion during the scan.
-
Radiotracer Administration: A bolus injection of [¹¹C]this compound is administered intravenously. The injected dose is typically less than 6 mCi, with a low injected mass (e.g., < 5 µg) to avoid pharmacological effects.
-
Image Acquisition: Dynamic PET data are acquired in 3D list mode for a duration of 90 to 120 minutes immediately following the injection. The acquisition is divided into a series of time frames of increasing duration (e.g., 3 x 20s, 3 x 1min, 3 x 2min, 2 x 5min, 10 x 10min). An attenuation correction scan (e.g., a low-dose CT scan) is performed.
-
Arterial Blood Sampling (for full quantification): If a metabolite-corrected arterial input function is required, arterial blood samples are collected frequently in the initial minutes after injection and less frequently thereafter for the duration of the scan. Plasma is separated, and radioactivity is measured. Metabolite analysis is performed using HPLC to determine the fraction of radioactivity corresponding to the parent compound.
-
Structural Imaging: A high-resolution structural magnetic resonance imaging (MRI) scan (e.g., T1-weighted) is acquired for each participant to allow for co-registration with the PET data and accurate delineation of anatomical regions of interest (ROIs).
Image and Data Analysis
-
Image Reconstruction and Co-registration: PET images are reconstructed with corrections for attenuation, scatter, and decay. The dynamic PET images are then co-registered to the individual's structural MRI.
-
Region of Interest (ROI) Definition: ROIs for brain regions with high 5-HT1A receptor density (e.g., raphe nuclei, hippocampus, cingulate cortex) and a reference region with low receptor density (e.g., cerebellum) are delineated on the MRI.
-
Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. These TACs, along with the metabolite-corrected arterial input function, are used in kinetic models to estimate outcome measures such as the total distribution volume (V_T) and the binding potential (BP_F or BP_ND). Several models have been evaluated for [¹¹C]this compound, with Likelihood Estimation in Graphical Analysis (LEGA) and the Simplified Reference Tissue Model (SRTM) being commonly used.
-
BP_F = B_avail / K_D (Binding potential with respect to free concentration in plasma)
-
BP_ND = f_ND * B_avail / K_D (Binding potential with respect to non-displaceable concentration in tissue)
-
Visualizations: Pathways and Workflows
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Its activation triggers a cascade of intracellular events that modulate neuronal activity.
Caption: Canonical signaling pathway of the 5-HT1A receptor.
Experimental Workflow for a [¹¹C]this compound PET Study
The following diagram illustrates a typical workflow for a human research study using [¹¹C]this compound PET imaging.
Caption: A typical experimental workflow for a human [¹¹C]this compound PET study.
Applications in Neuropsychiatric Disorders
[¹¹C]this compound PET has been employed to investigate the role of the 5-HT1A receptor in several neuropsychiatric conditions.
-
Bipolar Disorder: Studies have used [¹¹C]this compound to explore 5-HT1A receptor binding in patients with bipolar disorder. One study found that pretreatment binding potential (BP_F) was inversely associated with the severity of depression and lifetime aggression in participants with bipolar disorder. The same study also reported higher [¹¹C]this compound binding in individuals with bipolar disorder compared to healthy volunteers. However, baseline 5-HT1A receptor binding did not predict the response to treatment with selective serotonin reuptake inhibitors (SSRIs).
-
Major Depressive Disorder: The serotonergic system is a primary target for antidepressant medications. [¹¹C]this compound allows for the in vivo quantification of the high-affinity state of the 5-HT1A receptor, providing a tool to study receptor alterations in depression and the effects of treatment.
-
Challenge Studies: Pharmacological challenge studies using agents like citalopram or fenfluramine have been conducted to assess the sensitivity of [¹¹C]this compound binding to changes in endogenous serotonin levels. These studies are crucial for validating the use of [¹¹C]this compound to measure serotonin release.
Conclusion
[¹¹C]this compound is a valuable radioligand for imaging the 5-HT1A receptor in vivo. Its high affinity and favorable kinetic properties make it suitable for quantifying receptor binding in human and non-human primate brains. While its precise functional profile as an agonist or antagonist may be context-dependent, and its cross-reactivity with α1-adrenoceptors requires consideration, it has provided significant insights into the role of the 5-HT1A receptor in the pathophysiology of neuropsychiatric disorders. The standardized protocols and quantitative data presented in this guide offer a foundation for researchers to design and execute rigorous and reproducible PET imaging studies with [¹¹C]this compound, ultimately contributing to a better understanding of the serotonergic system in health and disease and aiding in the development of novel therapeutics.
References
- 1. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiotracers for the Central Serotoninergic System [mdpi.com]
- 3. (11)C-CUMI-101, a PET radioligand, behaves as a serotonin 1A receptor antagonist and also binds to α(1) adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Cumi-101: A Technical Analysis of its Cross-Reactivity with α1-Adrenoceptors
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological characteristics of Cumi-101, with a specific focus on its cross-reactivity with α1-adrenoceptors. This compound, a derivative of [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is primarily recognized as a ligand for the serotonin 1A (5-HT1A) receptor. However, significant interaction with α1-adrenoceptors has been documented, a critical consideration for its application in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a potent antagonist at the 5-HT1A receptor.[1][2] Concurrently, it exhibits a moderate affinity for α1-adrenoceptors, which complicates its use as a selective radioligand for PET imaging of the 5-HT1A receptor.[1][2] This cross-reactivity is not uniform across all brain regions, demonstrating higher prevalence in areas such as the thalamus.[1] Understanding the dual pharmacology of this compound is paramount for the accurate interpretation of experimental data and for guiding future drug discovery efforts.
Quantitative Analysis of Binding Affinities
The binding affinity of this compound for its primary target, the 5-HT1A receptor, and its off-target interaction with α1-adrenoceptors has been quantified through in vitro radioligand binding assays. The key quantitative data are summarized in the tables below.
| Ligand | Receptor | Parameter | Value (nM) | Species | Reference |
| This compound | 5-HT1A | Ki | 0.15 | Bovine | |
| This compound | α1-adrenoceptor | Ki | 6.75 | In vitro | |
| This compound | α1-adrenoceptor | Ki | 2.8 ± 0.5 | Human (Cerebellum) |
Table 1: Binding Affinity (Ki) of this compound for 5-HT1A and α1-Adrenoceptors.
The regional variation in this compound's cross-reactivity with α1-adrenoceptors is a notable characteristic. In vitro studies have quantified this variability across different species and brain regions.
| Brain Region | Rat | Monkey | Human |
| Thalamus | ~45% | ~50% | ~43% |
| Neocortex | ~42% | ~12% | ~10% |
| Cerebellum | <10% | <10% | <10% |
Table 2: Percentage of α1-Adrenoceptor Cross-Reactivity of this compound in Various Brain Regions and Species.
Note: The subtype selectivity of this compound for α1-adrenoceptor subtypes (α1A, α1B, α1D) has not been detailed in the reviewed scientific literature.
Signaling Pathways
The interaction of this compound with both 5-HT1A receptors and α1-adrenoceptors initiates distinct downstream signaling cascades.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. As an antagonist, this compound blocks the canonical signaling pathway initiated by endogenous serotonin. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
α1-Adrenoceptor Signaling
α1-adrenoceptors are GPCRs that couple to the Gq/11 family of G-proteins. Activation of this pathway by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC). The functional consequence of this compound binding to this receptor (i.e., agonist or antagonist activity) is not fully elucidated in the available literature.
Experimental Protocols
The characterization of this compound's binding profile has been achieved through rigorous experimental methodologies, primarily in vitro radioligand binding assays and in vivo positron emission tomography (PET) imaging.
In Vitro Radioligand Binding Assay for α1-Adrenoceptor Cross-Reactivity
This assay is designed to determine the affinity of this compound for α1-adrenoceptors by measuring its ability to displace a known radiolabeled ligand, ³H-prazosin.
1. Tissue Preparation:
-
Brain tissues (e.g., from rat, monkey, or human) are thawed on ice.
-
Tissues are resuspended in a binding buffer (20 mM Tris-HCl, 145 mM NaCl; pH 7.4) to a final concentration of 1 mg of wet tissue per milliliter.
2. Binding Assay:
-
The following components are added sequentially to borosilicate vials:
-
100 µL of ³H-prazosin (final concentration in the range of 0.05–0.2 nM).
-
100 µL of buffer for total binding or a displacer (e.g., 50 nM prazosin) for non-specific binding. For determining the Ki of this compound, varying concentrations of unlabeled this compound are used.
-
800 µL of the tissue homogenate.
-
-
The mixture is incubated for 30 minutes in a light-shielded shaker at either 23°C or 37°C.
3. Filtration and Quantification:
-
The binding reaction is terminated by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked for 30 minutes in 0.5% polyethyleneimine).
-
The filters are washed with ice-cold binding buffer.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Inhibition constants (Ki) are calculated from the IC50 values obtained from the competition binding curves.
In Vivo Positron Emission Tomography (PET) Imaging
In vivo PET imaging with ¹¹C-Cumi-101 is used to assess the regional brain uptake and receptor occupancy of the radioligand. To investigate α1-adrenoceptor cross-reactivity, blocking studies are performed.
1. Radiotracer Synthesis:
-
¹¹C-Cumi-101 is synthesized by the methylation of its desmethyl precursor with ¹¹C-MeI.
2. Subject Preparation and Injection:
-
Human or animal subjects are positioned in a PET scanner.
-
For blocking studies, a pre-treatment with an α1-adrenoceptor antagonist (e.g., prazosin) and/or a 5-HT1A receptor antagonist (e.g., WAY-100635) is administered prior to the radiotracer injection.
-
¹¹C-Cumi-101 is administered as an intravenous bolus.
3. Image Acquisition:
-
Dynamic PET images are acquired over a period of up to 120 minutes.
4. Data Analysis:
-
The uptake of ¹¹C-Cumi-101 in various brain regions is quantified.
-
The reduction in radiotracer uptake after pre-treatment with blocking agents is used to determine the contribution of α1-adrenoceptor binding to the total signal.
Conclusion
This compound is a high-affinity antagonist for the 5-HT1A receptor that also exhibits significant, regionally dependent cross-reactivity with α1-adrenoceptors. This off-target binding is a critical factor that must be considered in the design and interpretation of studies utilizing this compound, particularly in the context of PET imaging where it can confound the quantification of 5-HT1A receptors. The detailed methodologies and quantitative data presented in this guide are intended to provide researchers with a thorough understanding of the dual pharmacological profile of this compound, thereby facilitating more precise and reliable scientific investigations. Further research is warranted to elucidate the binding affinities of this compound for the specific subtypes of the α1-adrenoceptor.
References
- 1. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Safety and Toxicology Profile of Cumi-101
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available non-clinical and clinical safety and toxicology data for Cumi-101, a novel compound primarily investigated as a positron emission tomography (PET) radioligand for the serotonin 1A (5-HT1A) receptor.
Introduction
This compound, chemically known as 2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5-(2H,4H)-dione, is a high-affinity ligand for the 5-HT1A receptor.[1] Its radiolabeled form, [11C]this compound, has been utilized in clinical research to quantify 5-HT1A receptor binding in various neuropsychiatric disorders, including bipolar depression.[2][3] This document synthesizes the key safety and toxicology findings from preclinical studies and human biodistribution data.
Non-Clinical Toxicology
The primary non-clinical toxicology assessment of this compound was an acute intravenous toxicity study in Sprague Dawley rats, conducted in compliance with Good Laboratory Practice (GLP) regulations.[4]
An acute toxicity study was performed to determine the safety profile of a single intravenous dose of this compound.[1]
Table 1: Summary of Acute Intravenous Toxicity of this compound in Sprague Dawley Rats
| Parameter | Value | Species | Sex |
| No Observed Adverse Effect Level (NOAEL) | 44.05 µg/kg | Rat | Male & Female |
| Maximum Tolerated Dose (MTD) | 881 µg/kg | Rat | Male & Female |
Data sourced from Kumar et al. (2011).
Key observations from the study include transient hypoactivity immediately following administration in the mid and high-dose groups, which was not considered a dose-limiting toxic effect. No adverse effects were noted in the low-dose group.
The following outlines the methodology for the acute toxicity study of this compound.
-
Test System: 50 male (191–264 g) and 50 female (178–224 g) Sprague Dawley rats were used. The animals were quarantined for 3 days upon arrival.
-
Dose Administration: A single intravenous dose of this compound was administered. The study included low, mid, and high-dose groups.
-
Observation: Overt biological and toxicological effects were monitored post-administration.
Caption: Workflow of the acute intravenous toxicity study of this compound in rats.
Mechanism of Action and Off-Target Effects
This compound was initially developed as a 5-HT1A receptor agonist. However, subsequent studies have indicated that it may behave as a potent 5-HT1A receptor antagonist in primate brains. Furthermore, this compound has demonstrated significant cross-reactivity with α1 adrenoceptors, particularly in the thalamus. This off-target binding could contribute to its overall pharmacological and toxicological profile.
Caption: this compound receptor binding profile.
Human Safety and Dosimetry
The safety profile of the radiolabeled form, [11C]this compound, has been assessed in humans through biodistribution and radiation dosimetry studies.
Following intravenous injection in healthy volunteers, [11C]this compound shows high uptake in the brain (approximately 11% of the injected activity at 10 minutes). The highest uptake was observed in the liver.
Radiation dosimetry calculations are crucial for ensuring the safety of human subjects in PET studies. The Medical Internal Radiation Dose (MIRDOSE) estimates indicate that the maximum permissible single-study dosage of [11C]this compound in humans is 52 mCi. The critical organs identified were the testes for males and the urinary bladder for females.
Table 2: Human Radiation Dosimetry for [11C]this compound
| Parameter | Value |
| Effective Dose | 5.3 ± 0.5 µSv/MBq |
| Organs Receiving Highest Doses | |
| Pancreas | 32.0 µSv/MBq |
| Liver | 18.4 µSv/MBq |
| Spleen | 14.5 µSv/MBq |
Data sourced from a study in nine healthy volunteers.
Clinical Safety Observations
Clinical studies utilizing [11C]this compound for PET imaging in patients with bipolar disorder have been conducted. In these studies, which involved a six-week clinical trial with a selective serotonin reuptake inhibitor (SSRI), no major safety concerns specifically attributed to [11C]this compound were reported.
Summary and Conclusion
The available data suggests that this compound, particularly in its radiolabeled form for acute administration in PET imaging, has a favorable safety profile. The non-clinical acute toxicity studies have established a No Observed Adverse Effect Level and a Maximum Tolerated Dose. Human studies have characterized its biodistribution and confirmed acceptable radiation dosimetry.
It is important to note that the current safety and toxicology data for this compound is primarily limited to acute, single-dose administration in the context of its use as an imaging agent. A more comprehensive toxicological evaluation, including repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity studies, would be necessary to support its development as a therapeutic agent. Additionally, the conflicting reports on its agonist versus antagonist activity at the 5-HT1A receptor and its off-target effects warrant further investigation to fully understand its pharmacological and potential toxicological implications.
References
- 1. Biodistribution, toxicology, and radiation dosimetry of 5-HT1A-receptor agonist positron emission tomography ligand [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 1A Receptor Binding of [11C]this compound in Bipolar Depression Quantified Using Positron Emission Tomography: Relationship to Psychopathology and Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodistribution, toxicology and radiation dosimetry of 5-HT1A receptor agonist Positron Emission Tomography ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [11C]-CUMI-101 PET Imaging in Human Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]-CUMI-101, also known as [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a positron emission tomography (PET) radioligand used for imaging serotonin 1A (5-HT1A) receptors in the brain.[1][2][3] The 5-HT1A receptor is implicated in the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[1] [11C]-CUMI-101 has been characterized as a high-affinity agonist for this receptor, allowing for the in vivo quantification of 5-HT1A receptor binding.[2] However, some studies suggest it may behave as an antagonist in the primate brain and exhibit some off-target binding to α1-adrenoceptors, a factor to consider in data interpretation.
These application notes provide a comprehensive overview of the protocol for conducting human research studies using [11C]-CUMI-101 PET imaging, from radioligand synthesis to data analysis.
Radioligand Synthesis and Quality Control
The synthesis of [11C]-CUMI-101 is achieved through the radiomethylation of its desmethyl precursor.
Experimental Protocol: [11C]-CUMI-101 Synthesis
-
[11C]Carbon Dioxide Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
[11C]Methyl Iodide Synthesis: The produced [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase reaction with lithium aluminum hydride followed by reaction with hydroiodic acid.
-
[11C]Methyl Triflate Synthesis: [11C]CH3I is then passed through a heated column containing silver triflate to produce [11C]methyl triflate ([11C]CH3OTf).
-
Radiomethylation: The desmethyl precursor of CUMI-101 is reacted with [11C]CH3OTf in an appropriate solvent (e.g., acetone).
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]-CUMI-101.
-
Formulation: The purified [11C]-CUMI-101 is formulated in a sterile solution, typically containing ethanol and saline, for intravenous injection.
Quality Control
Prior to administration, the final [11C]-CUMI-101 product must undergo rigorous quality control testing.
| Parameter | Specification |
| Radiochemical Purity | > 95% |
| Chemical Purity | Absence of detectable chemical impurities |
| Specific Activity | > 1.0 Ci/µmol at the time of injection |
| pH | 5.0 - 7.5 |
| Sterility | Sterile |
| Endotoxin Level | < 175 EU/V |
Subject Preparation and PET Imaging Protocol
Subject Preparation
-
Informed Consent: Obtain written informed consent from all study participants.
-
Medical History and Physical Examination: Perform a thorough medical history and physical examination to ensure subject eligibility.
-
Fasting: Subjects should fast for at least 4 hours prior to the PET scan to minimize potential physiological variability.
-
Intravenous Access: Establish two intravenous catheters, one for radiotracer injection and one for blood sampling.
PET Image Acquisition
-
Scanner: PET scans are typically acquired on a high-resolution, 3D PET or PET/CT scanner.
-
Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction.
-
Radiotracer Injection: A bolus of [11C]-CUMI-101 is injected intravenously. The typical injected dose for human studies is less than 6 mCi.
-
Dynamic Emission Scan: Dynamic 3D list-mode emission data are acquired for 90-120 minutes immediately following the injection.
The following table summarizes a typical dynamic scanning protocol:
| Frame Duration | Number of Frames | Total Time (min) |
| 20 seconds | 3 | 1 |
| 1 minute | 3 | 3 |
| 2 minutes | 3 | 6 |
| 5 minutes | 2 | 10 |
| 10 minutes | 10 | 100 |
Data Analysis
Image Reconstruction
The acquired PET data are reconstructed using an iterative algorithm (e.g., ordered subset expectation maximization - OSEM) with corrections for attenuation, scatter, randoms, and dead time.
Arterial Blood Sampling and Metabolite Analysis
To obtain a metabolite-corrected arterial input function, arterial blood samples are collected throughout the scan.
-
Blood Sampling: Automated blood sampling is performed for the first 2 minutes, followed by manual sampling at increasing intervals for the remainder of the scan.
-
Plasma Radioactivity Measurement: The total radioactivity in the plasma is measured using a gamma counter.
-
Metabolite Analysis: The fraction of unmetabolized [11C]-CUMI-101 in the plasma is determined using HPLC analysis of selected plasma samples.
Kinetic Modeling
The time-activity curves from brain regions of interest (ROIs) and the metabolite-corrected arterial input function are used for kinetic modeling to quantify 5-HT1A receptor binding.
Binding Potential (BP) is the primary outcome measure, representing the ratio of the density of available receptors (Bavail) to the equilibrium dissociation constant (KD). Two common forms of binding potential are calculated:
-
BPF: Binding potential in reference to the free fraction in plasma.
-
BPND: Binding potential in reference to the non-displaceable tissue uptake.
Several kinetic models can be employed:
| Model | Description | Input Function | Outcome Measure |
| Two-Tissue Compartment Model (2TCM) | A model that describes the exchange of the radiotracer between plasma, a non-displaceable compartment, and a specifically bound compartment. | Arterial Input Function | V T, k1, k2, k3, k4, BPND |
| Likelihood Estimation in Graphical Analysis (LEGA) | A graphical analysis method that provides stable estimates of the total distribution volume (VT). | Arterial Input Function | V T, BPF |
| Simplified Reference Tissue Model (SRTM) | A model that uses a reference region with a negligible density of 5-HT1A receptors (e.g., cerebellum) to estimate BPND without the need for arterial blood sampling. | Reference Tissue TAC | BPND |
Studies have shown that for region-of-interest level analysis, the LEGA model provides robust results. The SRTM can be a suitable alternative when arterial blood sampling is not feasible, showing a good correlation with LEGA-derived BPND.
Visualizations
Caption: Workflow for the radiosynthesis and quality control of [11C]-CUMI-101.
Caption: Workflow for [11C]-CUMI-101 PET imaging and data analysis.
References
- 1. In vivo serotonin-sensitive binding of [11C]this compound: a serotonin 1A receptor agonist positron emission tomography radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Modeling considerations for 11C-CUMI-101, an agonist radiotracer for imaging serotonin 1A receptor in vivo with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Radiosynthesis of [¹¹C]CUMI-101
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the radiolabeling of CUMI-101 with Carbon-11 ([¹¹C]this compound), a positron emission tomography (PET) radiotracer for imaging the serotonin 1A (5-HT₁ₐ) receptor. This protocol is intended for use by trained personnel in a laboratory equipped for radiopharmaceutical production.
Introduction
[¹¹C]this compound, or [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a high-affinity agonist for the 5-HT₁ₐ receptor. Its radiolabeling with the short-lived positron-emitting isotope Carbon-11 (t½ = 20.4 min) allows for the in vivo visualization and quantification of these receptors using PET. This SOP outlines the automated synthesis, purification, and quality control of [¹¹C]this compound.
Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| Desmethyl-CUMI-101 (precursor) | As per in-house synthesis or commercial supplier | High purity is essential |
| [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) | Produced from a cyclotron | High specific activity |
| Tetrabutylammonium Hydroxide (TBAH) | 1.0 M in Methanol | For use as a base |
| Dimethylformamide (DMF) | Anhydrous | Reaction solvent |
| Ethanol (EtOH) | USP grade | For elution and formulation |
| Saline (0.9% NaCl) | Sterile, USP grade | For final formulation |
| Water for Injection | Sterile, USP grade | For HPLC mobile phase |
| Acetonitrile (ACN) | HPLC grade | For HPLC mobile phase |
| Ammonium Formate | Analytical grade | For HPLC mobile phase buffer |
| C-18 Sep-Pak Cartridge | e.g., Waters Sep-Pak C18 Plus | For solid-phase extraction |
| Sterile Millex Filter | 0.22 µm | For final product sterilization |
Experimental Protocols
Automated Radiosynthesis of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound is performed using an automated synthesis module. The following protocol is based on the methylation of the desmethyl precursor using [¹¹C]CH₃I.
Protocol Steps:
-
Precursor Preparation: Dissolve 0.7 mg (1.9 µmol) of desmethyl-CUMI-101 and 3 µL of 1.0 M tetrabutylammonium hydroxide in methanol in 80 µL of anhydrous dimethylformamide (DMF)[1].
-
Loading into Synthesis Module: Load the precursor solution into the autoloop of the automated synthesis module[1].
-
[¹¹C]CH₃I Trapping: Transfer the cyclotron-produced [¹¹C]CH₃I to the synthesis module and trap it in the reaction vessel containing the precursor solution.
-
Radiomethylation Reaction: Allow the reaction to proceed for 5 minutes at room temperature within the autoloop[1].
-
Quenching: After the reaction is complete, quench the reaction mixture by adding the HPLC mobile phase.
Purification of [¹¹C]this compound by HPLC
The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).
HPLC Conditions:
| Parameter | Specification |
| Column | Semi-preparative C18 column (e.g., Phenomenex Luna C18, 10 µm, 250 x 10 mm) |
| Mobile Phase | 45:55 (v/v) Acetonitrile : 0.1 M Ammonium Formate Buffer (pH 4.5) |
| Flow Rate | 5.0 mL/min |
| Detection | UV (254 nm) and radiodetector |
| Expected Retention Time | Approximately 10-12 minutes |
Procedure:
-
Inject the quenched reaction mixture onto the semi-preparative HPLC column.
-
Monitor the elution profile using both UV and radioactivity detectors.
-
Collect the fraction corresponding to the [¹¹C]this compound peak.
Formulation of the Final Product
The collected HPLC fraction is reformulated into a solution suitable for intravenous injection.
Procedure:
-
Dilution: Dilute the collected HPLC fraction with sterile water.
-
Solid-Phase Extraction: Pass the diluted solution through a pre-conditioned C-18 Sep-Pak cartridge to trap the [¹¹C]this compound.
-
Washing: Wash the cartridge with sterile water to remove any residual HPLC solvents.
-
Elution: Elute the [¹¹C]this compound from the cartridge with a small volume of USP-grade ethanol (e.g., 0.5-1.0 mL).
-
Final Formulation: Dilute the ethanolic solution with sterile saline to a final concentration of ≤10% ethanol[1].
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control
A series of quality control tests must be performed on the final product before it can be released for clinical or research use.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulate matter |
| pH | pH meter or pH strips | 6.0 - 8.0 |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Chemical Purity | Analytical HPLC (UV detection) | Peak corresponding to this compound should be the major peak; precursor peak should be minimal |
| Radionuclidic Identity and Purity | Gamma-ray spectroscopy, half-life determination | Principal gamma photon at 511 keV; Half-life of 20.4 ± 1 min |
| Residual Solvents (Ethanol, DMF) | Gas Chromatography (GC) | Ethanol: < 5000 ppm; DMF: < 880 ppm |
| Sterility | USP <71> | No microbial growth |
| Bacterial Endotoxins | USP <85> (LAL test) | ≤ 175/V EU/mL (V = maximum recommended dose in mL) |
Quantitative Data Summary
The following table summarizes the typical quantitative data for the radiosynthesis of [¹¹C]this compound.
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 20-30% (based on initial [¹¹C]CH₃I) |
| Specific Activity | > 37 GBq/µmol (> 1000 Ci/mmol) at the end of synthesis |
| Total Synthesis Time | 30-40 minutes from end of bombardment (EOB) |
Experimental Workflow and Diagrams
[¹¹C]this compound Radiolabeling Workflow
Caption: Automated workflow for the synthesis, purification, and quality control of [¹¹C]this compound.
Logical Relationship of Quality Control Parameters
Caption: Key quality control parameters for the release of [¹¹C]this compound.
References
Application Notes and Protocols for In Vivo Quantification of 5-HT1A Receptors Using [¹¹C]CUMI-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 1A (5-HT1A) receptor, a key player in the serotonergic system, is implicated in the pathophysiology of numerous neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[1][2][3][4] Its role in mood regulation makes it a critical target for drug development. [¹¹C]CUMI-101 ([O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione) is a positron emission tomography (PET) radioligand with high affinity and selectivity for the 5-HT1A receptor, enabling its in vivo quantification.[1] This document provides detailed application notes and protocols for utilizing [¹¹C]this compound in research and clinical settings.
[¹¹C]this compound is described as a 5-HT1A agonist radiotracer in some studies, suggesting its potential to be sensitive to changes in endogenous serotonin levels. However, other research indicates it may behave as an antagonist in the primate brain. It is also important to note that [¹¹C]this compound exhibits some cross-reactivity with α1-adrenergic receptors, particularly in the thalamus. Despite this, its favorable properties, such as good blood-brain barrier permeability and stable kinetics, make it a valuable tool for imaging the high-affinity state of 5-HT1A receptors.
Quantitative Data Summary
The binding potential (BP) of [¹¹C]this compound provides a measure of 5-HT1A receptor density and affinity. The non-displaceable binding potential (BPND) is a commonly used outcome measure, calculated using reference tissue models. Below is a summary of [¹¹C]this compound binding potential in various brain regions from studies in healthy human volunteers and patients with bipolar disorder (BD).
| Brain Region | Healthy Volunteers (BPF) | Bipolar Disorder Patients (BPF) |
| Raphe Nucleus | 18.7 ± 8.1 | 27.2 ± 7.9 |
| Hippocampus | - | - |
| Anterior Cingulate | - | - |
| Dorsolateral Prefrontal Cortex | - | - |
| Temporal Cortex | - | - |
| Brainstem | - | - |
Note: BPF (Binding Potential, Free Fraction) is reported in this study. BPF values were found to be higher in multiple cortical and limbic regions in individuals with Bipolar Disorder compared to healthy volunteers. Another study reported that hippocampal 5-HT1A receptor binding potential was higher in depressed participants with a history of severe childhood adversity compared to healthy volunteers.
Signaling Pathways and Experimental Workflow
To visualize the complex processes involved, the following diagrams illustrate the 5-HT1A receptor signaling pathway and the typical experimental workflow for a [¹¹C]this compound PET study.
Caption: 5-HT1A receptor signaling cascade.
Caption: Experimental workflow for a [¹¹C]this compound PET study.
Experimental Protocols
Radioligand Preparation
[¹¹C]this compound is synthesized via the O-methylation of its desmethyl precursor. The synthesis and quality control should adhere to established radiopharmaceutical production standards.
-
Synthesis: Typically involves the reaction of the desmethyl-CUMI-101 precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
-
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
-
Quality Control:
-
Radiochemical Purity: Should be >95%, as determined by HPLC.
-
Chemical Purity: Should be >99%.
-
Specific Activity: A high specific activity is crucial to minimize receptor occupancy by the non-radioactive ligand. Mean specific activity has been reported as 33.54 ± 10.36 GBq/μmol.
-
Sterility and Apyrogenicity: The final product must be sterile and free of pyrogens for intravenous administration.
-
Subject Preparation and PET Imaging
This protocol is a general guideline and should be adapted based on the specific study design and institutional review board (IRB) approval.
-
Subject Recruitment: Participants should be screened for any contraindications to PET imaging and provide written informed consent.
-
Pre-scan Preparation: Subjects may be required to fast for a certain period before the scan to ensure stable physiological conditions.
-
Intravenous Access: Two intravenous lines are typically placed, one for radioligand injection and the other for blood sampling.
-
Positioning: The subject is positioned in the PET scanner with their head immobilized to minimize motion artifacts. A transmission scan is performed for attenuation correction.
-
Radioligand Injection: [¹¹C]this compound is administered as an intravenous bolus over approximately 30 seconds. The injected dose is typically around 370 MBq (10 mCi), with a low injected mass (e.g., < 5 µg).
-
PET Data Acquisition: Dynamic emission data are collected in 3D mode for a duration of 120 minutes. The acquisition is typically divided into frames of increasing duration (e.g., 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, 10 x 10 min).
Arterial Blood Sampling and Metabolite Analysis
To accurately quantify [¹¹C]this compound binding, a metabolite-corrected arterial input function is required.
-
Arterial Blood Sampling: Automated arterial blood sampling is performed for the initial minutes of the scan, followed by manual sampling at increasing intervals throughout the scan.
-
Plasma Analysis: Blood samples are centrifuged to separate plasma. The total radioactivity in the plasma is measured.
-
Metabolite Correction: The fraction of unmetabolized [¹¹C]this compound in the plasma is determined using techniques like HPLC. All metabolites of [¹¹C]this compound are more polar than the parent compound.
-
Plasma Free Fraction (fP): The fraction of [¹¹C]this compound not bound to plasma proteins is measured, as only the free fraction can cross the blood-brain barrier. The free fraction of [¹¹C]this compound is approximately 59%.
Data Analysis
The analysis of dynamic PET data involves several steps to derive quantitative measures of 5-HT1A receptor binding.
Caption: Data analysis pipeline for [¹¹C]this compound PET studies.
-
Image Reconstruction and Pre-processing: PET data are reconstructed, corrected for attenuation, scatter, and decay. Images are often co-registered to an individual's structural MRI for anatomical delineation of regions of interest (ROIs).
-
Kinetic Modeling: Several kinetic models can be used to quantify [¹¹C]this compound binding.
-
Arterial Input Models: These models, such as the two-tissue compartment model, use the metabolite-corrected arterial input function to estimate binding parameters. Likelihood Estimation in Graphical Analysis (LEGA) has been shown to perform well for calculating BPF.
-
Reference Region Models: The Simplified Reference Tissue Method (SRTM) is a common choice that uses a region devoid of specific binding (e.g., cerebellum) as an input function, avoiding the need for arterial cannulation. SRTM provides an estimate of BPND.
-
-
Outcome Measures: The primary outcome measure is typically the binding potential (BPF or BPND), which is proportional to the density of available receptors (Bavail) and inversely proportional to the equilibrium dissociation constant (KD).
-
Statistical Analysis: Voxel-wise or ROI-based statistical analyses are performed to compare receptor binding between groups or conditions.
Conclusion
The in vivo quantification of 5-HT1A receptors using [¹¹C]this compound PET is a powerful technique for investigating the serotonergic system in health and disease. Adherence to standardized protocols for radioligand synthesis, imaging, and data analysis is crucial for obtaining reliable and reproducible results. These application notes provide a comprehensive framework for researchers and clinicians to effectively utilize [¹¹C]this compound in their studies.
References
- 1. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Quantification of Human Serotonin 1A Receptor Using 11C-CUMI-101, an Agonist PET Radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling considerations for 11C-CUMI-101, an agonist radiotracer for imaging serotonin 1A receptor in vivo with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
Application Notes and Protocols for Cumi-101 PET Scan Data Analysis and Modeling
Audience: Researchers, scientists, and drug development professionals.
Introduction to [11C]CUMI-101
[11C]this compound is a high-affinity and selective agonist radiotracer for positron emission tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor.[1][2] Its favorable properties, including good blood-brain barrier permeability and suitable kinetics, make it a valuable tool for quantifying 5-HT1A receptors in the human brain.[1][2] The involvement of the 5-HT1A receptor in various neuropsychiatric conditions such as depression and anxiety disorders underscores the importance of [11C]this compound in neuroscience research and drug development.[1] While initially developed as an agonist, some studies have suggested that this compound can behave as a functional antagonist in primate brains. It's also important to note its cross-reactivity with α1 adrenoceptors, particularly in the thalamus.
Mechanism of Action and Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal activity. As an agonist, this compound binds to the 5-HT1A receptor, primarily coupling to inhibitory G-proteins (Gi/o). This interaction initiates a signaling cascade that leads to a decrease in neuronal excitability through several mechanisms:
-
Inhibition of Adenylyl Cyclase: This results in reduced intracellular levels of cyclic AMP (cAMP).
-
Activation of G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels: This leads to potassium ion efflux and hyperpolarization of the neuronal membrane.
-
Inhibition of Voltage-Gated Calcium Channels: This reduces calcium influx, further dampening neuronal firing.
These receptors are located both on the soma and dendrites of serotonin neurons in the raphe nuclei (autoreceptors) and on non-serotonergic neurons in various brain regions, including the limbic system (heteroreceptors).
Caption: Signaling pathway of the 5-HT1A receptor upon binding of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters from [11C]this compound PET studies.
Table 1: Reproducibility and Plasma Characteristics
| Parameter | Value | Species | Reference |
| Test-Retest Variability (BPF) | 11.15% ± 4.82% | Baboon | |
| Test-Retest Variability (BPND) | 9.90% ± 5.60% | Human | |
| Free Fraction in Plasma (fP) | 59% ± 3% | Baboon |
Table 2: Pharmacological Challenge Studies
| Challenge Drug | Dose | Effect on BPF | Species | Reference |
| WAY100635 | 0.5 mg/kg | 87% reduction | Baboon | |
| 8-OH-DPAT | 2 mg/kg | 76% reduction | Baboon | |
| Citalopram | 10 mg (IV) | ~7% increase in postsynaptic BPND | Human | |
| Citalopram | 2 mg/kg | 15.0% occupancy | Baboon | |
| Citalopram | 4 mg/kg | 30.4% occupancy | Baboon | |
| Fenfluramine | 2.5 mg/kg | 23.7% occupancy | Baboon |
Experimental Protocols
A typical experimental workflow for a [11C]this compound PET study involves several key stages, from subject preparation to data analysis.
Caption: Workflow for [11C]this compound PET studies.
Subject Preparation
-
Informed Consent: Obtain written informed consent from all participants in accordance with institutional guidelines and regulatory requirements.
-
Medical Screening: Conduct a thorough medical history, physical examination, and relevant laboratory tests to ensure participant eligibility.
-
Fasting: Instruct participants to fast for at least 6 hours prior to the PET scan to minimize potential metabolic effects on radiotracer distribution.
-
Abstinence: Participants should refrain from consuming alcohol, caffeine, and nicotine for at least 24 hours before the scan.
-
Pre-Scan Instructions: Participants should wear comfortable clothing without metal and remove all metallic items before entering the scanner.
Radiotracer Synthesis and Administration
-
Synthesis: [11C]this compound is synthesized by the methylation of its desmethyl precursor using [11C]methyl iodide.
-
Quality Control: The final product must undergo rigorous quality control to ensure high radiochemical purity, specific activity, and sterility.
-
Administration: A bolus of [11C]this compound (e.g., approximately 166.5 MBq) is injected intravenously over 30 seconds.
PET Image Acquisition
-
Scanner Setup: Position the participant comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
-
Dynamic Scan: Begin dynamic 3D PET data acquisition immediately after the radiotracer injection and continue for 100-120 minutes.
-
Frame Sequence: A typical framing sequence might be: 6 x 30s, 3 x 60s, 2 x 120s, and 16 x 300s.
-
Attenuation Correction: A low-dose CT scan is performed for attenuation correction of the PET data.
Arterial Blood Sampling and Metabolite Analysis
-
Arterial Line: For studies requiring a metabolite-corrected arterial input function, an arterial line is placed for serial blood sampling.
-
Blood Sampling: Collect arterial blood samples frequently in the initial minutes after injection, with decreasing frequency over the course of the scan.
-
Metabolite Analysis: Plasma is separated from the blood samples, and high-performance liquid chromatography (HPLC) is used to determine the fraction of radioactivity corresponding to the parent radiotracer and its metabolites over time.
Data Analysis and Modeling
Image Processing
-
Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, randoms, and dead time.
-
Co-registration: Co-register the PET images to the participant's structural MRI to allow for accurate anatomical delineation of regions of interest (ROIs).
Kinetic Modeling
-
Time-Activity Curves (TACs): Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI for each time frame.
-
Model Selection:
-
For arterial input data: The Likelihood Estimation in Graphical Analysis (LEGA) model is recommended for robust estimation of binding potential (BPF).
-
For reference region data: The Simplified Reference Tissue Model (SRTM) is a suitable choice for estimating non-displaceable binding potential (BPND), using the cerebellum as the reference region.
-
-
Outcome Parameters:
-
Binding Potential (BPF or BPND): This is the primary outcome measure, reflecting the density of available 5-HT1A receptors.
-
Volume of Distribution (VT): Represents the total distribution volume of the radiotracer in a given region.
-
References
Application Notes and Protocols: Cumi-101 in Depression Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cumi-101, a key research tool in the investigation of depression and related neuropsychiatric disorders. This document details the mechanism of action, summarizes key quantitative findings from clinical research, and provides detailed protocols for its application in positron emission tomography (PET) imaging studies.
Mechanism of Action
This compound is a radiolabeled compound, specifically [¹¹C]this compound, utilized as a radioligand in PET imaging to quantify the serotonin 1A (5-HT1A) receptor in the brain. The 5-HT1A receptor is a crucial component of the serotonergic system, which is heavily implicated in the pathophysiology of depression.[1]
Initially considered a 5-HT1A receptor agonist, further studies have revealed a more complex pharmacological profile.[2][3] Research in rat brain tissue has shown that this compound can act as a potent antagonist, inhibiting 5-HT-stimulated activity.[2] This has led to the suggestion that [¹¹C]this compound may be a biased agonist, with its functional effects potentially varying in different cellular environments.[4] It is important to note that this compound also exhibits some cross-reactivity with α1-adrenoceptors, particularly in the thalamus.
The primary application of [¹¹C]this compound in depression research is to non-invasively measure the binding potential (BPF) of 5-HT1A receptors in various brain regions. This allows researchers to investigate the relationship between receptor density and availability with clinical variables such as disease state, symptom severity, and response to treatment.
Key Applications in Depression Research
A significant application of [¹¹C]this compound has been in a clinical trial investigating its utility in bipolar depression. The study aimed to understand the relationship between 5-HT1A receptor binding and psychopathology, as well as to determine if baseline binding could predict antidepressant response to a selective serotonin reuptake inhibitor (SSRI).
Quantitative Data Summary
The following table summarizes the key quantitative findings from a clinical study utilizing [¹¹C]this compound PET imaging in participants with bipolar depression compared to healthy volunteers.
| Parameter | Brain Region | Finding | Statistical Significance (p-value) | Reference |
| Correlation of [¹¹C]this compound BPF with Depression Severity | Raphe Nucleus | Inverse association with Montgomery Åsberg Rating Scale (MADRS) score | 0.026 | |
| Raphe Nucleus | Inverse association with Beck Depression Inventory (BDI) score | 0.0023 | ||
| Correlation of [¹¹C]this compound BPF with Aggression | Raphe Nucleus | Inverse association with Buss Durkee Hostility Index | 0.0058 | |
| Comparison of [¹¹C]this compound BPF between Groups | Raphe Nucleus & Post-synaptic regions | Higher BPF in bipolar disorder participants compared to healthy volunteers | 0.00275 | |
| Prediction of Antidepressant Response | Not specified | [¹¹C]this compound BPF did not differ between SSRI responders and non-responders | 0.907 | |
| Not specified | [¹¹C]this compound BPF did not predict antidepressant response | 0.580 |
Experimental Protocols
Protocol 1: [¹¹C]this compound PET Imaging for 5-HT1A Receptor Quantification
This protocol outlines the key steps for a PET imaging study using [¹¹C]this compound to quantify 5-HT1A receptor binding potential in human subjects.
1. Subject Recruitment and Screening:
-
Recruit participants diagnosed with a specific depressive disorder (e.g., bipolar depression) and a cohort of healthy volunteers.
-
Conduct thorough screening including medical history, physical examination, and psychiatric assessments (e.g., MADRS, BDI).
-
Obtain informed consent from all participants.
2. Radioligand Preparation:
-
Synthesize [¹¹C]this compound according to established radiochemistry protocols.
-
Ensure quality control of the radioligand, including purity and specific activity.
3. PET Scan Procedure:
-
Position the participant in the PET scanner.
-
Inject a bolus of [¹¹C]this compound intravenously. The typical injected activity is around 428 ± 84 MBq.
-
Acquire PET emission data for a duration of 100-120 minutes.
-
Simultaneously perform arterial blood sampling to obtain a metabolite-corrected arterial input function for quantitative modeling.
4. Image Acquisition and Reconstruction:
-
Reconstruct the PET data into a series of timed images.
-
Co-register the PET images with anatomical MRI scans for accurate delineation of brain regions of interest (ROIs).
5. Data Analysis:
-
Use kinetic modeling (e.g., Likelihood Estimation in Graphical Analysis - LEGA) to calculate the binding potential (BPF) of [¹¹C]this compound in various ROIs, such as the raphe nucleus, hippocampus, and cortex.
-
Perform statistical analysis to correlate BPF values with clinical variables and compare between groups.
Visualizations
Signaling Pathway
Caption: 5-HT1A Receptor Signaling Pathway and this compound Binding.
Experimental Workflow
Caption: Workflow for a Clinical Study Using [¹¹C]this compound PET.
References
- 1. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human biodistribution and dosimetry of ¹¹C-CUMI-101, an agonist radioligand for serotonin-1a receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 1A Receptor Binding of [11C]this compound in Bipolar Depression Quantified Using Positron Emission Tomography: Relationship to Psychopathology and Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cumi-101 for Bipolar Disorder Pathophysiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipolar disorder (BD) is a complex psychiatric illness with a pathophysiology that is not yet fully understood.[1][2][3][4] The serotonergic system, particularly the serotonin 1A (5-HT1A) receptor, is a key area of investigation due to its role in mood regulation.[1] Cumi-101 ([¹¹C]this compound) is a potent and selective agonist radiotracer for Positron Emission Tomography (PET) imaging of the 5-HT1A receptor. These application notes provide a comprehensive overview of the use of this compound to study the pathophysiology of bipolar disorder, including quantitative data from clinical research, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Quantitative Data Summary
A key study utilizing [¹¹C]this compound PET imaging in individuals with bipolar depression has provided valuable quantitative insights into the status of the 5-HT1A receptor system in this population. The following tables summarize the principal findings.
Table 1: [¹¹C]this compound Binding Potential (BPF) in the Raphe Nucleus
| Group | N | Mean BPF (± SD) | p-value (vs. Healthy Controls) |
| Bipolar Disorder | 20 | 27.2 (± 7.9) | 0.00275 |
| Healthy Controls | 16 | 18.7 (± 8.1) | N/A |
Data from a study involving participants with bipolar disorder in a major depressive episode.
Table 2: Correlation of [¹¹C]this compound BPF in the Raphe Nucleus with Clinical Variables in Bipolar Disorder
| Clinical Variable | N | Correlation with BPF | p-value |
| Montgomery-Åsberg Depression Rating Scale (MADRS) | 20 | Inverse | 0.026 |
| Beck Depression Inventory (BDI) | 19 | Inverse | 0.0023 |
| Buss-Durkee Hostility Index (BDHI) | 16 | Inverse | 0.0058 |
These findings suggest that lower 5-HT1A receptor binding in the raphe nucleus is associated with greater severity of depression and higher lifetime aggression in individuals with bipolar disorder.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures involved in using this compound for bipolar disorder research, the following diagrams are provided.
Caption: 5-HT1A Receptor Signaling Cascade
Caption: this compound Bipolar Disorder Research Workflow
Experimental Protocols
The following protocols are based on the methodology of a clinical trial that utilized [¹¹C]this compound PET to investigate bipolar depression (ClinicalTrials.gov Identifier: NCT02473250).
Protocol 1: Participant Recruitment and Screening
-
Inclusion Criteria for Bipolar Disorder Participants:
-
Diagnosis of Bipolar I or II Disorder, currently in a major depressive episode.
-
Age 18-65 years.
-
On a stable dose of a mood stabilizer (e.g., lithium, valproate, or lamotrigine) for at least 4 weeks.
-
Score ≥ 20 on the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Ability to provide informed consent.
-
-
Exclusion Criteria for Bipolar Disorder Participants:
-
Current or recent (past 6 months) substance use disorder.
-
Presence of other major psychiatric or neurological disorders.
-
Contraindications to MRI or PET scanning (e.g., metal implants, pregnancy).
-
Current use of antidepressant medication (requires a washout period).
-
-
Inclusion/Exclusion for Healthy Controls:
-
Matched to the bipolar disorder group for age and sex.
-
No personal or family history of major psychiatric illness.
-
Free of any psychotropic medication.
-
Standard contraindications for MRI and PET.
-
Protocol 2: [¹¹C]this compound PET Imaging
-
Radiotracer Synthesis:
-
[¹¹C]this compound is synthesized from its precursor via methylation with [¹¹C]methyl iodide.
-
Radiochemical purity and specific activity must be determined and meet quality control standards before injection.
-
-
Participant Preparation:
-
Fasting for at least 4 hours prior to the scan.
-
Placement of an intravenous (IV) catheter for radiotracer injection and an arterial line for blood sampling.
-
-
Image Acquisition:
-
A transmission scan is performed for attenuation correction.
-
A bolus injection of [¹¹C]this compound (target dose of ~10 mCi) is administered intravenously.
-
Dynamic PET data are acquired for 90 minutes.
-
Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.
-
-
Image Analysis:
-
PET images are reconstructed and co-registered with the participant's structural MRI.
-
Regions of interest (ROIs), including the raphe nucleus, hippocampus, and cortical regions, are delineated.
-
A metabolite-corrected arterial input function is used to calculate the binding potential (BPF) of [¹¹C]this compound in each ROI using a validated kinetic model.
-
Protocol 3: Prospective 6-Week SSRI Clinical Trial (for Bipolar Disorder Participants)
-
Baseline Assessment:
-
Following the PET scan, baseline clinical assessments are performed, including the MADRS, Beck Depression Inventory (BDI), and Buss-Durkee Hostility Index (BDHI).
-
-
Treatment:
-
Participants begin open-label treatment with a selective serotonin reuptake inhibitor (SSRI), such as escitalopram or sertraline, in addition to their ongoing mood stabilizer.
-
The SSRI dose is titrated to a therapeutic level over the first few weeks.
-
-
Follow-up Assessments:
-
Clinical assessments (MADRS, BDI) are repeated at regular intervals (e.g., weekly or bi-weekly) for the 6-week duration of the trial.
-
Treatment response is typically defined as a ≥50% reduction in the MADRS score from baseline.
-
-
Data Analysis:
-
Baseline [¹¹C]this compound BPF values are correlated with the percentage change in clinical scores to determine if 5-HT1A receptor binding predicts antidepressant response.
-
BPF values are also compared between treatment responders and non-responders.
-
Conclusion
This compound is a valuable tool for in vivo investigation of the 5-HT1A receptor system in bipolar disorder. The application of [¹¹C]this compound PET imaging has revealed alterations in 5-HT1A receptor binding in individuals with bipolar depression, particularly in the raphe nucleus, and has shown correlations with the severity of depressive and aggressive symptoms. The protocols outlined here provide a framework for researchers to utilize this compound to further elucidate the pathophysiology of bipolar disorder and to explore its potential as a biomarker for predicting treatment response.
References
- 1. Serotonin 1A Receptor Binding of [11C]this compound in Bipolar Depression Quantified Using Positron Emission Tomography: Relationship to Psychopathology and Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 1A Receptor Binding of [11C]this compound in Bipolar Depression Quantified Using Positron Emission Tomography: Relationship to Psychopathology and Antidepressant Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cumi-101 in Measuring Endogenous Serotonin Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cumi-101, specifically its radiolabeled form [¹¹C]this compound, is a novel and potent partial agonist for the serotonin 1A (5-HT₁ₐ) receptor.[1][2] It serves as a valuable tool in neuroscience research, particularly for the in vivo quantification of 5-HT₁ₐ receptors and the indirect measurement of endogenous serotonin release using Positron Emission Tomography (PET).[3][4][5] This document provides detailed application notes and protocols for the use of [¹¹C]this compound in studying the serotonergic system.
The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) implicated in the pathophysiology of various neuropsychiatric disorders, including mood and anxiety disorders. This compound's agonist properties allow it to bind preferentially to the high-affinity state of the receptor, which is coupled to G-proteins, thereby providing a measure of functionally active receptors.
Principle of the Method
The use of [¹¹C]this compound to measure endogenous serotonin release is based on the principle of ligand displacement. In a PET scan, the binding of [¹¹C]this compound to 5-HT₁ₐ receptors is quantified as the binding potential (BP). When endogenous serotonin levels in the synaptic cleft increase, the native serotonin competes with [¹¹C]this compound for binding to the 5-HT₁ₐ receptors. This competition leads to a reduction in the measured [¹¹C]this compound binding potential. Conversely, a decrease in synaptic serotonin results in less competition and an increase in the [¹¹C]this compound binding potential.
By conducting a baseline PET scan and then another scan after a pharmacological challenge that alters serotonin levels (e.g., administration of a selective serotonin reuptake inhibitor like citalopram), the change in [¹¹C]this compound BP can be used to infer the change in endogenous serotonin release.
Quantitative Data
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.15 nM | Human 5-HT₁ₐ Receptor | |
| 0.5 nM | Not Specified | ||
| 6.75 nM | α1-Adrenergic Receptor | ||
| Efficacy (Emax) | 80% | Not Specified | |
| Potency (EC₅₀) | 0.1 nM | Not Specified | |
| Binding Potential (BP_ND) - Placebo | 1.3 (0.2) | Human Postsynaptic Cortical Regions | |
| Binding Potential (BP_ND) - Citalopram | 1.4 (0.2) | Human Postsynaptic Cortical Regions | |
| Mean Change in BP_ND with Citalopram | 7% increase | Human Postsynaptic Cortical Regions | |
| Receptor Occupancy (Citalopram 2 mg/kg) | 15.0% | Papio anubis | |
| Receptor Occupancy (Citalopram 4 mg/kg) | 30.4% | Papio anubis | |
| Receptor Occupancy (Fenfluramine 2.5 mg/kg) | 23.7% | Papio anubis | |
| Ex vivo Bmax (Frontal Cortex) | 98.7 fmol/mg | Rat | |
| Ex vivo Bmax (Hippocampus) | 131 fmol/mg | Rat |
Note: BP_ND represents the non-displaceable binding potential.
Experimental Protocols
Protocol 1: In Vivo Measurement of Endogenous Serotonin Release using [¹¹C]this compound PET
This protocol describes a pharmacological challenge study to measure changes in endogenous serotonin.
1. Subject Preparation:
-
Subjects should undergo a physical and psychological screening to ensure they are healthy.
-
For human studies, obtain informed consent and institutional review board (IRB) approval.
-
Subjects should abstain from food for at least 4 hours and from caffeine and nicotine for at least 12 hours before the scan.
2. Radiotracer Synthesis:
-
[¹¹C]this compound is synthesized from its precursor as previously described in the literature.
-
The final product should undergo quality control to ensure high radiochemical purity (>99%) and chemical purity (>99%).
3. PET Imaging Procedure:
-
A transmission scan is acquired for attenuation correction.
-
An intravenous bolus of [¹¹C]this compound is administered. The typical injected dose for humans is around 385 MBq (10.4 mCi).
-
Dynamic 3D PET data are acquired for 120 minutes. A typical framing sequence is: 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, 10 x 10 min.
-
Arterial blood sampling is performed throughout the scan to obtain a metabolite-corrected arterial input function.
4. Pharmacological Challenge:
-
For a baseline scan, a placebo (e.g., saline) is administered intravenously.
-
For the challenge scan, a drug that modulates serotonin release is administered. For example, citalopram (a selective serotonin reuptake inhibitor) can be infused intravenously at a dose of 10 mg.
-
The challenge agent is typically administered at a specific time relative to the radiotracer injection, for example, 30 minutes prior.
5. Data Analysis:
-
PET images are reconstructed and co-registered with anatomical MRI scans for region of interest (ROI) delineation.
-
Time-activity curves are generated for each ROI.
-
The binding potential (BP) is calculated using kinetic modeling, such as the graphical analysis with likelihood estimation (LEGA) model or a simplified reference tissue model (SRTM). BP is an estimate of Bₐᵥₐᵢₗ/Kₙ, where Bₐᵥₐᵢₗ is the concentration of available receptors and Kₙ is the equilibrium dissociation constant of the radiotracer.
-
The percentage change in BP between the placebo and challenge conditions is calculated to determine the relative change in endogenous serotonin release.
Protocol 2: In Vitro Autoradiography with [³H]this compound
This protocol is for the ex vivo examination of 5-HT₁ₐ receptor distribution.
1. Tissue Preparation:
-
Brain tissue from the species of interest is rapidly frozen and sectioned on a cryostat (e.g., 20 µm sections).
-
Sections are thaw-mounted onto microscope slides.
2. Binding Assay:
-
Slides are pre-incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous ligands.
-
Sections are then incubated with [³H]this compound at a concentration that saturates the receptors.
-
To determine non-specific binding, a parallel set of sections is incubated with [³H]this compound in the presence of a high concentration of a competing ligand, such as the 5-HT₁ₐ antagonist WAY-100635.
3. Washing and Drying:
-
After incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.
-
The slides are then quickly rinsed in distilled water and dried under a stream of cold air.
4. Imaging:
-
The dried slides are apposed to a phosphor imaging plate or autoradiographic film along with calibrated standards.
-
After exposure, the plates or films are scanned to visualize the distribution and density of [³H]this compound binding.
5. Quantification:
-
The optical density of the autoradiograms is measured in different brain regions and converted to fmol/mg of tissue equivalent using the standards.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
Visualizations
Caption: Principle of Ligand Displacement with [¹¹C]this compound.
Caption: 5-HT₁ₐ Receptor Signaling Pathway.
Caption: Workflow for a Pharmacological Challenge PET Study.
References
- 1. In vitro assessment of the agonist properties of the novel 5-HT1A receptor ligand, this compound (MMP), in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution, toxicology and radiation dosimetry of 5-HT1A receptor agonist Positron Emission Tomography ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring endogenous changes in serotonergic neurotransmission in humans: a [11C]this compound PET challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Quantification of Human Serotonin 1A Receptor Using 11C-CUMI-101, an Agonist PET Radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [11C]-CUMI-101 PET Image Acquisition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and summarize image acquisition parameters for Positron Emission Tomography (PET) imaging with the radioligand [11C]-CUMI-101, a tracer targeting the serotonin 1A (5-HT1A) receptor.
Introduction
[11C]-CUMI-101 is a PET radioligand utilized for in vivo imaging of the 5-HT1A receptor, which is implicated in numerous neuropsychiatric disorders.[1][2][3] While initially developed as a potential agonist for the 5-HT1A receptor, subsequent studies have indicated it behaves as an antagonist in the primate brain and exhibits cross-reactivity with α1-adrenoceptors.[4][5] Despite this, [11C]-CUMI-101 has been demonstrated to be a valuable tool for imaging high-affinity 5-HT1A binding in both preclinical and human studies due to its favorable kinetics and measurable free fraction. These notes are intended to provide standardized parameters and protocols to ensure reproducible and accurate quantitative analysis in future research.
PET Image Acquisition Parameters
Quantitative data from various preclinical and human studies are summarized below to facilitate comparison and aid in study design.
Table 1: Human Studies - Image Acquisition Parameters
| Parameter | Value | Reference |
| PET Scanner | Siemens Biograph PET/CT | |
| Injected Dose | <6 mCi (single bolus) | |
| 11.81 ± 3.41 mCi | ||
| Injected Mass | 2.00 ± 1.02 µg | |
| Scan Duration | 120 minutes | |
| Acquisition Mode | 3D List Mode | |
| Framing Scheme | 21 frames: 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, 10 x 10 min | |
| 23 frames: 2 x 30s, 3 x 60s, 5 x 2 min, 4 x 4 min, 9 x 10 min |
Table 2: Preclinical Studies (Baboon, Monkey, Rat) - Image Acquisition Parameters
| Species | Parameter | Value | Reference |
| Baboon | PET Scanner | ECAT EXACT HR+ | |
| Injected Dose | 166.5 ± 42.9 MBq (4.50 ± 1.16 mCi) | ||
| Specific Activity | 49.95 ± 24.42 GBq/µmol | ||
| Scan Duration | 120 minutes | ||
| Acquisition Mode | 3D | ||
| Framing Scheme | 23 frames: 2 x 30s, 3 x 60s, 5 x 2 min, 4 x 4 min, 9 x 10 min | ||
| Monkey | Injected Dose | 193 ± 30 MBq | |
| Specific Activity | 120 ± 46 GBq/µmol | ||
| Scan Duration | Not specified | ||
| Framing Scheme | 6 x 30s, 3 x 60s, 2 x 120s, 16 x 300s | ||
| Rat | Injected Dose | 29 ± 6 MBq | |
| Specific Activity | 67 ± 53 GBq/mmol | ||
| Scan Duration | Not specified | ||
| Framing Scheme | 6 x 20s, 5 x 60s, 4 x 120s, 3 x 300s, 3 x 600s, 2 x 1200s |
Experimental Protocols
Subject Preparation
Human Subjects:
-
Participants should meet the diagnostic criteria for the study (e.g., DSM-IV for bipolar disorder).
-
A T1-weighted structural MRI should be obtained for co-registration with the PET data.
Animal Subjects:
-
Anesthesia: Animals should be anesthetized throughout the scan. Isoflurane (1.5%) is a common choice for rats and monkeys. For monkeys, immobilization with ketamine (10 mg/kg, intramuscularly) may be used for endotracheal intubation prior to isoflurane administration.
-
Catheterization: For intravenous injection of the radiotracer, a catheter should be placed in a suitable vein (e.g., penile vein in rats). For blood sampling, a catheter should be placed in the contralateral arm.
Radiotracer Administration
-
[11C]-CUMI-101 is administered as a single intravenous bolus.
-
The injection should be delivered over a short period, for example, 30 seconds.
PET Scan Acquisition
-
A transmission scan (e.g., 10 minutes using a 57Co point source) should be acquired before the emission scan for attenuation correction, particularly in preclinical studies.
-
Dynamic PET data is acquired in 3D mode immediately following the bolus injection of [11C]-CUMI-101.
-
The total scan duration is typically 120 minutes for human and baboon studies.
Blood Sampling and Analysis
-
Arterial or venous blood samples are collected to measure the tracer's total radioactivity in plasma, the unmetabolized parent fraction, and the plasma free fraction (fP).
-
For human studies, a single venous blood sample at a specific time point (e.g., 60 minutes post-injection) can be used to anchor a simultaneously estimated input function.
-
Metabolite analysis is crucial for accurate quantification of the binding potential.
Data Analysis
-
Image Reconstruction: PET images are typically reconstructed using algorithms such as Ordered Subsets Expectation Maximization (OSEM).
-
Kinetic Modeling: Several kinetic models can be used to quantify [11C]-CUMI-101 binding. The Likelihood Estimation in Graphical Analysis (LEGA) model has been shown to perform well for calculating the binding potential (BPF). The Simplified Reference Tissue Method (SRTM) can also be used to estimate the non-displaceable binding potential (BPND).
-
Reference Region: The cerebellar grey matter is often used as a reference region for kinetic modeling.
-
Outcome Measures: The primary outcome measures are typically the binding potential (BPF or BPND) and the total distribution volume (VT).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a [11C]-CUMI-101 PET imaging study.
Caption: Experimental workflow for a [11C]-CUMI-101 PET study.
References
- 1. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 3. Modeling considerations for 11C-CUMI-101, an agonist radiotracer for imaging serotonin 1A receptor in vivo with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Arterial Input Function in CUMI-101 PET Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of an arterial input function (AIF) for the quantitative analysis of Positron Emission Tomography (PET) data acquired with the radiotracer ¹¹C-CUMI-101. This document outlines the rationale, experimental procedures, data analysis, and key considerations for obtaining accurate and reproducible quantification of the serotonin 1A (5-HT1A) receptor.
Introduction
¹¹C-CUMI-101 is a PET radiotracer that binds to 5-HT1A receptors, which are implicated in various neuropsychiatric disorders.[1] Accurate quantification of the binding of this tracer in the brain is crucial for understanding the pathophysiology of these conditions and for the development of novel therapeutics. The use of a metabolite-corrected arterial input function is considered the gold standard for the full quantification of ¹¹C-CUMI-101 binding, providing key outcome measures such as the binding potential (BPF).[1][2]
While initially considered a 5-HT1A receptor agonist, some studies suggest that CUMI-101 may act as an antagonist in the primate brain and can also bind to α1 adrenoceptors, which should be considered when interpreting results.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in ¹¹C-CUMI-101 PET studies utilizing an arterial input function.
Table 1: Key Parameters for ¹¹C-CUMI-101 PET Studies in Humans
| Parameter | Value | Reference |
| Injected Dose | 384.84 ± 137.12 MBq (10.4 ± 3.7 mCi) | |
| Specific Activity | 33.54 ± 10.36 GBq/µmol (0.91 ± 0.28 mCi/nmol) | |
| Injected Mass | 4.26 ± 0.68 µg | |
| Plasma Free Fraction | 30% | |
| Scan Duration | 120 minutes | |
| Test-Retest Variability (BPF) | 9.90% ± 5.60% |
Table 2: Key Parameters for ¹¹C-CUMI-101 PET Studies in Non-Human Primates (Papio anubis)
| Parameter | Value | Reference |
| Injected Dose | 166.5 ± 43.0 MBq (4.50 ± 1.16 mCi) | |
| Plasma Free Fraction | 59% ± 3% | |
| Scan Duration | 120 minutes | |
| Test-Retest Variability (BPF) | 11.15% ± 4.82% |
Experimental Protocols
Protocol 1: Arterial Catheterization and Blood Sampling
This protocol describes the procedure for obtaining arterial blood samples for the measurement of the arterial input function.
1. Subject Preparation:
- Subjects should fast for at least 4 hours prior to the scan.
- A catheter is inserted into the radial artery of one arm for blood sampling.
- A second intravenous catheter is placed in the contralateral arm for radiotracer injection.
2. Blood Sampling Schedule:
- Arterial blood samples are collected continuously or at discrete time points throughout the PET scan.
- A typical sampling schedule involves frequent sampling in the initial minutes after injection, with decreasing frequency over time.
- Every 10 seconds for the first 2 minutes.
- Less frequent sampling for the remainder of the 120-minute scan.
3. Sample Handling:
- For each blood sample, a portion is used to measure whole-blood radioactivity.
- The remaining blood is centrifuged to separate plasma.
- A portion of the plasma is used to measure total plasma radioactivity.
Protocol 2: Metabolite Analysis
This protocol outlines the procedure for correcting the arterial input function for the presence of radioactive metabolites.
1. Plasma Processing:
- A portion of the plasma from selected time points is used for metabolite analysis.
- The plasma is typically treated to precipitate proteins.
2. High-Performance Liquid Chromatography (HPLC):
- The supernatant is injected into an HPLC system to separate the parent ¹¹C-CUMI-101 from its radioactive metabolites.
- The fraction of radioactivity corresponding to the parent compound is determined for each analyzed sample.
3. Metabolite Correction:
- The parent fractions over time are fitted to a function (e.g., a Hill function) to generate a continuous curve.
- The total plasma radioactivity curve is multiplied by the fitted parent fraction curve to obtain the metabolite-corrected arterial input function.
Protocol 3: PET Data Acquisition
1. Radiotracer Injection:
- ¹¹C-CUMI-101 is administered as an intravenous bolus injection over approximately 30 seconds.
2. PET Scan:
- Dynamic 3D PET data acquisition starts simultaneously with the radiotracer injection and continues for 120 minutes.
- The emission data is typically collected in a series of time frames of increasing duration.
- Example framing: 3 x 20 seconds, 3 x 1 minute, 3 x 2 minutes, 2 x 5 minutes, 10 x 10 minutes.
Protocol 4: Kinetic Modeling
1. Data Input:
- The primary inputs for kinetic modeling are the dynamic PET images (time-activity curves for different brain regions) and the metabolite-corrected arterial input function.
2. Model Selection:
- Several kinetic models can be used to analyze ¹¹C-CUMI-101 data.
- The two-tissue compartment model has been shown to have low variability.
- The Likelihood Estimation in Graphical Analysis (LEGA) model has also been identified as performing well for estimating the binding potential (BPF).
- For estimating the non-displaceable binding potential (BPND), the Simplified Reference Tissue Method (SRTM) can be used, although this approach does not require an arterial input function.
3. Outcome Measures:
- The primary outcome measure derived from kinetic modeling with an arterial input function is the total volume of distribution (VT).
- From VT, the binding potential (BPF) can be calculated, which is a measure of the density of available receptors.
Diagrams
References
- 1. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 2. Modeling considerations for 11C-CUMI-101, an agonist radiotracer for imaging serotonin 1A receptor in vivo with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (11)C-CUMI-101, a PET radioligand, behaves as a serotonin 1A receptor antagonist and also binds to α(1) adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: [11C]-CUMI-101 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of [11C]-CUMI-101.
Troubleshooting Guide
This guide addresses common challenges that may be encountered during the synthesis of [11C]-CUMI-101, presented in a question-and-answer format.
Issue 1: Low Radiochemical Yield (RCY)
Question: My radiochemical yield for [11C]-CUMI-101 is consistently below the expected range of 25% (end of synthesis). What are the potential causes and how can I troubleshoot this?
Answer: Low radiochemical yield is a frequent issue in radiotracer synthesis. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Precursor Quality and Quantity | Verify Precursor Integrity: Ensure the desmethyl-CUMI-101 precursor is of high purity and has not degraded. Store the precursor under appropriate conditions (cool, dry, and protected from light). Consider obtaining a new batch or re-purifying the existing stock. Optimize Precursor Amount: While a standard amount is typically used, the optimal precursor concentration can vary. Perform small-scale reactions to titrate the precursor amount to find the optimal ratio relative to the starting [11C]methyl iodide or [11C]methyl triflate. |
| Inefficient Trapping of [11C]Methyl Iodide/[11C]Methyl Triflate | Check Trapping Efficiency: Ensure that the trapping material (e.g., Porapak Q) in the loop is packed correctly and is not expired. Monitor the radioactivity in the waste line after the trapping loop to ensure that the [11C]methylating agent is being efficiently trapped. Optimize Gas Flow Rate: The flow rate of the inert gas used to transfer the [11C]methylating agent can impact trapping efficiency. Adjust the flow rate to ensure adequate residence time in the trapping loop. |
| Suboptimal Reaction Conditions | Temperature: The methylation reaction is typically performed at room temperature. However, slight variations in ambient temperature could affect the reaction kinetics. Ensure a stable and controlled room temperature. Reaction Time: A reaction time of 5 minutes is generally reported. If the yield is low, consider extending the reaction time in small increments (e.g., to 7-10 minutes) to see if the yield improves. Conversely, very long reaction times can sometimes lead to degradation. Base: Tetrabutylammonium hydroxide is a commonly used base. Ensure the base is fresh and of the correct concentration. The amount of base can be critical; too little may result in incomplete deprotonation of the precursor, while too much can lead to side reactions. |
| Issues with the Reaction Solvent | Solvent Quality: Use anhydrous dimethylformamide (DMF) for the reaction. The presence of water can quench the reaction. Ensure the solvent is from a fresh, sealed bottle. |
Troubleshooting Workflow for Low RCY
Caption: Troubleshooting workflow for low radiochemical yield in [11C]-CUMI-101 synthesis.
Issue 2: Poor Radiochemical Purity
Question: My final [11C]-CUMI-101 product shows significant radiochemical impurities after HPLC purification. What could be the cause and how can I improve the purity?
Answer: Radiochemical impurities can arise from several sources, including side reactions during labeling, degradation of the product, or inefficient purification.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Side Reactions | Optimize Base Amount: Excess base can promote the formation of side products. Carefully titrate the amount of tetrabutylammonium hydroxide to use the minimum amount necessary for efficient reaction. Control Reaction Time: Over-extending the reaction time may lead to the formation of degradation products. Adhere to the optimized reaction time. |
| Precursor-Related Impurities | Precursor Purity: Impurities in the desmethyl precursor can lead to the formation of corresponding radiolabeled impurities. Ensure the precursor is of high purity. |
| HPLC Purification Issues | Mobile Phase Composition: The composition of the HPLC mobile phase is critical for good separation. If you observe co-eluting peaks, adjust the mobile phase composition (e.g., the ratio of organic solvent to buffer) to improve resolution. Column Integrity: The HPLC column can degrade over time. If you notice a loss of resolution or changes in retention times, consider flushing the column, reversing it, or replacing it. Flow Rate: The flow rate can also affect separation. A lower flow rate can sometimes improve the resolution of closely eluting peaks. |
| Post-Purification Degradation | Formulation: The final product is typically formulated in a solution containing ethanol and saline. Ensure the pH of the final formulation is appropriate to maintain the stability of [11C]-CUMI-101. |
Frequently Asked Questions (FAQs)
Q1: What is the typical radiochemical yield and specific activity for [11C]-CUMI-101 synthesis?
A1: The reported average radiochemical yield for [11C]-CUMI-101 is approximately 25% at the end of synthesis (EOS). The specific activity is typically in the range of 2,600 ± 500 Ci/μmol.[1][2]
Q2: What is the precursor for the synthesis of [11C]-CUMI-101?
A2: The precursor is the desmethyl analog of CUMI-101, which is [O-desmethyl-CUMI-101].
Q3: What is the radiolabeling method for [11C]-CUMI-101?
A3: The synthesis involves the radiomethylation of the desmethyl precursor using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) in the presence of a base, such as tetrabutylammonium hydroxide, in an anhydrous solvent like dimethylformamide (DMF).[1][3]
Q4: What are the key quality control parameters for [11C]-CUMI-101?
A4: Key quality control parameters include:
-
Radiochemical Purity: Should be >95%, determined by analytical HPLC.
-
Chemical Purity: Assessed by analytical HPLC to ensure the absence of chemical impurities.
-
Specific Activity: To ensure a low mass of the injected tracer.
-
Residual Solvents: Analysis to ensure that levels of solvents used in the synthesis (e.g., DMF, ethanol) are within safe limits.
-
pH: The pH of the final product solution should be within a physiologically acceptable range (typically 5-8).
-
Sterility and Endotoxin Levels: The final product must be sterile and have low endotoxin levels for in vivo use.
Q5: What are the recommended purification and formulation methods for [11C]-CUMI-101?
A5: The crude reaction mixture is typically purified by semi-preparative high-performance liquid chromatography (HPLC). The collected fraction containing [11C]-CUMI-101 is then often passed through a C18 Sep-Pak cartridge for solvent exchange and concentration. The final product is eluted from the Sep-Pak with ethanol and then diluted with sterile saline for injection.[1]
Experimental Protocol: [11C]-CUMI-101 Synthesis
This protocol provides a general methodology for the synthesis of [11C]-CUMI-101. It is important to note that specific parameters may need to be optimized for individual synthesis modules and laboratory conditions.
1. Production of [11C]Methyl Iodide ([11C]CH3I)
-
[11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
The [11C]CO2 is trapped and converted to [11C]CH4 by catalytic reduction with H2 over a nickel catalyst.
-
[11C]CH4 is then reacted with iodine in a gas-phase reaction at high temperature to produce [11C]CH3I.
2. Radiolabeling Reaction
-
The [11C]CH3I is trapped in a loop containing a suitable trapping material (e.g., Porapak Q) at room temperature.
-
A solution of the desmethyl-CUMI-101 precursor (e.g., 0.5-1.0 mg) and tetrabutylammonium hydroxide in anhydrous DMF is passed through the loop to react with the trapped [11C]CH3I.
-
The reaction is allowed to proceed for approximately 5 minutes at room temperature.
3. Purification
-
The reaction mixture is diluted and injected onto a semi-preparative HPLC column (e.g., C18).
-
The mobile phase is typically a mixture of acetonitrile and a buffer (e.g., ammonium formate).
-
The fraction containing [11C]-CUMI-101 is collected based on the retention time determined from a standard.
4. Formulation
-
The collected HPLC fraction is passed through a C18 Sep-Pak cartridge.
-
The cartridge is washed with sterile water to remove residual HPLC solvents.
-
The [11C]-CUMI-101 is eluted from the cartridge with a small volume of ethanol.
-
The ethanolic solution is then diluted with sterile saline to the desired final volume and concentration.
5. Quality Control
-
A small aliquot of the final product is analyzed by analytical HPLC to determine radiochemical and chemical purity.
-
The specific activity is calculated based on the radioactivity and the mass of this compound.
-
Other required quality control tests (pH, residual solvents, sterility, and endotoxins) are performed.
[11C]-CUMI-101 Synthesis Workflow
References
- 1. In vivo serotonin-sensitive binding of [11C]this compound: a serotonin 1A receptor agonist positron emission tomography radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target binding of Cumi-101 in PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radiotracer Cumi-101. Our goal is to help you mitigate off-target binding and optimize your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound, or [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a positron emission tomography (PET) radiotracer designed to quantify serotonin 1A (5-HT₁ₐ) receptors in the brain.[1][2] It has been developed to study the role of these receptors in various neuropsychiatric disorders.[1][3]
Q2: What is the major source of off-target binding for this compound?
A2: The primary source of off-target binding for this compound is its cross-reactivity with α₁-adrenoceptors.[4] This binding is region-dependent and can significantly contribute to the total signal, complicating the interpretation of 5-HT₁ₐ receptor density.
Q3: Is this compound a 5-HT₁ₐ receptor agonist or antagonist?
A3: While initially developed as a putative agonist, studies in primate brains have shown that this compound behaves as a potent 5-HT₁ₐ receptor antagonist. It dose-dependently inhibits 8-OH-DPAT-stimulated [³⁵S]GTPγS binding, a functional assay for agonism.
Q4: Can endogenous serotonin levels affect this compound binding?
A4: Studies in non-human primates have shown that this compound binding is sensitive to large increases in synaptic serotonin induced by pharmacological challenges with agents like citalopram and fenfluramine. However, a study in humans using a constant infusion of citalopram did not show a significant change in [¹¹C]this compound binding.
Q5: What is a suitable reference region for this compound PET studies?
A5: The cerebellum is commonly used as a reference region in this compound PET imaging. This is based on the assumption of a low density of 5-HT₁ₐ receptors in this region, meaning the signal from the cerebellum can be used to represent non-displaceable binding.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal across the brain | 1. Off-target binding to α₁-adrenoceptors. 2. Non-specific binding to other sites. 3. P-glycoprotein (P-gp) efflux at the blood-brain barrier may be lower than expected, leading to higher brain uptake. | 1. Perform a blocking study with prazosin, an α₁-adrenoceptor antagonist, to quantify the contribution of this off-target binding. 2. Use a reference tissue model with the cerebellum to estimate and correct for non-displaceable binding. 3. While not definitively established for this compound, consider the potential role of P-gp in brain uptake kinetics. |
| Difficulty differentiating 5-HT₁ₐ and α₁-adrenoceptor signals | Significant cross-reactivity of this compound with α₁-adrenoceptors, which varies by brain region. | Conduct a dual-blocking study. Pre-treat subjects with both WAY-100635 (a 5-HT₁ₐ antagonist) and prazosin (an α₁-adrenoceptor antagonist). The residual signal will represent non-specific binding, allowing for the dissection of the specific 5-HT₁ₐ and α₁-adrenoceptor signals. |
| Poor reproducibility of binding potential (BP) values | 1. Suboptimal PET scan duration. 2. Inappropriate kinetic modeling. 3. Variability in radiotracer metabolism. | 1. A scanning time of at least 100-120 minutes is recommended for stable estimation of outcome measures. 2. For region-of-interest analysis, the Likelihood Estimation in Graphical Analysis (LEGA) model has been shown to provide accurate results for binding potential (BPF). 3. Use a metabolite-corrected arterial input function for accurate quantification of BPF. |
| Unexpectedly low brain uptake | Efflux by P-glycoprotein (P-gp) at the blood-brain barrier. | Although direct evidence for this compound is limited, P-gp is known to restrict the brain entry of many CNS drugs. Consider performing studies in P-gp knockout animal models or using P-gp inhibitors to investigate its potential impact on this compound brain kinetics. |
Quantitative Data Summary
Table 1: Regional α₁-Adrenoceptor Cross-Reactivity of this compound
| Brain Region | Average Cross-Reactivity (%) |
| Thalamus | >45 |
| Neocortex | <10 |
| Cerebellum | <10 |
Data summarized from in vitro and in vivo studies across rat, monkey, and human brains.
Table 2: Effect of Blocking Agents on this compound Binding Potential (BPF) in Baboons
| Blocking Agent | Average Reduction in BPF (%) | Target Receptor |
| WAY-100635 | 87 | 5-HT₁ₐ |
| 8-OH-DPAT | 76 | 5-HT₁ₐ (Agonist) |
Data from Milak et al. (2008).
Experimental Protocols
Protocol 1: Dual-Blocking Study to Differentiate On- and Off-Target Binding
This protocol is designed to distinguish the specific binding of this compound to 5-HT₁ₐ receptors from its off-target binding to α₁-adrenoceptors.
-
Baseline Scan:
-
Acquire a baseline PET scan following an intravenous bolus injection of [¹¹C]this compound.
-
Collect emission data for 120 minutes.
-
Use a metabolite-corrected arterial input function for kinetic modeling.
-
-
Blocking Scans:
-
On separate occasions, perform two additional PET scans on the same subject.
-
Scan 1 (5-HT₁ₐ block): Pre-administer the 5-HT₁ₐ antagonist WAY-100635 intravenously before the [¹¹C]this compound injection.
-
Scan 2 (Dual block): Pre-administer both WAY-100635 and the α₁-adrenoceptor antagonist prazosin before the [¹¹C]this compound injection.
-
-
Data Analysis:
-
Calculate the binding potential (BPF) for each condition.
-
The difference between the baseline and Scan 1 represents the binding to 5-HT₁ₐ receptors.
-
The difference between Scan 1 and Scan 2 represents the binding to α₁-adrenoceptors.
-
The signal remaining after the dual block (Scan 2) represents non-specific binding.
-
Visualizations
Caption: Workflow for a dual-blocking PET study.
References
- 1. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 2. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling considerations for 11C-CUMI-101, an agonist radiotracer for imaging serotonin 1A receptor in vivo with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (11)C-CUMI-101, a PET radioligand, behaves as a serotonin 1A receptor antagonist and also binds to α(1) adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Cumi-101 metabolite correction in data analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Cumi-101 metabolite correction in PET data analysis.
Frequently Asked Questions (FAQs)
HPLC Analysis
Q1: What are the common causes of unexpected peaks in my radio-HPLC chromatogram for this compound?
A1: Unexpected peaks can arise from several sources. Contamination of the mobile phase can introduce impurities that appear as spurious peaks, especially during gradient elution.[1] It is also possible that the this compound radioligand itself may degrade, or there might be previously uncharacterized metabolites. Ensure proper system hygiene, use high-purity solvents, and regularly perform system suitability tests.
Q2: My radio-HPLC results show high variability between samples from the same subject. What could be the issue?
A2: High variability can be due to inconsistencies in sample handling and preparation. It is crucial to have a standardized protocol for blood sampling, plasma separation, and protein precipitation.[2] Incomplete filling of sample loops or incompatibility of the injection solvent with the mobile phase can also lead to irreproducible injections and variable peak heights.[1] Additionally, ensure that the time between blood collection and analysis is minimized and consistent across all samples to reduce the impact of ex vivo metabolism.
Q3: How can I optimize the separation of this compound from its metabolites in my HPLC system?
A3: Optimization of the HPLC method is crucial for accurate metabolite correction. Since the metabolites of this compound are more polar than the parent compound, a reverse-phase HPLC method is appropriate.[3] You may need to adjust the gradient profile of your mobile phase (e.g., acetonitrile and water with a suitable modifier like trifluoroacetic acid) to achieve optimal separation. Experimenting with different column chemistries and temperatures can also improve resolution.
Data Analysis and Modeling
Q4: The fit of the mathematical model to my this compound metabolite data is poor. What steps can I take to improve it?
A4: A poor model fit can result from several factors. Firstly, ensure you have a sufficient number of data points, especially in the early phase after injection, to accurately capture the initial rise and subsequent clearance of the parent compound. Noisy data can also significantly impact the model fit; therefore, it is important to minimize measurement error during HPLC analysis.[4] Consider trying different mathematical models, such as multicompartmental models or Hill-type functions, to see which best describes your data. For scans with a longer injection duration (greater than 1 minute), using a convoluted model that accounts for the injection time may provide a better fit.
Q5: I have noticed significant inter-subject variability in the rate of this compound metabolism. How should I handle this in my analysis?
A5: Significant inter-subject variability in metabolism is a known challenge in PET studies and necessitates individual metabolite correction for each subject to ensure accurate kinetic parameter estimation. Using a population-averaged metabolite curve is generally not recommended unless the inter-individual variation is known to be small for the specific population under study. When reporting your results, it is good practice to also report the individual metabolite data or summary statistics of the variability.
Q6: Can I use a reference region approach for this compound to avoid arterial blood sampling and metabolite correction?
A6: While reference region models can simplify PET studies by eliminating the need for arterial input functions, their use with this compound is problematic. This compound has shown significant off-target binding to α1-adrenoceptors, particularly in the cerebellum, which is often used as a reference region. This off-target binding can compromise the quantitative accuracy of reference region-based methods. Therefore, a metabolite-corrected arterial input function is generally required for accurate quantification of this compound binding.
Troubleshooting Off-Target Binding
Q7: How does the known off-target binding of this compound to α1-adrenoceptors affect my data, and how can I address this?
A7: The binding of this compound to α1-adrenoceptors can lead to an overestimation of the specific binding to serotonin 1A receptors, particularly in regions with high α1-adrenoceptor density. This is a crucial consideration for data interpretation. While it is not possible to correct for this on a post-hoc basis without specific blocking studies, it is important to acknowledge this limitation in your analysis and discussion. When comparing binding across different brain regions, be aware that the contribution of off-target binding may vary.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| This compound Metabolites | More polar than parent compound | Human | |
| Inter-subject Variability in Metabolism | Can be significant | Human |
Experimental Protocols
Protocol 1: this compound Arterial Blood Sampling and Metabolite Analysis
-
Arterial Blood Sampling:
-
Insert an arterial line in the radial artery for blood sampling.
-
Collect arterial blood samples at predefined time points throughout the PET scan. The sampling frequency should be higher in the initial minutes after this compound injection to accurately capture the peak of the input function.
-
-
Plasma Separation:
-
Immediately after collection, centrifuge the blood samples to separate plasma from whole blood.
-
-
Protein Precipitation:
-
To prepare the plasma for HPLC analysis, precipitate the proteins by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge the sample again to pellet the precipitated proteins.
-
-
Radio-HPLC Analysis:
-
Inject the supernatant into a reverse-phase HPLC system equipped with a radioactivity detector.
-
Use a gradient elution with a mobile phase consisting of, for example, acetonitrile and water with a modifier like trifluoroacetic acid, to separate the parent this compound from its more polar metabolites.
-
Quantify the radioactivity associated with the parent compound and each metabolite at each time point.
-
-
Data Correction:
-
Calculate the fraction of the total plasma radioactivity that corresponds to the parent this compound at each time point.
-
Fit these fraction data to a suitable mathematical model to generate a continuous curve of the parent fraction over time.
-
Multiply the total plasma radioactivity curve by the modeled parent fraction curve to obtain the metabolite-corrected arterial input function.
-
Diagrams
Caption: Experimental workflow for this compound metabolite correction.
Caption: Troubleshooting logic for this compound metabolite correction.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. Dealing with PET radiometabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC - Plasma metabolite correction [turkupetcentre.net]
- 4. Plasma radiometabolite correction in dynamic PET studies: Insights on the available modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
Limitations of using cerebellum as a reference region for Cumi-101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PET radioligand ¹¹C-CUMI-101.
Frequently Asked Questions (FAQs)
Q1: Why is the cerebellum not recommended as a reference region for ¹¹C-CUMI-101 PET studies?
A1: The primary limitation of using the cerebellum as a reference region for ¹¹C-CUMI-101 is the presence of significant off-target binding.[1][2] ¹¹C-CUMI-101 not only binds to its target, the serotonin 1A (5-HT1A) receptor, but also exhibits significant binding to α1-adrenoceptors.[1][2][3] The cerebellum has a low density of 5-HT1A receptors but a relatively high density of α1-adrenoceptors. Studies have shown that approximately 25% of the ¹¹C-CUMI-101 uptake in the human cerebellum is due to this binding to α1-adrenoceptors. This off-target binding violates the core assumption of a reference region, which should ideally only reflect non-displaceable uptake of the radioligand.
Q2: What are the consequences of using the cerebellum as a reference region for ¹¹C-CUMI-101 data analysis?
Q3: Is there an alternative validated reference region for ¹¹C-CUMI-101?
A3: The literature does not currently recommend a validated alternative reference region for ¹¹C-CUMI-101. The significant off-target binding profile of this radioligand complicates the identification of a brain region devoid of any specific binding. Therefore, kinetic modeling requiring arterial blood sampling to derive a metabolite-corrected arterial input function is the gold standard for accurate quantification of ¹¹C-CUMI-101 binding.
Q4: Are there any correction methods to account for the α1-adrenoceptor binding in the cerebellum?
A4: While theoretically possible, validated and widely accepted correction methods for the α1-adrenoceptor binding of ¹¹C-CUMI-101 in the cerebellum have not been established. Such a correction would be complex as it would require consistent α1-adrenoceptor occupancy by ¹¹C-CUMI-101 across all subjects and conditions, which is not guaranteed. Therefore, avoiding the use of the cerebellum as a reference region is the most scientifically rigorous approach.
Troubleshooting Guide
Issue: My calculated binding potential (BPND) values for ¹¹C-CUMI-101 in cortical regions are lower than expected when using the cerebellum as a reference region.
-
Cause: This is the expected outcome when using the cerebellum as a reference region for ¹¹C-CUMI-101. The off-target binding to α1-adrenoceptors in the cerebellum leads to an artificially high reference tissue signal, which in turn results in an underestimation of the specific binding in your regions of interest.
-
Solution: The most accurate method to quantify ¹¹C-CUMI-101 binding is to use an arterial input function with metabolite correction. This approach does not rely on a reference region and will provide more accurate binding potential values. If arterial sampling is not feasible, you must acknowledge the limitation of using a cerebellar reference region and interpret your results with caution.
Issue: I observe high variability in my ¹¹C-CUMI-101 binding data when using a cerebellar reference region across different study groups.
-
Cause: The density and affinity of α1-adrenoceptors in the cerebellum could potentially vary between individuals or patient populations. Any such differences would introduce variability in the off-target binding of ¹¹C-CUMI-101 in the cerebellum, which would then be reflected as increased variability in your calculated BPND values for target regions.
-
Solution: Again, the use of an arterial input function is the recommended solution to minimize this source of variability. If you must use a reference region approach, it is crucial to demonstrate that the off-target binding in the cerebellum does not differ between your study groups, which would require dedicated validation studies that are often not feasible.
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the off-target binding of CUMI-101 to α1-adrenoceptors in the cerebellum.
Table 1: In Vitro α1-Adrenoceptor Binding Parameters for this compound in the Cerebellum
| Species | α1-Adrenoceptor Density (Bmax) | Affinity of this compound for α1-Adrenoceptors (Ki) | Cerebellar Binding Potential (BP) |
| Human | Similar across species | Similar across species | 3.7 |
| Monkey | Similar across species | Similar across species | 2.3 |
| Rat | Similar across species | Similar across species | 3.4 |
Data adapted from Shrestha et al. (2016).
Table 2: Estimated Contribution of α1-Adrenoceptor Binding to Total ¹¹C-CUMI-101 Uptake in the Cerebellum
| Species | Percentage of ¹¹C-CUMI-101 Uptake Attributed to α1-Adrenoceptor Binding |
| Monkey (in vivo) | ~25% |
| Human (estimated by analogy) | ~25% |
Data based on findings from prazosin displacement studies in monkeys and comparative in vitro data.
Experimental Protocols
1. In Vitro Competition Binding Assay to Determine this compound Affinity for α1-Adrenoceptors
This protocol provides a general methodology for determining the binding affinity of this compound for α1-adrenoceptors in cerebellar tissue homogenates.
-
Objective: To determine the inhibition constant (Ki) of this compound for α1-adrenoceptors.
-
Materials:
-
Cerebellar tissue from human, monkey, or rat.
-
³H-prazosin (a radiolabeled α1-adrenoceptor antagonist).
-
Unlabeled this compound.
-
Binding buffer.
-
Scintillation counter and vials.
-
-
Methodology:
-
Tissue Preparation: Homogenize cerebellar tissue in a suitable buffer to prepare a membrane suspension.
-
Assay Setup: In a series of tubes, incubate the membrane homogenate with a fixed concentration of ³H-prazosin and varying concentrations of unlabeled this compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of ³H-prazosin binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of ³H-prazosin is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. In Vivo PET Blocking Study to Quantify α1-Adrenoceptor Contribution to ¹¹C-CUMI-101 Cerebellar Uptake
This protocol outlines a general workflow for an in vivo PET imaging study to assess the degree of off-target binding of ¹¹C-CUMI-101.
-
Objective: To determine the percentage of ¹¹C-CUMI-101 cerebellar signal that is displaceable by an α1-adrenoceptor antagonist.
-
Subjects: Non-human primates (e.g., monkeys).
-
Materials:
-
¹¹C-CUMI-101 radioligand.
-
Prazosin (a selective α1-adrenoceptor antagonist).
-
PET scanner.
-
-
Methodology:
-
Baseline Scan: Perform a baseline PET scan on the subject following the injection of ¹¹C-CUMI-101.
-
Blocking Scan: On a separate occasion, pre-treat the same subject with a dose of prazosin sufficient to occupy a high percentage of α1-adrenoceptors. Then, perform a second ¹¹C-CUMI-101 PET scan.
-
Image Analysis:
-
Co-register the baseline and blocking PET images to a structural MRI of the subject.
-
Delineate regions of interest (ROIs), including the cerebellum and other target regions.
-
Generate time-activity curves for each ROI for both scans.
-
Calculate the distribution volume (VT) or other appropriate binding measures for the cerebellum in both the baseline and blocked conditions.
-
-
Data Analysis: The percentage reduction in the cerebellar ¹¹C-CUMI-101 signal in the blocking scan compared to the baseline scan represents the component of the signal attributable to binding to α1-adrenoceptors.
-
Visualizations
References
Optimizing injection dose of [11C]-CUMI-101 for patient studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the injection dose of [¹¹C]-CUMI-101 for patient studies. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection dose of [¹¹C]-CUMI-101 for human patient studies?
A1: The optimal injection dose of [¹¹C]-CUMI-101 aims to provide a balance between obtaining high-quality images and minimizing radiation exposure. For human studies, an injected activity of approximately 428 ± 84 MBq has been used effectively.[1][2] Another study reported an injected dose of less than 6 mCi (<222 MBq).[3] It is crucial to adhere to local institutional review board (IRB) and radiation safety committee guidelines, which will specify the maximum permissible dose.
Q2: What is the effective radiation dose associated with a typical [¹¹C]-CUMI-101 PET scan?
A2: The effective dose of [¹¹C]-CUMI-101 is approximately 5.3 ± 0.5 µSv/MBq.[1][4] For an injection of 370 MBq, this results in an effective dose of about 2.0 mSv, which is generally considered within acceptable limits for research studies.
Q3: Which organs receive the highest radiation dose during a [¹¹C]-CUMI-101 scan?
A3: Based on human biodistribution studies, the organs receiving the highest absorbed radiation doses are the pancreas (32.0 µSv/MBq), liver (18.4 µSv/MBq), and spleen (14.5 µSv/MBq).
Q4: How long should the dynamic PET scan be acquired after [¹¹C]-CUMI-101 injection?
A4: A scanning duration of 100 to 120 minutes is generally considered adequate for stable estimation of outcome measures in human studies. Dynamic PET images are typically acquired in multiple frames of increasing duration.
Q5: Is [¹¹C]-CUMI-101 a serotonin 1A receptor agonist or antagonist?
A5: While initially thought to be an agonist, subsequent research has shown that CUMI-101 behaves as a 5-HT₁ₐ receptor antagonist in the primate brain.
Q6: Does [¹¹C]-CUMI-101 bind to other receptors?
A6: Yes, [¹¹C]-CUMI-101 exhibits significant cross-reactivity with α₁-adrenoceptors, which can complicate the quantification of 5-HT₁ₐ receptor binding. This binding is most prominent in the thalamus.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low signal-to-noise ratio in PET images | Insufficient injected dose. | While adhering to safety limits, ensure the injected activity is adequate for good counting statistics. Doses around 428 MBq have been used successfully in humans. |
| Patient movement during the scan. | Ensure the patient is comfortably immobilized and provide clear instructions to remain still throughout the acquisition. | |
| High non-specific binding in the cerebellum | Cross-reactivity with α₁-adrenoceptors. | Be aware that the cerebellum is not a true reference region due to α₁-adrenoceptor binding. Consider alternative kinetic modeling approaches that do not rely on a reference region or use pre-blocking agents in preclinical studies to dissect specific binding. |
| Inaccurate quantification of 5-HT₁ₐ receptor binding potential (BPND) | Use of an inappropriate reference region. | As the cerebellum shows some specific binding, its use as a reference region can lead to underestimation of BPND. A metabolite-corrected arterial input function is recommended for accurate quantification. |
| Cross-reactivity of the radioligand. | In research settings, co-administration with an α₁-adrenoceptor antagonist like prazosin can help differentiate 5-HT₁ₐ and α₁-adrenoceptor binding, although this is more common in animal studies. | |
| Variability in test-retest results | Differences in patient physiological state. | Standardize patient conditions prior to scanning (e.g., fasting, caffeine intake). |
| Inconsistent data analysis methods. | Use a consistent and validated kinetic modeling strategy for all subjects and sessions. The Likelihood Estimation in Graphical Analysis (LEGA) model has shown good performance for ROI-level analysis. |
Quantitative Data Summary
Table 1: Radiation Dosimetry of [¹¹C]-CUMI-101 in Humans
| Parameter | Value | Reference |
| Effective Dose | 5.3 ± 0.5 µSv/MBq | |
| Organ with Highest Absorbed Dose | ||
| Pancreas | 32.0 µSv/MBq | |
| Liver | 18.4 µSv/MBq | |
| Spleen | 14.5 µSv/MBq |
Table 2: Recommended [¹¹C]-CUMI-101 Injection Parameters for Human Studies
| Parameter | Value | Reference |
| Injected Activity | 428 ± 84 MBq | |
| < 6 mCi (<222 MBq) | ||
| Scan Duration | 100-120 minutes |
Experimental Protocols
Human PET Imaging Protocol with [¹¹C]-CUMI-101
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous catheter is placed in an antecubital vein for radiotracer injection and another in the contralateral arm for blood sampling if required.
-
-
Radiotracer Injection:
-
A bolus injection of [¹¹C]-CUMI-101 is administered intravenously. The injected dose should be in accordance with approved protocols (e.g., <6 mCi or ~428 MBq).
-
-
PET Image Acquisition:
-
Dynamic PET images are acquired in 3D list mode for 120 minutes immediately following the injection.
-
A typical framing scheme consists of frames of increasing duration (e.g., 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, 10 x 10 min).
-
A low-dose CT scan is performed for attenuation correction prior to the emission scan.
-
-
Arterial Blood Sampling (for kinetic modeling):
-
If a metabolite-corrected arterial input function is used, arterial blood samples are collected throughout the scan to measure total radioactivity, the fraction of unmetabolized parent compound, and plasma free fraction.
-
Alternatively, a single venous sample at a later time point (e.g., 60 minutes) can be used to anchor a simplified input function estimation.
-
-
Image Reconstruction and Analysis:
-
Images are reconstructed using a filtered back projection algorithm.
-
Regions of interest (ROIs) are delineated on co-registered MRI scans.
-
Time-activity curves are generated for each ROI.
-
Kinetic modeling (e.g., using a 2-tissue compartment model or a graphical analysis method like LEGA) is applied to estimate binding parameters such as binding potential (BPF or BPND).
-
Visualizations
Caption: Experimental workflow for a human [¹¹C]-CUMI-101 PET study.
Caption: Binding profile of [¹¹C]-CUMI-101, showing its interaction with target and off-target receptors.
References
- 1. Human biodistribution and dosimetry of ¹¹C-CUMI-101, an agonist radioligand for serotonin-1a receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Biodistribution and Dosimetry of 11C-CUMI-101, an Agonist Radioligand for Serotonin-1A Receptors in Brain | PLOS One [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Human Biodistribution and Dosimetry of 11C-CUMI-101, an Agonist Radioligand for Serotonin-1A Receptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [¹¹C]Cumi-101 Radiochemical Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [¹¹C]Cumi-101. The information is designed to help address common issues related to poor radiochemical purity encountered during its synthesis and quality control.
Frequently Asked Questions (FAQs)
Q1: What is the typical radiochemical purity and yield for [¹¹C]this compound?
A1: The expected radiochemical purity for [¹¹C]this compound should be greater than 95%. The average radiochemical yield is approximately 25% at the end of synthesis (EOS), with a specific activity of around 2600 ± 500 Ci/µmol[1].
Q2: What are the common causes of low radiochemical purity for [¹¹C]this compound?
A2: Low radiochemical purity can stem from several factors, including:
-
Precursor Quality: Degradation or impurity of the desmethyl precursor.
-
Reagent Issues: Suboptimal quality or concentration of reagents like [¹¹C]CH₃OTf or the base.
-
Reaction Conditions: Non-optimal temperature, reaction time, or solvent conditions during radiomethylation.
-
Purification Inefficiency: Issues with the HPLC system (column, mobile phase) or the solid-phase extraction (SPE) cartridge.
-
Radiolysis: Decomposition of the radiolabeled product due to high radioactivity concentration, although less common with the short half-life of Carbon-11.
Q3: How can I identify the impurities in my [¹¹C]this compound preparation?
A3: Impurities are typically identified using analytical radio-HPLC. Unreacted [¹¹C]CH₃I or [¹¹C]CH₃OTf will have a very early retention time. Radiometabolites, if formed, are generally more polar than the parent compound, [¹¹C]this compound, and will therefore have shorter retention times[2]. The desmethyl precursor, if unreacted and carrying a charge, may also elute at a different retention time. Comparing the chromatogram of the final product with that of the precursor and a blank run can help in identifying impurity peaks.
Troubleshooting Guide
Issue 1: Low Radiochemical Yield (<20%)
| Potential Cause | Recommended Action |
| Inefficient trapping of [¹¹C]CH₃I/[¹¹C]CH₃OTf | Ensure the reaction vessel is properly cooled and that the gas flow rate is optimized for efficient trapping of the labeling agent. |
| Suboptimal reaction temperature | Verify the temperature of the reaction vessel. The radiomethylation of the desmethyl precursor is typically performed at room temperature[3]. |
| Incorrect precursor or base concentration | Accurately weigh the precursor and dispense the base. Ensure the precursor is fully dissolved in the solvent (e.g., DMF)[3]. |
| Degraded precursor | Use a fresh batch of the desmethyl precursor. Store the precursor under appropriate conditions (cool, dry, and protected from light) to prevent degradation. |
| Problem with [¹¹C]CH₃I/[¹¹C]CH₃OTf delivery | Check the lines and valves of your synthesis module for any leaks or blockages. Ensure consistent and reliable delivery of the radiolabeling agent. |
Issue 2: Poor Radiochemical Purity on Analytical HPLC (<95%)
| Potential Cause | Recommended Action |
| Incomplete reaction | Increase the reaction time slightly (e.g., from 5 minutes to 7-10 minutes) to allow for more complete conversion of the precursor[3]. |
| Presence of polar impurities | Check for early eluting peaks on the HPLC chromatogram. These could be unreacted [¹¹C]methylating agent or polar metabolites. Optimize the purification step to ensure their removal. |
| Presence of non-polar impurities | Look for late-eluting peaks. These could be byproducts of the reaction. Adjust the mobile phase composition or gradient of your preparative HPLC to improve separation. |
| HPLC column degradation | The performance of the HPLC column can degrade over time. Flush the column or replace it if you observe peak tailing, broadening, or loss of resolution. |
| Ineffective SPE purification | Ensure the C-18 Sep-Pak cartridge is properly conditioned before use. Use the correct solvents for washing and elution as specified in the protocol. |
Experimental Protocols
Synthesis of [¹¹C]this compound
The synthesis of [¹¹C]this compound is typically achieved via N-methylation of its desmethyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Materials:
-
Desmethyl-CUMI-101 precursor
-
[¹¹C]CH₃I or [¹¹C]CH₃OTf
-
Tetrabutylammonium hydroxide (1.0 M in MeOH)
-
Dimethylformamide (DMF, anhydrous)
-
HPLC purification system
-
C-18 Sep-Pak cartridge
-
Ethanol
-
Normal saline
-
0.22 µm sterile filter
Procedure:
-
Dissolve approximately 0.7 mg of the desmethyl precursor and 3 µL of tetrabutylammonium hydroxide in 80 µL of anhydrous DMF.
-
Introduce the [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction mixture.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
Quench the reaction and inject the mixture onto a semi-preparative HPLC column for purification.
-
Collect the fraction corresponding to [¹¹C]this compound.
-
Pass the collected fraction through a C-18 Sep-Pak cartridge.
-
Elute the final product from the Sep-Pak with ethanol (1 mL) and dilute with normal saline (9 mL).
-
Pass the final solution through a 0.22 µm sterile filter for sterilization.
Quality Control Protocol: Radio-HPLC
System:
-
Analytical HPLC system with a radioactivity detector.
Column:
-
Phenomenex Prodigy ODS(3) (4.6 x 250 mm, 5 µm) or equivalent reverse-phase C18 column.
Mobile Phase:
-
Acetonitrile: 0.25 M sodium phosphate solution (40:60).
Flow Rate:
-
2 mL/min.
Retention Time:
-
The retention time for [¹¹C]this compound is approximately 6 minutes under these conditions.
Analysis:
-
Inject a small aliquot of the final product into the HPLC system.
-
Record the radio-chromatogram.
-
Calculate the radiochemical purity by integrating the area of the [¹¹C]this compound peak and dividing it by the total area of all radioactive peaks.
Visualizations
Caption: Experimental workflow for the synthesis and quality control of [¹¹C]this compound.
Caption: Logical troubleshooting workflow for poor [¹¹C]this compound radiochemical purity.
References
- 1. In vivo serotonin-sensitive binding of [11C]this compound: a serotonin 1A receptor agonist positron emission tomography radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing 11C-CUMI-101 PET Imaging for Serotonin 1A Receptor: A Comprehensive Analysis [synapse.patsnap.com]
- 3. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing head motion artifacts in Cumi-101 brain imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing head motion artifacts during Cumi-101 brain imaging experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your this compound brain imaging experiments.
| Issue | Question | Possible Cause | Troubleshooting Steps |
| Blurry Images & Reduced Resolution | My reconstructed this compound PET images appear blurry and lack sharp anatomical detail. | Subject head motion during the scan is a primary cause of image blurring and reduced spatial resolution.[1] | 1. Visual Inspection: Review the dynamic frames of the raw PET data to visually identify any subject movement.2. Prospective Motion Minimization: Ensure proper patient positioning with comfortable head support and restraints like foam pads or thermoplastic masks.[1][2]3. Retrospective Motion Correction: Apply a motion correction algorithm to the acquired data. Options include frame-based alignment or more advanced list-mode based corrections.[3] |
| Misalignment with Anatomical Scans (CT/MRI) | There is a noticeable misalignment between the this compound PET data and the co-registered CT or MRI scan. | Subject movement between the anatomical (CT/MRI) and the PET scan is a common cause of misregistration.[2] | 1. Review Acquisition Timing: Minimize the time between the anatomical and PET scans.2. Co-registration Software: Utilize robust co-registration software to align the PET and anatomical images. Manually inspect and adjust the alignment if necessary.3. Motion Correction: If motion occurred during the PET scan itself, apply a motion correction algorithm prior to co-registration. |
| Inaccurate Quantification of Tracer Uptake | I am observing unexpectedly high variability or inaccurate quantification of this compound binding in my regions of interest (ROIs). | Head motion can lead to partial volume effects and spill-over of signal between adjacent brain regions, resulting in erroneous quantitative values. | 1. Apply Motion Correction: This is the most critical step to improve quantitative accuracy.2. Re-evaluate ROIs: After motion correction, carefully redraw or re-evaluate the placement of your ROIs on the corrected images.3. Quality Control: Compare quantitative values from corrected and uncorrected data to assess the impact of motion correction. A significant change may indicate that the initial data was heavily affected by motion. |
| Artifacts at the Edge of the Brain | I see strange patterns or "rings" of activity at the cortical surface of the brain in the reconstructed images. | This can be a result of misalignment between the emission (PET) and transmission (for attenuation correction) scans caused by head motion. | 1. Frame-by-Frame Attenuation Correction: Some advanced motion correction techniques can apply attenuation correction on a frame-by-frame basis, mitigating these artifacts.2. Thorough Quality Check: Visually inspect the attenuation correction maps for any gross misalignments with the emission data. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to prevent head motion before it occurs?
A1: The most effective strategy is a combination of clear communication with the subject and proper immobilization. Explain the importance of remaining still and ensure they are in a comfortable and stable position. The use of head holders, foam padding, and, if tolerable for the subject, thermoplastic masks can significantly reduce the likelihood and magnitude of head motion.
Q2: What is the difference between prospective and retrospective motion correction?
A2: Prospective motion correction techniques aim to prevent or minimize motion during the scan itself. This includes patient instruction, comfortable positioning, and the use of physical restraints. Retrospective motion correction, on the other hand, involves computational algorithms applied to the imaging data after the scan is complete to correct for motion that has already occurred.
Q3: What are the main types of retrospective motion correction algorithms?
A3: The two main categories are:
-
Frame-based correction: The PET data is divided into a series of shorter time frames. These frames are then realigned to a reference frame (often the first frame) using image registration algorithms.
-
List-mode correction: This more advanced technique works directly with the raw event-by-event data (list-mode). It can track and correct for motion with higher temporal resolution, potentially even correcting for intra-frame motion.
Q4: How much head motion is considered significant?
A4: Even small amounts of head motion can impact the quality and quantitative accuracy of high-resolution brain PET imaging. While there is no universal threshold, movements of more than a few millimeters can introduce noticeable artifacts and errors in quantification.
Q5: Can motion correction introduce new errors into the data?
A5: While motion correction algorithms are generally effective, they are not perfect. The accuracy of the correction depends on the quality of the data and the specific algorithm used. It is always important to visually inspect the corrected images and compare them with the original data to ensure that the correction has improved the image quality without introducing new artifacts.
Quantitative Data on Motion Correction Efficacy
The following table summarizes findings from a study comparing different head motion correction methods in PET brain imaging. While this study did not use this compound specifically, the results provide a general indication of the effectiveness of various correction techniques that are applicable to this compound studies.
| Motion Correction Method | Metric | Result (Mean ± SD) | Interpretation |
| No Motion Correction (NMC) | SUV Difference vs. Hardware Motion Tracking (HMT) | -15.7% ± 12.2% | Significant underestimation of tracer uptake. |
| Frame-based Image Registration (FIR) | SUV Difference vs. HMT | -4.7% ± 6.9% | Improved quantification compared to no correction, but still shows some underestimation. |
| Data-Driven (List-mode) Correction (COD) | SUV Difference vs. HMT | 1.0% ± 3.2% | Provided the most accurate quantification, with results comparable to the gold-standard hardware tracking. |
| No Motion Correction (NMC) | Difference in Kinetic Parameter (VT) vs. HMT | -20.0% ± 12.5% | Large error in the estimation of the total distribution volume. |
| Frame-based Image Registration (FIR) | Difference in VT vs. HMT | -5.3% ± 9.4% | Substantial improvement in kinetic modeling accuracy. |
| Data-Driven (List-mode) Correction (COD) | Difference in VT vs. HMT | 3.7% ± 5.2% | Most accurate estimation of the kinetic parameter. |
Data adapted from a study by Lu et al. on data-driven motion correction for brain PET.
Experimental Protocols
Protocol 1: Data-Driven Head Motion Correction
This protocol describes a general workflow for applying a data-driven, list-mode based motion correction to this compound PET data.
-
List-Mode Data Acquisition: Acquire PET data in list-mode format, which records individual photon detection events with their corresponding time and location information.
-
Motion Detection:
-
The list-mode data is binned into very short time frames (e.g., 1 second).
-
The centroid of distribution (COD) of detected events is calculated for each short frame.
-
Significant changes in the COD between frames are used to identify periods of head motion.
-
-
Frame-based Registration:
-
The dynamic PET data is reconstructed into a series of short frames.
-
Each frame is then registered to a reference frame (e.g., the first frame or a frame with minimal motion) to estimate the motion parameters (translation and rotation).
-
-
Motion-Corrected Image Reconstruction: The estimated motion parameters are incorporated into the image reconstruction algorithm to generate a final, motion-corrected PET image.
Protocol 2: this compound PET Imaging
This protocol outlines the key steps for a typical this compound brain imaging study in humans.
-
Subject Preparation:
-
Subjects should be in a resting state in a quiet, dimly lit room to minimize physiological fluctuations.
-
An intravenous line is inserted for radiotracer injection.
-
-
Radiotracer Injection:
-
A bolus of [11C]this compound is injected intravenously.
-
-
PET Scan Acquisition:
-
Dynamic 3D PET data acquisition is initiated simultaneously with the injection and continues for a duration of up to 120 minutes.
-
-
Arterial Blood Sampling (for full quantitative analysis):
-
If a metabolite-corrected arterial input function is required for kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.
-
-
Image Reconstruction:
-
The acquired PET data is reconstructed using an appropriate algorithm (e.g., OSEM), with corrections for attenuation, scatter, and random coincidences.
-
-
Kinetic Modeling:
-
Time-activity curves are generated for various brain regions of interest.
-
These curves, along with the arterial input function (if available), are used with a suitable kinetic model to estimate parameters such as the binding potential (BP).
-
Visualizations
References
- 1. Data-driven head motion correction for PET using time-of-flight and positron emission particle tracking techniques | PLOS One [journals.plos.org]
- 2. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data-Driven Motion Detection and Event-by-Event Correction for Brain PET: Comparison with Vicra - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in Cumi-101 Binding Potential
This technical support resource is designed for researchers, scientists, and drug development professionals working with the PET radioligand Cumi-101. It provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and sources of variability encountered during in vivo and in vitro experiments.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during your this compound binding assays.
Q1: Why am I observing high inter-subject variability in my this compound binding potential (BPF) values?
High variability between subjects is a frequent challenge in PET imaging. Key contributing factors include:
-
Biological Heterogeneity: Intrinsic differences in the density and affinity of the 5-HT1A receptor among individuals can be a primary source of variation. Factors such as age, sex, and genetic makeup can influence these receptor characteristics.
-
Clinical Status: The presence and severity of neuropsychiatric conditions can alter 5-HT1A receptor expression, leading to significant differences in BPF values when compared to healthy control populations. For example, studies have reported higher [11C]this compound BPF in individuals with bipolar disorder.[1][2][3][4]
-
Pharmacological Influences: Concurrent or previous use of medications, particularly those targeting the serotonergic or adrenergic systems, can impact this compound binding. A thorough medication history for each participant is essential, and appropriate washout periods should be considered.
-
Plasma Free Fraction (fP): Variations in the protein binding of this compound in the blood can alter the amount of unbound tracer available to cross the blood-brain barrier and interact with receptors. Certain medications may affect the plasma free fraction of the radiotracer.[1]
Recommended Solutions:
-
Rigorous Subject Selection: Employ stringent inclusion and exclusion criteria to create more homogeneous study groups, thereby minimizing biological and clinical variability.
-
Statistical Adjustments: In your data analysis, apply statistical methods to control for potential confounding variables such as age, sex, and medication history.
-
Measurement of Plasma Free Fraction: When feasible, measure the individual plasma free fraction of [11C]this compound and incorporate this into your kinetic modeling to obtain a more precise estimation of BPF.
Q2: My in vitro this compound binding assay is yielding inconsistent results. What are the likely causes?
Inconsistency in in vitro binding assays can often be traced back to several key experimental variables:
-
Receptor Preparation:
-
Inconsistent Homogenization: Non-uniform tissue homogenization can result in variable receptor availability in your membrane preparations.
-
Receptor Integrity: Improper handling and storage of tissue samples can lead to the degradation of the target receptor.
-
-
Radioligand-Related Issues:
-
Purity of Radioligand: The radiochemical purity of [11C]this compound is critical; impurities can lead to elevated non-specific binding.
-
Concentration Accuracy: Inaccurate determination of the radioligand's specific activity and concentration will result in erroneous binding parameter calculations.
-
-
Assay Conditions:
-
Equilibrium State: Insufficient incubation time or temperature fluctuations can prevent the binding from reaching equilibrium, introducing variability.
-
Buffer Composition: The pH, ionic strength, and presence of essential co-factors in the assay buffer can have a substantial impact on binding characteristics.
-
-
Non-Specific Binding (NSB): High or inconsistent NSB can mask the specific binding signal. A known contributor to this is the cross-reactivity of this compound with α1-adrenoceptors.
Recommended Solutions:
-
Standardize Receptor Preparation: Adhere to a strict, standardized protocol for tissue homogenization and membrane preparation. Ensure that the protein concentration is consistent across all assays.
-
Radioligand Quality Control: Regularly verify the radiochemical purity of your [11C]this compound stock.
-
Optimization of Assay Parameters:
-
Equilibrium Determination: Perform time-course experiments to establish the optimal incubation time required to achieve binding equilibrium.
-
Buffer Optimization: Fine-tune the buffer composition to suit your specific receptor preparation.
-
-
Managing Non-Specific Binding:
-
Inclusion of a Blocking Agent: To account for off-target binding, consider adding a selective α1-adrenoceptor antagonist, such as prazosin, to the tubes used to determine non-specific binding.
-
Selection of an Appropriate Displacer: For defining 5-HT1A-specific binding, utilize a known high-affinity 5-HT1A ligand (e.g., WAY-100635) to effectively displace [11C]this compound from its target.
-
Frequently Asked Questions (FAQs)
Q3: What are the typical binding potential (BPF) values for this compound in the human brain?
The binding potential of [11C]this compound varies depending on the brain region, reflecting the local density of 5-HT1A receptors. The table below presents representative BPF values from a study comparing healthy volunteers and individuals with bipolar disorder.
| Brain Region | Healthy Volunteers (n=16) - Mean BPF (± SD) | Bipolar Disorder Patients (n=20) - Mean BPF (± SD) |
| Raphe Nucleus | 18.7 (± 8.1) | 27.2 (± 7.9) |
| Hippocampus | Data not separately reported | Data not separately reported |
| Anterior Cingulate | Data not separately reported | Data not separately reported |
| Dorsolateral Prefrontal Cortex | Data not separately reported | Data not separately reported |
Note: This data is from a single study and is intended for illustrative purposes. BPF values can differ between studies due to variations in methodology and patient populations.
Q4: Is this compound a 5-HT1A receptor agonist or antagonist?
The functional activity of this compound is nuanced and appears to be dependent on the experimental system:
-
In recombinant cell lines that express human 5-HT1A receptors, this compound has demonstrated agonist properties.
-
Conversely, in native brain tissue from both rats and primates, this compound has been shown to function as a potent antagonist .
This is a critical distinction to consider when interpreting the physiological implications of this compound binding data.
Q5: How does the cross-reactivity of this compound with α1-adrenoceptors impact my findings?
This compound's significant affinity for α1-adrenoceptors can lead to an overestimation of 5-HT1A receptor binding if not properly addressed.
-
This off-target binding is region-specific , with the thalamus exhibiting the highest degree of cross-reactivity (over 45%), while the neocortex and cerebellum show lower levels (less than 10%).
-
This cross-reactivity complicates the use of the cerebellum as a reference region in PET data analysis, as a substantial portion of the cerebellar signal may originate from binding to α1-adrenoceptors.
To mitigate this, it is advisable to use a metabolite-corrected arterial input function for the quantification of [11C]this compound PET data. For in vitro experiments, including a selective α1-adrenoceptor antagonist in the determination of non-specific binding is recommended.
Q6: What is a standard protocol for a [11C]this compound PET imaging study in humans?
The following is a generalized protocol based on published research. All procedures must be conducted with the approval of an Institutional Review Board and a Radioactive Drug Research Committee.
-
Radiotracer Synthesis: [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione ([11C]this compound) should be synthesized according to established methods, ensuring high radiochemical and chemical purity.
-
Subject Preparation:
-
Participants should fast for a minimum of 4 hours prior to the scan.
-
Establish intravenous access for radiotracer administration and, if required, for arterial blood sampling.
-
-
PET Data Acquisition:
-
Position the participant's head comfortably within the PET scanner.
-
Administer a bolus injection of [11C]this compound (e.g., less than 6 mCi).
-
Acquire dynamic PET data in 3D mode over a 120-minute period. A typical framing sequence might be: 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, and 10 x 10 min.
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples throughout the scan to measure the concentration of the parent radiotracer and its metabolites in the plasma.
-
-
Data Analysis:
-
Apply corrections to the PET data for attenuation, scatter, and motion.
-
Analyze the data using a metabolite-corrected arterial input function and a suitable kinetic model (e.g., Likelihood Estimation in Graphical Analysis - LEGA) to estimate the binding potential (BPF).
-
Q7: Can you provide a basic protocol for an in vitro saturation binding assay using this compound?
This protocol offers a general framework; however, specific concentrations and incubation parameters should be optimized for your experimental conditions.
-
Membrane Preparation:
-
Homogenize the brain tissue of interest in an appropriate ice-cold buffer.
-
Centrifuge the homogenate and wash the resulting pellet to remove any endogenous ligands.
-
Resuspend the final membrane preparation and determine the protein concentration.
-
-
Assay Configuration:
-
In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Contains the membrane preparation, assay buffer, and increasing concentrations of [3H]this compound.
-
Non-specific Binding: Contains the membrane preparation, assay buffer, increasing concentrations of [3H]this compound, and a saturating concentration of an appropriate unlabeled displacer (e.g., WAY-100635 for 5-HT1A receptors, with consideration of prazosin for α1-adrenoceptors).
-
-
-
Incubation: Incubate the plate at a specified temperature for a predetermined duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials containing a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial with a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding (CPM) from the total binding (CPM) at each radioligand concentration.
-
Plot the specific binding as a function of the free radioligand concentration.
-
Utilize non-linear regression analysis to fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Mandatory Visualizations
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: [11C]this compound PET Experimental Workflow.
Caption: Troubleshooting Logic for this compound Variability.
References
- 1. Serotonin 1A Receptor Binding of [11C]this compound in Bipolar Depression Quantified Using Positron Emission Tomography: Relationship to Psychopathology and Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin 1A Receptor Binding of [11C]this compound in Bipolar Depression Quantified Using Positron Emission Tomography: Relationship to Psychopathology and Antidepressant Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kinetic Modeling of [11C]-CUMI-101 Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the kinetic modeling of [11C]-CUMI-101 positron emission tomography (PET) data.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of [11C]-CUMI-101 PET data.
| Issue | Potential Cause | Recommended Solution |
| Poor model fit with a one-tissue compartment model. | The kinetics of [11C]-CUMI-101 in the brain are better described by a two-tissue compartment model due to its binding characteristics. | It is recommended to use a two-tissue compartment model or a graphical analysis method like the Likelihood Estimation in Graphical Analysis (LEGA) model, which has been shown to provide robust results for [11C]-CUMI-101 data.[1] |
| High variability in binding potential (BPF or BPND) estimates. | Several factors can contribute to this, including short scan duration, inappropriate kinetic model, or issues with the input function. | Ensure a scan duration of at least 100 minutes is used.[1][2] Employ the LEGA model for region-of-interest (ROI) analysis with a metabolite-corrected arterial input function for optimal results.[1][2] If using a reference region approach, the Simplified Reference Tissue Model (SRTM) can be a suitable alternative. |
| Unexpectedly low or high binding in the cerebellum when used as a reference region. | [11C]-CUMI-101 exhibits significant off-target binding to α1-adrenoceptors, and the cerebellum has a notable density of these receptors. This makes the cerebellum an unsuitable reference region for this tracer. | Avoid using the cerebellum as a reference region for the quantification of [11C]-CUMI-101 binding. Instead, a metabolite-corrected arterial input function is the gold standard for accurate quantification. If an arterial input function is not feasible, consider alternative reference regions with low 5-HT1A receptor and α1-adrenoceptor densities, though this requires careful validation. |
| Difficulty with arterial blood sampling. | Arterial cannulation is invasive and can be technically challenging. | A less invasive alternative is the use of a single venous blood sample to anchor a simultaneously estimated input function (SIME). This method has been shown to provide results comparable to those obtained with a full arterial input function for [11C]-CUMI-101. |
| Inaccurate metabolite correction of the arterial input function. | Improper measurement of the parent radiotracer fraction in plasma will lead to errors in the kinetic model parameters. | Employ established methods for plasma metabolite analysis, such as high-performance liquid chromatography (HPLC), to accurately determine the fraction of unmetabolized [11C]-CUMI-101 over time. All metabolites of [11C]-CUMI-101 have been shown to be more polar than the parent compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended kinetic model for analyzing [11C]-CUMI-101 PET data?
For region-of-interest (ROI) level analysis, the Likelihood Estimation in Graphical Analysis (LEGA) model is recommended as it has been shown to provide the best results when using a metabolite-corrected arterial input function. If a reference region approach is necessary, the Simplified Reference Tissue Model (SRTM) can be a viable option, but the choice of the reference region is critical due to off-target binding.
Q2: What is the optimal PET scan duration for a [11C]-CUMI-101 study?
A scan duration of at least 100 minutes is recommended to ensure stable and reliable estimates of binding parameters. Some studies have utilized a 120-minute scan duration.
Q3: Is an arterial input function necessary for the kinetic modeling of [11C]-CUMI-101?
Yes, for the most accurate and quantitative analysis, a metabolite-corrected arterial input function is essential. This is particularly important because of the significant off-target binding of [11C]-CUMI-101, which complicates the use of a reference region. However, a simplified method using a single venous blood sample with simultaneous estimation of the input function (SIME) has been validated as a less invasive alternative.
Q4: Can the cerebellum be used as a reference region for [11C]-CUMI-101 studies?
No, it is not recommended to use the cerebellum as a reference region. [11C]-CUMI-101 has been shown to have significant cross-reactivity with α1-adrenoceptors, which are present in the cerebellum. This off-target binding can lead to an underestimation of the true non-displaceable uptake and subsequent errors in binding potential estimates.
Q5: How should I handle the off-target binding of [11C]-CUMI-101 to α1-adrenoceptors?
The most direct way to account for off-target binding is to use a kinetic model with an arterial input function, which does not rely on a reference region. For interpretation, it is important to be aware that in regions with high α1-adrenoceptor density, such as the thalamus, a portion of the signal will be from this off-target binding. Blocking studies with an α1-adrenoceptor antagonist like prazosin can be used in preclinical studies to dissect the contribution of each receptor type.
Q6: Is [11C]-CUMI-101 an agonist or an antagonist radiotracer?
While initially developed as a 5-HT1A receptor agonist, some in-vivo studies have suggested that [11C]-CUMI-101 may behave as a functional antagonist at the 5-HT1A receptor. This is an important consideration when interpreting the physiological meaning of the binding potential.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the kinetic modeling of [11C]-CUMI-101.
Table 1: Test-Retest Variability of [11C]-CUMI-101 Binding Potential (BPF)
| Study | Model | Test-Retest Variability (% Difference) |
| Milak et al. (in Papio anubis) | LEGA | 11.15% ± 4.82% |
| Milak et al. (in humans) | LEGA | 9.90% ± 5.60% |
Table 2: Effect of Blocking Agents on [11C]-CUMI-101 Binding Potential (BPF) in Papio anubis
| Blocking Agent | Target | Average Reduction in BPF |
| WAY100635 | 5-HT1A Antagonist | 87% |
| 8-OH-DPAT | 5-HT1A Agonist | 76% |
Table 3: Regional α1-Adrenoceptor Cross-Reactivity of CUMI-101
| Species | Brain Region | Cross-Reactivity (%) |
| Human | Thalamus | ~43% |
| Human | Neocortex | ~10% |
| Monkey | Thalamus | ~50% |
| Monkey | Neocortex | ~12% |
| Rat | Thalamus | ~45% |
| Rat | Neocortex | ~42% |
Experimental Protocols
Typical [11C]-CUMI-101 PET Imaging Protocol
-
Subject Preparation: Subjects are typically fasted for at least 4 hours before the scan. An intravenous line is inserted for radiotracer injection and an arterial line (or a venous line for the SIME method) is placed for blood sampling.
-
Radiotracer Injection: [11C]-CUMI-101 is administered as an intravenous bolus.
-
PET Data Acquisition: Dynamic emission data are collected for 100-120 minutes in 3D mode.
-
Arterial Blood Sampling: Arterial blood samples are collected frequently in the initial minutes after injection and then at increasing intervals throughout the scan.
-
Plasma Metabolite Analysis: Plasma from blood samples is analyzed using HPLC to determine the fraction of the parent radiotracer over time.
-
Image Reconstruction: PET data are reconstructed using standard algorithms, with corrections for attenuation, scatter, and decay.
-
Image Analysis: The reconstructed PET images are co-registered with the subject's MRI for anatomical delineation of regions of interest (ROIs).
-
Kinetic Modeling: Time-activity curves are extracted from the ROIs and, along with the metabolite-corrected arterial input function, are fitted to a kinetic model (e.g., LEGA) to estimate outcome parameters such as BPF.
Visualizations
Caption: Experimental workflow for a typical [11C]-CUMI-101 PET study.
Caption: Decision tree for selecting a kinetic model for [11C]-CUMI-101 data.
Caption: Simplified serotonin 1A receptor signaling pathway.
References
Validation & Comparative
A Comparative Guide to CUMI-101 and WAY-100635 for 5-HT1A Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
The serotonin 1A (5-HT1A) receptor, a key player in mood regulation and cognitive function, is a significant target in neuropsychiatric drug development. Positron Emission Tomography (PET) imaging using specific radioligands allows for the in vivo quantification and assessment of these receptors. This guide provides a detailed comparison of two prominent 5-HT1A receptor radioligands: [¹¹C]CUMI-101 and [¹¹C]WAY-100635, offering insights into their performance based on experimental data.
Introduction to the Radioligands
[¹¹C]WAY-100635 is a well-established and widely used antagonist for PET imaging of 5-HT1A receptors.[1][2][3][4][5] It is recognized for its high selectivity and potent antagonist properties at the 5-HT1A receptor.
[¹¹C]this compound was developed as a potential agonist radioligand for the 5-HT1A receptor. The rationale behind developing an agonist tracer is its potential to selectively bind to the high-affinity state of the G-protein coupled receptor, which may provide a more direct measure of the receptor's functional status. However, its behavior as a true agonist in vivo has been a subject of debate, with some studies indicating it acts as an antagonist in the primate brain.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and WAY-100635 based on published experimental data.
| Parameter | This compound | WAY-100635 | References |
| Receptor Affinity (Ki) | ~0.1 nM (for 5-HT1A) | 0.39 nM, 0.84 nM (for 5-HT1A) | |
| IC50 | Not consistently reported | 1.35 nM, 2.2 nM | |
| Functional Activity | Initially proposed as an agonist, but studies show antagonist behavior in primate brain. | Silent antagonist. | |
| Off-Target Binding | Significant binding to α1-adrenoceptors (Ki = 6.75 nM). | High selectivity for 5-HT1A over other 5-HT subtypes and other receptors, though it shows some affinity for D4 receptors. | |
| Binding Potential (BPF) Reduction with WAY-100635 | 87% reduction in BPF when pre-blocked with WAY-100635. | N/A (Self-blocking) | |
| Binding Potential (BPF) Reduction with 8-OH-DPAT | 76% reduction in BPF when pre-blocked with 8-OH-DPAT. | N/A | |
| Test-Retest Variability (BPF) | ~9.90% ± 5.60% in humans. | Not explicitly stated in the provided results. |
Experimental Methodologies
A comprehensive understanding of the data necessitates a review of the experimental protocols employed. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro Receptor Binding Assays
-
Objective: To determine the affinity (Ki) and selectivity of the radioligands for the 5-HT1A receptor and other potential off-target receptors.
-
Tissue Preparation: Brain tissues (e.g., hippocampus, cortex, cerebellum) from rats, monkeys, or humans are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA for 5-HT1A).
-
Radioligand Binding:
-
A low concentration of the radiolabeled ligand ([³H]WAY-100635 or ³H-CUMI-101) is incubated with the prepared brain homogenates.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., 8-OH-DPAT for 5-HT1A, prazosin for α1-adrenoceptors).
-
For competition assays to determine the Ki of the unlabeled compound, increasing concentrations of the unlabeled ligand (this compound or WAY-100635) are added to the incubation mixture.
-
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 23°C or 37°C) for a set duration (e.g., 30 minutes). The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki values are then determined by fitting the competition data to a one-site or two-site binding model.
In Vivo PET Imaging Studies
-
Objective: To quantify the in vivo binding of [¹¹C]this compound and [¹¹C]WAY-100635 to 5-HT1A receptors in the brain of living subjects (animals or humans).
-
Subject Preparation: Subjects (e.g., baboons, rhesus monkeys, or human volunteers) are positioned in a PET scanner. Anesthesia may be used for animal studies.
-
Radiotracer Administration: A bolus injection of the radiotracer ([¹¹C]this compound or [¹¹C]WAY-100635) is administered intravenously. The injected dose and specific activity are carefully recorded.
-
PET Data Acquisition: Dynamic PET scans are acquired over a period of 90-120 minutes.
-
Arterial Blood Sampling: For quantitative analysis, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which serves as the input function for kinetic modeling.
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on co-registered magnetic resonance (MR) images.
-
The time-activity curves for each ROI are generated.
-
Kinetic models (e.g., two-tissue compartment model, simplified reference tissue model) are applied to the time-activity curves to estimate the binding potential (BP), which reflects the density of available receptors.
-
For blocking studies, a non-labeled competing drug (e.g., WAY-100635, 8-OH-DPAT, or prazosin) is administered before the radiotracer injection to confirm the specificity of the signal.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams are provided.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Key Characteristics and Imaging Implications.
Discussion and Conclusion
The choice between [¹¹C]this compound and [¹¹C]WAY-100635 for 5-HT1A receptor imaging depends on the specific research question.
[¹¹C]WAY-100635 stands out as a robust and reliable tool for quantifying the total density of 5-HT1A receptors. Its high selectivity and well-defined antagonist properties make it a gold standard in the field. The vast amount of existing literature using [¹¹C]WAY-100635 also provides a rich context for interpreting new findings.
[¹¹C]this compound , while initially promising as an agonist radioligand, presents several challenges. Its functional activity appears to be that of an antagonist in vivo, and its significant off-target binding to α1-adrenoceptors can confound the interpretation of the PET signal, particularly in regions with high densities of these receptors like the thalamus and cerebellum. This off-target binding limits the use of the cerebellum as a reference region for simplified quantification methods. Despite these limitations, [¹¹C]this compound has been shown to be sensitive to changes in endogenous serotonin levels, suggesting it may still have utility in studies investigating the dynamics of the serotonin system.
References
- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET Imaging of the Serotonin 1A Receptor in Major Depressive Disorder: Hierarchical Multivariate Analysis of [11C]WAY100635 Overcomes Outcome Measure Discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging the 5-HT(1A) receptors with PET: WAY-100635 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of CUMI-101 and Other 5-HT1A Agonist Radioligands for Neuroreceptor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of CUMI-101 with other prominent 5-HT1A agonist and antagonist radioligands used in neuroscience research and drug development. The performance of these radioligands is evaluated based on key parameters including binding affinity, selectivity, and in vivo imaging characteristics, supported by experimental data from peer-reviewed studies.
Introduction to 5-HT1A Receptor Radioligands
The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor, is a key target in the central nervous system implicated in the pathophysiology of mood and anxiety disorders. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that utilize radioligands to quantify the density and distribution of these receptors in the living brain. An ideal 5-HT1A radioligand exhibits high affinity and selectivity for its target, favorable in vivo kinetics, and minimal off-target binding. This guide focuses on [¹¹C]this compound, a notable agonist radioligand, and compares its performance characteristics with established and alternative radioligands.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and other selected 5-HT1A radioligands.
Table 1: In Vitro Binding Affinity (Ki in nM) for the Human 5-HT1A Receptor
| Radioligand | Chemical Name | Ki (nM) for human 5-HT1A | Reference |
| [¹¹C]this compound | [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | 0.5 | [1] |
| [³H]WAY-100635 | N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide | 0.39 | [2] |
| [³H]8-OH-DPAT | (±)-8-Hydroxy-2-(di-n-propylamino)tetralin | ~1.2 | [3] |
| [¹⁸F]Mefway | N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-pyridyl)cyclohexanecarboxamide derivative | ~0.9 | [4] |
| [¹⁸F]F-15599 | 3-Chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone | 2.2 | [5] |
Table 2: In Vitro Receptor Selectivity Profile (Ki in nM)
| Radioligand | 5-HT1A | α1-adrenergic | D2L | D3 | D4.2 | D4.4 | 5-HT7 | 5-HT2A | Reference |
| [¹¹C]this compound | 0.5 | 6.75 | - | - | - | - | - | - | |
| [³H]WAY-100635 | 0.39 | >100 | 940 | 370 | 16 | 3.3 | >100 | >100 | |
| [³H]8-OH-DPAT | ~1.2 | Weak affinity | Weak affinity | - | - | - | Agonist | - | |
| [¹⁸F]Mefway | ~0.9 | 70 | - | - | 126 | - | 297 | 260 | |
| [¹⁸F]F-15599 | 2.2 | >1000 | >1000 | >1000 | >1000 | - | >1000 | >1000 |
Table 3: In Vivo Performance Characteristics
| Radioligand | Modality | Specific-to-Nonspecific Ratio (Region) | Key In Vivo Findings | Reference |
| [¹¹C]this compound | PET | ~5.8 (Entorhinal Cortex/Cerebellum) | Sensitive to changes in endogenous serotonin levels. Shows significant binding to α1-adrenoceptors, particularly in the thalamus. | |
| [¹¹C]WAY-100635 | PET | High | Binding is not sensitive to endogenous serotonin levels. | |
| [¹⁸F]Mefway | PET | ~2-4.5 (Hippocampus/Cerebellum) | High signal-to-noise ratio and resistant to in vivo defluorination. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for critical evaluation and replication of the cited data.
In Vitro Receptor Binding Assay ([³H]WAY-100635)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor using [³H]WAY-100635.
Materials:
-
Receptor Source: Rat hippocampal membranes or cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]WAY-100635 (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled WAY-100635 or another suitable 5-HT1A ligand (e.g., 8-OH-DPAT).
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: 10 µM unlabeled WAY-100635.
-
Test Compound: Serial dilutions of the test compound.
-
-
Add [³H]WAY-100635 to all wells at a final concentration close to its Kd (e.g., 0.1-0.5 nM).
-
Add the membrane preparation to all wells.
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Human PET Imaging Protocol ([¹¹C]this compound)
This protocol outlines a typical procedure for performing a human PET scan with [¹¹C]this compound to quantify 5-HT1A receptors.
Procedure:
-
Subject Preparation:
-
Subjects are typically fasted for at least 4 hours prior to the scan.
-
An intravenous catheter is inserted for radiotracer injection and another in the contralateral radial artery for blood sampling.
-
-
PET Scan Acquisition:
-
The subject is positioned in the PET scanner.
-
A transmission scan is performed for attenuation correction.
-
An intravenous bolus of [¹¹C]this compound (typically < 6 mCi) is administered.
-
Dynamic PET data are acquired in 3D list mode for 120 minutes.
-
-
Arterial Blood Sampling:
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
Regions of interest (ROIs) are drawn on co-registered MRI scans corresponding to brain areas with high (e.g., hippocampus, cortex) and low (e.g., cerebellum) 5-HT1A receptor density.
-
Time-activity curves (TACs) are generated for each ROI.
-
A metabolite-corrected arterial input function is used for kinetic modeling to quantify receptor binding, often expressed as the binding potential (BP_ND).
-
Visualizations
The following diagrams illustrate key concepts related to 5-HT1A receptor signaling and experimental workflows.
Caption: 5-HT1A Receptor Signaling Cascade.
Caption: Workflow for In Vitro Binding Assay.
Caption: Human PET Imaging Workflow.
Conclusion
This guide provides a comparative overview of this compound and other key 5-HT1A radioligands. [¹¹C]this compound stands out as a potent agonist radioligand. However, its significant affinity for α1-adrenoceptors is a crucial consideration for in vivo studies, particularly when quantifying receptor density in regions with high α1-adrenoceptor expression like the thalamus. [¹⁸F]Mefway offers the advantage of a longer half-life radionuclide and good resistance to defluorination, making it a valuable tool for PET imaging. The choice of the optimal radioligand will ultimately depend on the specific research question, the desired functional information (agonist vs. antagonist binding), and the available imaging infrastructure. Researchers should carefully consider the binding properties, selectivity, and in vivo performance characteristics of each radioligand to ensure the validity and accuracy of their findings.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation of CUMI-101 PET Imaging for 5-HT1A Receptors: A Comparative Guide with Postmortem Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [11C]CUMI-101, a positron emission tomography (PET) radioligand for the serotonin 1A (5-HT1A) receptor, with a particular focus on its validation through postmortem studies. We objectively assess its performance against the well-established antagonist radiotracer, [11C]WAY-100635, and present supporting experimental data to inform the selection of the most appropriate imaging agent for research and clinical applications.
Executive Summary
[11C]this compound was initially developed as a promising agonist radiotracer for the 5-HT1A receptor. Postmortem autoradiography studies have confirmed that the distribution of [3H]this compound binding in human and non-human primate brains aligns with the known distribution of 5-HT1A receptors, and this in vitro data correlates well with in vivo PET imaging results. However, subsequent research has revealed significant limitations, including controversy over its functional activity—with evidence suggesting it behaves as an antagonist in the primate brain—and notable off-target binding to α1-adrenoceptors. In contrast, [11C]WAY-100635, a 5-HT1A antagonist, has been extensively validated and demonstrates higher target-to-nontarget ratios, although it is not without its own limitations, such as a lower free fraction and more complex radiosynthesis.
Data Presentation: [11C]this compound vs. [11C]WAY-100635
| Feature | [11C]this compound | [11C]WAY-100635 | References |
| Target | Serotonin 1A (5-HT1A) Receptor | Serotonin 1A (5-HT1A) Receptor | [1][2] |
| Functional Activity | Initially proposed as an agonist, but evidence suggests antagonist behavior in primate brain. | Antagonist | [3][4][5] |
| Postmortem Validation | Regional distribution of [3H]this compound in postmortem human and baboon brain sections matches the known distribution of 5-HT1A receptors. In vitro data agrees with in vivo PET data. | Extensively validated with postmortem human brain autoradiography showing high specific binding to 5-HT1A receptors. | |
| Binding Potential (BPF) Test-Retest Variability | ~9.90% ± 5.60% in humans | Not explicitly found in the provided search results. | |
| Off-Target Binding | Significant cross-reactivity with α1-adrenoceptors, particularly in the thalamus. | Potential binding to α1-adrenoceptors and D4 receptors, but generally considered more selective than this compound. | |
| Target-to-Nontarget Ratio | In vivo binding ratios are approximately 55% less across brain regions compared to [11C]WAY-100635. | Higher target-to-nontarget ratio. | |
| Advantages | Initially thought to be sensitive to endogenous serotonin levels (agonist property). | High selectivity and specificity for 5-HT1A receptors, well-established and validated. | |
| Disadvantages | Controversy over agonist/antagonist action, significant α1-adrenoceptor binding, lower target-to-nontarget ratio. | Low free fraction, rapid metabolism, more complex radiosynthesis. |
Experimental Protocols
[11C]this compound PET Imaging Protocol (Human)
A standardized protocol for [11C]this compound PET imaging in humans involves the following steps:
-
Radiotracer Injection: An intravenous bolus injection of [11C]this compound.
-
Data Acquisition: Emission data is collected for 120 minutes in 3-dimensional mode.
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to generate a metabolite-corrected arterial input function for full quantification of binding potential (BPF).
-
Kinetic Modeling: Various kinetic models are evaluated to determine the optimal method for quantifying BPF. The Likelihood Estimation in Graphical Analysis (LEGA) model has been shown to perform well.
Postmortem Autoradiography Protocol for 5-HT1A Receptors
The validation of PET tracers with postmortem tissue typically involves quantitative autoradiography. A general protocol is as follows:
-
Tissue Preparation: Postmortem human or non-human primate brain tissue is sectioned into thin slices (e.g., 20 µm) using a cryostat.
-
Radioligand Incubation: The brain sections are incubated with a tritiated form of the radioligand (e.g., [3H]this compound or [3H]WAY-100635) at a specific concentration.
-
Washing: The sections are washed in buffer to remove non-specifically bound radioligand.
-
Determination of Non-Specific Binding: A separate set of adjacent sections is incubated with the radioligand in the presence of a high concentration of a competing, non-radioactive ligand (e.g., unlabeled WAY-100635) to determine the level of non-specific binding.
-
Imaging: The dried, labeled sections are apposed to a phosphor imaging plate or film to create an autoradiogram, which shows the regional distribution and density of the radioligand binding.
-
Quantification: The optical density of the autoradiograms is measured and converted to units of radioactivity concentration (e.g., fmol/mg tissue) using calibrated standards. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Mandatory Visualization
Caption: Experimental workflow for validating a PET tracer with postmortem studies.
Signaling Pathways and Logical Relationships
The controversy surrounding the functional activity of this compound is a critical consideration. While initially designed as an agonist to preferentially bind to the high-affinity, G-protein coupled state of the 5-HT1A receptor, some studies suggest it acts as an antagonist, which would bind to both high- and low-affinity states.
Caption: 5-HT1A receptor states and ligand binding characteristics.
Conclusion
The validation of [11C]this compound with postmortem studies confirms its ability to bind to 5-HT1A receptors in a distribution consistent with their known neuroanatomy. However, the significant off-target binding to α1-adrenoceptors and the ongoing debate regarding its functional activity as an agonist or antagonist are considerable drawbacks. For studies requiring a highly specific and well-characterized antagonist radiotracer for 5-HT1A receptors, [11C]WAY-100635 remains a more robust choice, despite its own set of methodological challenges. The choice between these radiotracers should be carefully considered based on the specific research question, the brain regions of interest, and the acceptable trade-offs between specificity, functional characterization, and technical feasibility.
References
- 1. Autoradiographic evaluation of [3H]this compound, a novel, selective 5-HT1AR ligand in human and baboon brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoradiographic localization of 5-HT1A receptors in the post-mortem human brain using [3H]WAY-100635 and [11C]way-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (11)C-CUMI-101, a PET radioligand, behaves as a serotonin 1A receptor antagonist and also binds to α(1) adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and Test-Retest Reliability of [11C]-CUMI-101 PET: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility and test-retest reliability of [11C]-CUMI-101, a positron emission tomography (PET) radiotracer for the serotonin 1A (5-HT1A) receptor. The information is compiled from peer-reviewed studies to support researchers in designing and interpreting PET imaging studies.
Quantitative Data Summary
The test-retest reliability of [11C]-CUMI-101 PET has been evaluated in both human and non-human primate studies. The following tables summarize key quantitative data from these studies.
| Study Population | Key Parameter | Value | Modeling Method | Reference |
| Human | Average Test-Retest Percentage Difference | 9.90% ± 5.60% | Likelihood Estimation in Graphical Analysis (LEGA) | [1] |
| Human | Average Test-Retest Percentage Difference (BPND) | Lowest percentage difference and smallest bias | Simplified Reference Tissue Method (SRTM) | [1] |
| Papio anubis (Baboon) | Median Test-Retest Percentage Difference (BPF) | 11.15% ± 4.82% | Likelihood Estimation in Graphical Analysis (LEGA) | [2][3] |
| Papio anubis (Baboon) | Intraclass Correlation Coefficient (ICC) | 0.43 | Likelihood Estimation in Graphical Analysis (LEGA) | [2] |
Binding Potential (BP) Definitions:
-
BPF: Bmax/Kd (Maximum number of binding sites / Dissociation constant)
-
BPND: fND × Bavail/KD (Free fraction in the nondisplaceable compartment × Available receptor concentration / Equilibrium dissociation constant)
Comparison with an Alternative Radiotracer
[11C]-CUMI-101 is often compared with [11C]WAY-100635, another common PET tracer for the 5-HT1A receptor. One study suggests that [11C]-CUMI-101 may have lower test-retest variability compared to [11C]WAY-100635, making it potentially preferable when considering only repeatability.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are summaries of experimental protocols from key studies on [11C]-CUMI-101 PET.
Human Study Protocol
-
Subjects: Seven adult human volunteers.
-
Radiotracer Injection: Intravenous bolus of [11C]-CUMI-101. The average injected mass was 4.26 ± 0.68 μg.
-
PET Scan Acquisition: Emission data were collected for 120 minutes in 3-dimensional mode using an ECAT HR+ scanner. The scan consisted of 21 frames of increasing duration.
-
Arterial Blood Sampling: Metabolite-corrected arterial input functions were used for quantification.
-
Data Analysis: Ten different models were evaluated, including those using arterial input functions and reference region approaches. The likelihood estimation in the graphical analysis (LEGA) model was found to perform slightly better for the binding potential (BPF) outcome measure. The simplified reference tissue method (SRTM) provided the lowest percentage difference for the non-displaceable binding potential (BPND).
Non-Human Primate Study Protocol (Papio anubis)
-
Subjects: Two adult male Papio anubis baboons.
-
Radiotracer Injection: An intravenous bolus of 166.5 ± 42.9 MBq of [11C]-CUMI-101 was administered.
-
PET Scan Acquisition: Emission data were collected for 120 minutes in 3-dimensional mode using an ECAT EXACT HR+ scanner. The data were collected in 23 consecutive frames of increasing duration.
-
Arterial Blood Sampling: Arterial blood sampling with a metabolite-corrected arterial input function was used for the full quantification of BPF.
-
Data Analysis: Four different models were evaluated. The LEGA model provided the best results for region-of-interest (ROI) level analysis. A scanning time of 100 minutes was determined to be adequate.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a [11C]-CUMI-101 PET test-retest study.
References
- 1. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling considerations for 11C-CUMI-101, an agonist radiotracer for imaging serotonin 1A receptor in vivo with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
A Cross-Species Comparative Analysis of Cumi-101 Binding Characteristics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of Cumi-101, a high-affinity radioligand for the serotonin 1A (5-HT1A) receptor, across different species. The data presented herein is compiled from preclinical and in vivo imaging studies to assist researchers in evaluating its suitability for their specific applications. This document outlines this compound's affinity for its primary target, its notable off-target binding, and compares its profile with other relevant 5-HT1A receptor ligands.
Executive Summary
This compound, initially developed as a potential agonist for the 5-HT1A receptor, has been demonstrated to act as a potent antagonist in native brain tissue. A critical characteristic of this compound is its significant cross-reactivity with α1-adrenoceptors, which has been observed across multiple species, including rats, monkeys, and humans. This dual binding profile is a key consideration for the interpretation of experimental results using this radioligand.
This compound Binding Affinity and Cross-Reactivity
The following tables summarize the binding affinities and cross-reactivity of this compound and comparator compounds at the 5-HT1A receptor and α1-adrenoceptors.
Table 1: 5-HT1A Receptor Binding Affinity of this compound and Comparators
| Compound | Species | Receptor | Binding Affinity (Ki) | Functional Activity |
| This compound | Human (recombinant) | 5-HT1A | 0.5 nM[1] | Agonist[2] |
| Rat (brain tissue) | 5-HT1A | - | Potent Antagonist[2] | |
| Monkey (brain tissue) | 5-HT1A | - | Antagonist[3] | |
| Human (brain tissue) | 5-HT1A | - | Antagonist[3] | |
| WAY-100635 | Rat (hippocampus) | 5-HT1A | IC50 = 1.35 nM | Silent Antagonist |
| Human (recombinant) | 5-HT1A | Ki = 0.39 nM | Antagonist | |
| 8-OH-DPAT | Rat (hippocampus) | 5-HT1A | - | Full Agonist |
| Human (cloned) | 5-HT1A | Ki = 0.47 nM (R-isomer) | Full Agonist | |
| Buspirone | Not Specified | 5-HT1A | Ki = 4.8 nM | Partial Agonist |
Table 2: this compound α1-Adrenoceptor Binding and Cross-Reactivity
| Species | Brain Region | α1-Adrenoceptor Cross-Reactivity (%) | Ki for α1-Adrenoceptors |
| Rat | Thalamus | ~45% | Similar across species |
| Neocortex | ~42% | ||
| Monkey | Thalamus | ~50% | Similar across species |
| Neocortex | ~12% | ||
| Human | Thalamus | ~43% | Similar across species |
| Neocortex | ~10% | ||
| Cerebellum | Binding Potential: 3.7 |
Note: The cross-reactivity percentage represents the proportion of this compound binding attributed to α1-adrenoceptors in specific brain regions. One study reported a moderate affinity of this compound for α1 adrenoceptors with a Ki of 6.75 nM.
Experimental Protocols
The data presented in this guide were primarily generated using the following key experimental methodologies:
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A receptors and α1-adrenoceptors.
-
Methodology:
-
Tissue Preparation: Brain tissue (e.g., hippocampus, cortex, thalamus, cerebellum) from different species (rat, monkey, human) is homogenized in an appropriate buffer.
-
Radioligand: A radiolabeled ligand with known high affinity and selectivity for the target receptor is used (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]prazosin for α1-adrenoceptors).
-
Competition Assay: The tissue homogenate is incubated with the radioligand and increasing concentrations of the unlabeled competitor compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
-
Objective: To determine the functional activity of this compound (agonist vs. antagonist) at the 5-HT1A receptor.
-
Methodology:
-
Membrane Preparation: Brain tissue membranes expressing the 5-HT1A receptor are prepared.
-
Incubation: The membranes are incubated with GDP, the compound of interest (this compound), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist Stimulation: In the presence of an agonist, the G-protein-coupled receptor activates G-proteins, leading to the exchange of GDP for [³⁵S]GTPγS.
-
Antagonist Challenge: To test for antagonist activity, the assay is performed in the presence of a known 5-HT1A agonist (e.g., 8-OH-DPAT) and increasing concentrations of the test compound (this compound). A decrease in [³⁵S]GTPγS binding indicates antagonist activity.
-
Measurement: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Visualizations
Signaling Pathway of the 5-HT1A Receptor
References
- 1. Biodistribution, toxicology and radiation dosimetry of 5-HT1A receptor agonist Positron Emission Tomography ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the agonist properties of the novel 5-HT1A receptor ligand, this compound (MMP), in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
[C-11]CUMI-101 PET Imaging: A Comparative Analysis of Serotonin 1A Receptor Binding in Healthy Controls and Bipolar Depression
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of [11C]CUMI-101 Positron Emission Tomography (PET) findings in healthy control subjects versus patients diagnosed with bipolar depression. [11C]this compound is a radioligand designed to quantify serotonin 1A (5-HT1A) receptors in the brain, offering a window into the serotonergic system's role in psychiatric disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to support research and development in this area.
Pharmacology of [11C]this compound
Initially developed as a potential 5-HT1A receptor agonist, subsequent research has demonstrated that this compound behaves as a potent 5-HT1A receptor antagonist in the primate brain.[1] It is also important to note that this compound exhibits moderate affinity for α1-adrenergic receptors, which can lead to off-target binding, particularly in regions with high densities of these receptors like the thalamus.[1][2] This cross-reactivity should be a consideration in the interpretation of [11C]this compound PET imaging data.
Quantitative Data Summary
The following table summarizes the quantitative findings on [11C]this compound binding potential (BPF) in various brain regions of individuals with bipolar depression (BD) compared to healthy volunteers (HV). The data is extracted from a key study in the field, highlighting significant differences in 5-HT1A receptor binding.
| Brain Region | Healthy Volunteers (n=16) | Bipolar Depression Patients (n=20) | Key Findings |
| Raphe Nucleus | 18.7 ± 8.1 | 27.2 ± 7.9 | BPF was significantly higher in the bipolar depression group (p = 0.00275).[3] |
| Hippocampus | - | - | Within the bipolar depression group, BPF in the hippocampus showed an inverse association with the Beck Depression Inventory score and the Buss Durkee Hostility Score. |
| Other Postsynaptic Regions | - | - | A linear mixed model including all postsynaptic regions also showed significantly higher BPF in the bipolar depression group (p = 0.00183).[3] |
Note: Specific BPF values for all postsynaptic regions in both groups were not detailed in the primary source.
Experimental Protocols
The methodologies employed in [11C]this compound PET studies are critical for the reproducibility and interpretation of findings. Below is a detailed protocol based on published research.
Radiochemistry and Administration
-
Radioligand: [11C]this compound, also known as [O-methyl -11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is synthesized as previously described.
-
Injection: The radiotracer is administered as a single intravenous bolus, with an injected activity of less than 6 mCi per participant.
PET Image Acquisition
-
Scanner: A Siemens Biograph PET/CT scanner is used for data acquisition.
-
Mode: Dynamic PET images are acquired in 3D list mode.
-
Duration: The total scan time is 120 minutes.
-
Framing: The 120-minute acquisition is divided into 21 frames of increasing duration: 3 frames of 20 seconds, 3 frames of 1 minute, 3 frames of 2 minutes, 2 frames of 5 minutes, and 10 frames of 10 minutes.
Data Analysis
-
Input Function: A metabolite-corrected arterial input function is utilized for the quantification of the binding potential.
-
Outcome Measure: The primary outcome measure is the binding potential (BPF), which is a ratio of the density of available receptors (Bavail) to the equilibrium dissociation constant (KD).
Visualizations
The following diagrams illustrate the experimental workflow of a typical [11C]this compound PET study and the central finding of altered 5-HT1A receptor binding in bipolar depression.
Comparison with Other Patient Populations
A review of the current literature indicates that studies utilizing [11C]this compound PET to investigate 5-HT1A receptor binding in patient populations have primarily focused on bipolar depression. While the serotonergic system is implicated in a range of psychiatric and neurological disorders, including major depressive disorder, anxiety disorders, and neurodegenerative diseases, there is a notable lack of published research using [11C]this compound in these other patient groups. Therefore, a direct comparison of [11C]this compound findings across multiple distinct patient populations is not feasible at this time. Future research is warranted to expand the application of this radioligand to better understand the role of 5-HT1A receptors in a broader spectrum of brain disorders.
References
- 1. (11)C-CUMI-101, a PET radioligand, behaves as a serotonin 1A receptor antagonist and also binds to α(1) adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Cumi-101 Binding and Its Correlation with Clinical Symptom Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cumi-101's performance in correlating with clinical symptom severity, supported by experimental data. We will delve into its binding characteristics, compare it with an alternative, and provide detailed experimental protocols for key studies.
Overview of this compound
This compound ([O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione), also known as [¹¹C]this compound, is a radioligand used in Positron Emission Tomography (PET) to visualize and quantify serotonin 1A (5-HT₁ₐ) receptors in the brain.[1][2][3] Initially developed as a potential agonist for these receptors, further research has indicated that it behaves as a potent 5-HT₁ₐ receptor antagonist.[4][5] A significant characteristic of this compound is its cross-reactivity with α₁ adrenoceptors, which can be a limiting factor in its application.
Correlation of this compound Binding with Clinical Symptom Severity
Studies have demonstrated a significant inverse correlation between the binding potential (BPf) of [¹¹C]this compound and the severity of certain clinical symptoms, particularly in the context of bipolar depression. Lower this compound binding in specific brain regions, such as the raphe nucleus, is associated with more severe symptoms of depression and aggression.
Quantitative Data Summary
The following table summarizes the key findings from a study investigating the relationship between [¹¹C]this compound binding potential in the raphe nucleus and various clinical scores in participants with bipolar disorder.
| Clinical Measure | Brain Region | Correlation with [¹¹C]this compound BPf | P-value |
| Montgomery-Åsberg Depression Rating Scale (MADRS) | Raphe Nucleus | Inverse | P = .026 |
| Beck Depression Inventory (BDI) | Raphe Nucleus | Inverse | P = .0023 |
| Buss-Durkee Hostility Index (BDHI) | Raphe Nucleus | Inverse | P = .0058 |
Furthermore, a secondary analysis revealed that the binding potential of [¹¹C]this compound was higher in individuals with bipolar disorder compared to healthy volunteers (P = .00275). However, the pretreatment 5-HT₁ₐ receptor binding did not predict the antidepressant response to a six-week trial of a selective serotonin reuptake inhibitor (SSRI).
Comparison with an Alternative: [¹¹C]WAY-100635
A well-established alternative for imaging 5-HT₁ₐ receptors with PET is [¹¹C]WAY-100635. The primary distinction between these two radioligands lies in their binding properties and specificity.
| Feature | [¹¹C]this compound | [¹¹C]WAY-100635 |
| Binding Mechanism | Initially thought to be an agonist, now considered a potent antagonist. | Potent and selective antagonist. |
| Receptor Specificity | Binds to 5-HT₁ₐ receptors but also shows significant cross-reactivity with α₁ adrenoceptors, particularly in the thalamus. | High selectivity for 5-HT₁ₐ receptors. |
| Clinical Correlation | Inverse correlation with depression and aggression severity in bipolar disorder. | Used in studies of major depressive disorder. One study noted that higher binding potential of [¹¹C]WAY-100635 was reported in major depressive disorder. |
| Limitations | Cross-reactivity with α₁ adrenoceptors can complicate the interpretation of binding data. | As an antagonist, it may not be sensitive to changes in intrasynaptic serotonin levels. |
Experimental Protocols
[¹¹C]this compound PET Imaging Protocol for Clinical Correlation Studies
This protocol is based on methodologies described in studies correlating [¹¹C]this compound binding with clinical symptom severity in bipolar depression.
-
Participant Selection: Participants diagnosed with bipolar disorder in a major depressive episode and a control group of healthy volunteers are recruited. Diagnoses are confirmed using structured clinical interviews. Participants typically have a baseline score on a depression rating scale (e.g., 17-item Hamilton Depression Rating Scale > 15).
-
Radiochemistry: [¹¹C]this compound is synthesized as previously described in the literature.
-
PET Image Acquisition:
-
A single bolus of <6 mCi of [¹¹C]this compound is injected intravenously.
-
Dynamic PET images are acquired in 3D list mode over a 120-minute period.
-
The acquisition consists of 21 frames of increasing duration (e.g., 3 × 20 seconds, 3 × 1 minute, 3 × 2 minutes, 2 × 5 minutes, and 10 × 10 minutes).
-
Imaging is performed on a PET/CT scanner.
-
-
Arterial Input Function: A metabolite-corrected arterial input function is used for the quantification of binding potential.
-
Data Analysis:
-
Regions of interest (ROIs), including the raphe nucleus, are defined on co-registered MRI scans.
-
The regional total distribution volume (Vₜ) of [¹¹C]this compound is calculated.
-
The binding potential (BPf) is then determined.
-
Statistical analyses are performed to correlate the BPf values with clinical scores (e.g., MADRS, BDI, BDHI).
-
In Vitro Functional Assay for Receptor Antagonism
This protocol describes the use of a [³⁵S]GTPγS binding assay to determine the functional activity of this compound at the 5-HT₁ₐ receptor, as performed in primate brain tissue.
-
Tissue Preparation: Brain tissue (e.g., hippocampus) from primates is homogenized in a buffer solution.
-
Assay Components: The assay mixture includes the brain homogenate, [³⁵S]GTPγS, and varying concentrations of the test compound (this compound) and a known 5-HT₁ₐ receptor agonist (e.g., 8-OH-DPAT).
-
Incubation: The mixture is incubated to allow for binding and potential stimulation of G-protein coupling.
-
Measurement: The amount of [³⁵S]GTPγS binding is quantified using liquid scintillation counting.
-
Data Interpretation:
-
An increase in [³⁵S]GTPγS binding in the presence of a compound indicates agonist activity.
-
Inhibition of agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity. Studies have shown that this compound does not stimulate [³⁵S]GTPγS binding on its own but dose-dependently inhibits the stimulation caused by 8-OH-DPAT, confirming its antagonist properties.
-
Visualizations
Caption: Inverse correlation between this compound binding and symptom severity.
Caption: Workflow for a [¹¹C]this compound PET clinical correlation study.
Caption: Comparison of this compound and WAY-100635 receptor binding.
References
- 1. | BioWorld [bioworld.com]
- 2. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. (11)C-CUMI-101, a PET radioligand, behaves as a serotonin 1A receptor antagonist and also binds to α(1) adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cumi-101's In Vitro and In Vivo Binding Characteristics
For Researchers, Scientists, and Drug Development Professionals
Cumi-101, also known as [¹¹C]this compound in its radiolabeled form for Positron Emission Tomography (PET), has been a subject of extensive research as a potential ligand for the serotonin 1A (5-HT1A) receptor. Understanding the nuances of its binding properties, both in controlled laboratory settings (in vitro) and within living organisms (in vivo), is crucial for the accurate interpretation of experimental data and its potential application in neuroscience research and drug development. This guide provides an objective comparison of this compound's binding characteristics, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks.
At a Glance: Key Binding Properties of this compound
The functional profile of this compound presents a notable dichotomy between its in vitro activity in recombinant cell systems and its behavior in native brain tissue. While initially developed as a 5-HT1A receptor agonist, subsequent studies have revealed a more complex pharmacological profile.
| Parameter | In Vitro (Human Recombinant 5-HT1A Receptors) | In Vitro (Rat/Primate Brain Tissue) | In Vivo (Primates & Humans) |
| Primary Target | Serotonin 1A (5-HT1A) Receptor | Serotonin 1A (5-HT1A) Receptor | Serotonin 1A (5-HT1A) Receptor |
| Functional Activity | Agonist (pEC50 = 9.2)[1] | Antagonist (pKB = 9.2-9.3 in rat)[1] | Predominantly Antagonist behavior[2][3] |
| Off-Target Binding | Not extensively reported in initial studies | Significant binding to α1-adrenoceptors[2] | Significant binding to α1-adrenoceptors, particularly in the thalamus |
| Binding Affinity (Ki) | Moderate affinity for α1-adrenoceptors (Ki = 6.75 nM) | - | - |
In Vitro Binding Profile: A Tale of Two Systems
The in vitro characterization of this compound has yielded conflicting results depending on the experimental system employed. In human embryonic kidney (HEK) 293 cells transfected with human recombinant 5-HT1A receptors, this compound behaves as a potent agonist. However, when studied in native brain tissue from rats and primates, this compound demonstrates antagonist properties. This discrepancy underscores the importance of validating findings from recombinant systems in more physiologically relevant models.
A key aspect of its in vitro profile is its cross-reactivity with α1-adrenoceptors. This off-target binding is a critical consideration for interpreting in vivo imaging data, as it can confound the signal from the intended 5-HT1A target.
In Vivo Binding Characteristics: Insights from PET Imaging
As a PET radioligand, [¹¹C]this compound has been utilized to visualize and quantify 5-HT1A receptors in the living brain. PET studies in humans and non-human primates have shown that [¹¹C]this compound readily crosses the blood-brain barrier and accumulates in regions known to have a high density of 5-HT1A receptors, such as the hippocampus, cortex, and raphe nuclei.
However, the in vivo behavior of this compound is more complex than initially anticipated. In primate brains, this compound acts as a 5-HT1A receptor antagonist. Furthermore, its significant binding to α1-adrenoceptors, particularly in the thalamus, has been confirmed in vivo. This off-target binding complicates the use of certain brain regions, like the cerebellum, as a reference for quantifying specific 5-HT1A receptor binding.
Interestingly, while [¹¹C]this compound binding in monkeys was sensitive to challenges with citalopram (a selective serotonin reuptake inhibitor), similar studies in humans did not show a significant change in binding, questioning its utility in detecting dynamic changes in synaptic serotonin levels in humans under certain conditions.
Experimental Protocols
[³⁵S]-GTPγS Binding Assay
This assay is used to determine the functional activity of a ligand (agonist, antagonist, or inverse agonist) at G-protein coupled receptors.
In Vitro Radioligand Binding Assay
This method is employed to determine the affinity (Ki) and density (Bmax) of a radioligand for a specific receptor.
In Vivo PET Imaging
Positron Emission Tomography is a non-invasive imaging technique used to visualize and measure the distribution of a radiolabeled tracer in a living organism.
Signaling Pathway of the 5-HT1A Receptor
This compound targets the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that ultimately leads to a neuronal response.
Conclusion
The binding properties of this compound are multifaceted and highly dependent on the experimental context. While it demonstrates agonist activity at human recombinant 5-HT1A receptors, it behaves as an antagonist in native brain tissue. In vivo, its utility as a PET radioligand is influenced by its antagonist profile and significant off-target binding to α1-adrenoceptors. Researchers and drug development professionals should carefully consider these in vitro versus in vivo discrepancies and the cross-reactivity profile when designing experiments and interpreting data generated using this compound. These findings highlight the critical need for comprehensive characterization of novel ligands in multiple systems to fully understand their pharmacological profile.
References
- 1. In vitro assessment of the agonist properties of the novel 5-HT1A receptor ligand, this compound (MMP), in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (11)C-CUMI-101, a PET radioligand, behaves as a serotonin 1A receptor antagonist and also binds to α(1) adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
Head-to-Head Comparison of PET Tracers: A Guide for Researchers
For drug development professionals, researchers, and scientists, the selection of an appropriate Positron Emission Tomography (PET) tracer is a critical decision that can significantly impact the outcome of preclinical and clinical studies. This guide provides a detailed, data-driven comparison of Cumi-101 with other relevant PET tracers, focusing on their application in neuroimaging and oncology.
This compound vs. [¹¹C]WAY-100635 for 5-HT1A Receptor Imaging
The serotonin 1A (5-HT1A) receptor is a key target in the research and treatment of neuropsychiatric disorders. PET imaging with selective radiotracers allows for the in vivo quantification and assessment of these receptors. [¹¹C]WAY-100635 has long been considered the gold standard antagonist radioligand for 5-HT1A receptors. This compound was initially developed as a potential agonist radiotracer for these receptors.
Performance Data
| Parameter | This compound | [¹¹C]WAY-100635 | Key Findings |
| Receptor Affinity | High affinity for 5-HT1A receptors.[1][2] | Potent and selective 5-HT1A receptor antagonist.[3] | Both tracers exhibit high affinity for the 5-HT1A receptor. |
| Functional Character | Initially proposed as an agonist,[4][5] subsequent studies in primate brains indicate it behaves as an antagonist. | Well-established antagonist. | The functional agonism of this compound in vivo is debated, with evidence suggesting antagonist behavior in native brain tissue. |
| α1-Adrenoceptor Cross-Reactivity | Significant cross-reactivity, particularly in the thalamus (>45%). Ki value for α1-adrenoceptors is approximately 2.8 nM. | Lower affinity for α1-adrenoceptors, with Ki values in the range of 80 to 120 nM, indicating 30- to 40-fold lower binding than this compound. | This compound's utility is limited by its significant off-target binding to α1-adrenoceptors, a factor less concerning for [¹¹C]WAY-100635. |
| Binding Potential (BPF) | In vivo binding ratios are approximately 55% lower than [carbonyl-¹¹C]WAY-100635. Test-retest variability for BPF is around 11.15%. | Higher binding potential in regions rich in 5-HT1A receptors. | [¹¹C]WAY-100635 generally shows a higher signal-to-noise ratio due to higher binding potential and lower off-target binding. |
| In Vivo Studies | Used in studies of bipolar depression. | Extensively used in healthy volunteers and patients with various psychiatric and neurological disorders. | Both tracers have been applied in human clinical research, though [¹¹C]WAY-100635 has a longer history and broader application. |
Experimental Methodologies
In Vitro Functional Assay ([³⁵S]GTPγS Binding):
This assay is used to determine the functional agonist or antagonist properties of a ligand. The protocol involves incubating brain tissue homogenates with the radioligand and [³⁵S]GTPγS, a non-hydrolyzable GTP analog. Agonist binding to a G-protein coupled receptor stimulates the binding of [³⁵S]GTPγS.
-
Tissue Preparation: Brain regions of interest (e.g., hippocampus) are dissected and homogenized in an appropriate buffer.
-
Incubation: Aliquots of the homogenate are incubated with varying concentrations of the test compound (e.g., this compound, 8-OH-DPAT as an agonist control), a fixed concentration of GDP, and [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound fraction by filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the potency (EC50) and efficacy (Emax) of the compound. For antagonists, their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.
In Vivo PET Imaging with Blocking Agents:
To determine the specificity and cross-reactivity of a PET tracer in vivo, imaging studies are performed with and without the administration of blocking agents that have high affinity for the target receptor or potential off-target receptors.
-
Baseline Scan: The subject receives an intravenous injection of the radiotracer (e.g., [¹¹C]this compound), and PET data are acquired for a specified duration (e.g., 120 minutes).
-
Blocking Scan: On a separate occasion, the subject is pre-treated with a blocking agent.
-
To confirm 5-HT1A receptor binding, a selective antagonist like WAY-100635 is administered before the radiotracer.
-
To assess α1-adrenoceptor binding, a selective antagonist like prazosin is used.
-
-
Data Analysis: The binding potential (BPF) is calculated for both baseline and blocking scans. A significant reduction in BPF after administration of a blocking agent indicates specific binding to that receptor. For [¹¹C]this compound, co-administration of WAY-100635 and prazosin is required to block brain uptake to the level of a self-block.
Visualizing the 5-HT1A Receptor Signaling Pathway
References
- 1. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo serotonin-sensitive binding of [11C]this compound: a serotonin 1A receptor agonist positron emission tomography radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Validating Cumi-101 as a Biomarker for Antidepressant Treatment Response: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable biomarkers to predict treatment response in neuropsychiatric disorders is a critical endeavor in personalized medicine. An ideal biomarker would allow for the stratification of patients, enabling the selection of the most effective therapeutic strategy from the outset and avoiding lengthy and often ineffective trial-and-error approaches. This guide provides a comprehensive analysis of Cumi-101, a radioligand for Positron Emission Tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor, and its potential as a predictive biomarker for antidepressant treatment response. We compare its performance with other emerging biomarkers, supported by experimental data and detailed methodologies.
This compound: An Overview
This compound, specifically its carbon-11 labeled form ([11C]this compound), is a PET radioligand developed to quantify 5-HT1A receptors in the brain.[1][2] The rationale for its investigation as a biomarker for antidepressant response stems from the well-established role of the serotonergic system, and particularly the 5-HT1A receptor, in the pathophysiology of depression and the mechanism of action of selective serotonin reuptake inhibitors (SSRIs).[3][4]
Performance of this compound as a Predictive Biomarker
A key study investigated whether pretreatment 5-HT1A receptor binding potential (BPF), measured by [11C]this compound PET imaging, could predict the response to a six-week clinical trial of an SSRI in patients with bipolar depression. The study's findings were definitive: pretreatment 5-HT1A receptor binding measured with [11C]this compound did not predict the antidepressant outcome .[5] Specifically, there was no significant difference in [11C]this compound BPF between patients who responded to SSRI treatment and those who did not (p = 0.907).
While the study did find an association between [11C]this compound binding and the severity of depression, its inability to predict treatment response limits its utility as a predictive biomarker in this context.
Comparison with Alternative Biomarkers for Antidepressant Response
Several other avenues are being explored to identify reliable biomarkers for antidepressant treatment response. The following table summarizes some of these alternatives and compares them with [11C]this compound.
| Biomarker Category | Specific Biomarker/Method | Principle | Reported Predictive Performance for Antidepressant Response |
| Neuroimaging | [11C]this compound PET | Measures serotonin 1A (5-HT1A) receptor binding potential. | Did not predict SSRI response in bipolar depression . |
| [11C]WAY-100635 PET | Measures 5-HT1A receptor binding (antagonist ligand). | Elevated binding in raphe nuclei was associated with remission with escitalopram in major depressive disorder. | |
| Diffusion-Weighted MRI (DW-MRI) | Measures white matter integrity, potentially reflecting serotonergic pathways. | Lower pre-treatment serotonin transporter (5-HTT) binding in certain brain regions was associated with non-remission. | |
| Genetics | DNA Methylation of Serotonin Genes (e.g., SLC6A4, TPH2) | Epigenetic modifications that can influence gene expression. | Suggested to have potential but applicability remains uncertain. |
| FKBP5 Gene Polymorphisms | FKBP5 is a protein that regulates the glucocorticoid receptor. | Polymorphisms have been shown to predict antidepressant treatment response. | |
| Inflammatory Markers | C-reactive protein (CRP) | A general marker of inflammation. | Low baseline CRP levels have been associated with a better response to SSRIs. |
| Interleukin-6 (IL-6) | A pro-inflammatory cytokine. | Lower baseline IL-6 levels were associated with remission with escitalopram. | |
| Neurophysiology | Rest-Activity Patterns (Actigraphy) | Measures circadian rhythm and sleep-wake cycles. | Certain patterns, like the timing of the lowest point of activity (bathyphase), have shown promise in predicting response to fluoxetine. |
| Cellular Markers | Gs Alpha Protein Localization | Gs alpha is a key protein in neurotransmitter signaling. | The movement of Gs alpha out of lipid rafts in blood cells has been identified as a potential biomarker for treatment efficacy. |
Experimental Protocols
[11C]this compound PET Imaging for Prediction of SSRI Response in Bipolar Depression
This section details the methodology used in the clinical trial that evaluated [11C]this compound as a predictive biomarker.
1. Participant Recruitment:
-
20 participants with a diagnosis of bipolar disorder in a major depressive episode and 16 healthy volunteers were recruited.
-
Inclusion criteria for the bipolar disorder group included a score of at least 16 on the Hamilton Depression Rating Scale.
-
Participants were required to be on a stable dose of a mood stabilizer.
2. PET Imaging Protocol:
-
Radioligand Synthesis: [11C]this compound was synthesized as previously described.
-
Imaging Acquisition: Participants underwent a dynamic PET scan in 3D list mode for 120 minutes after a single bolus injection of <6 mCi of [11C]this compound.
-
Data Analysis: A metabolite-corrected arterial input function was used to quantify the binding potential (BPF) of [11C]this compound to the 5-HT1A receptor.
3. Clinical Trial:
-
Following the PET scan, participants with bipolar depression entered a six-week, open-label clinical trial.
-
They received an SSRI (citalopram or fluoxetine) in addition to their ongoing mood stabilizer.
-
Clinical response was assessed at the end of the six weeks.
4. Statistical Analysis:
-
The primary analysis determined if there was a significant difference in pretreatment [11C]this compound BPF between SSRI responders and non-responders.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the 5-HT1A receptor signaling pathway and the experimental workflow of the [11C]this compound clinical trial.
Conclusion
The available evidence does not support the use of [11C]this compound PET imaging as a predictive biomarker for SSRI treatment response in bipolar depression. While it remains a valuable tool for quantifying 5-HT1A receptors and understanding the pathophysiology of neuropsychiatric disorders, its clinical utility in guiding antidepressant selection is not established.
Researchers and drug development professionals should consider the array of alternative biomarkers currently under investigation. Promising avenues include other neuroimaging modalities, genetic and inflammatory markers, and neurophysiological assessments. A multi-modal approach, combining insights from different biological systems, may ultimately yield the most robust and clinically actionable predictive biomarkers for antidepressant treatment response, paving the way for a new era of personalized psychiatry.
References
- 1. In vivo serotonin-sensitive binding of [11C]this compound: a serotonin 1A receptor agonist positron emission tomography radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring endogenous changes in serotonergic neurotransmission in humans: a [11C]this compound PET challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Serotonin 1A Receptor Binding as a Predictor of Treatment Outcome in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Overcoming Resistance to Selective Serotonin Reuptake Inhibitors: Targeting Serotonin, Serotonin-1A Receptors and Adult Neuroplasticity [frontiersin.org]
- 5. Serotonin 1A Receptor Binding of [11C]this compound in Bipolar Depression Quantified Using Positron Emission Tomography: Relationship to Psychopathology and Antidepressant Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cumi-101: A Guide for Laboratory Professionals
For researchers and scientists handling Cumi-101, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and systematic approach to its disposal. This guide provides essential logistical and safety information to ensure the proper management of this compound waste, prioritizing laboratory safety and environmental compliance.
In the absence of explicit disposal instructions from the manufacturer, the primary course of action is to treat this compound as a hazardous chemical waste. The following procedures are based on established principles of laboratory safety and chemical waste management.
Immediate Safety and Handling Considerations
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Direct contact with the skin, eyes, and mucous membranes should be strictly avoided. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound, particularly when specific guidelines are unavailable, involves a conservative approach that ensures the safety of personnel and compliance with institutional and regulatory standards.
1. Waste Characterization and Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
2. Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office.
-
Inform them that you have a novel research chemical, this compound, for which a specific Safety Data Sheet is not available.
-
Provide them with all known information about the compound, including its chemical structure and any observational data on its properties.
3. Disposal Pathway Determination:
-
Your EHS department will provide guidance on the appropriate disposal pathway. This will likely involve incineration by a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
4. Waste Pickup and Documentation:
-
Arrange for a scheduled pickup of the hazardous waste through your EHS department.
-
Ensure all required documentation for the waste manifest is completed accurately.
Quantitative Data Summary for Disposal Considerations
| Parameter | Consideration | Recommended Action |
| Physical State | Solid or Liquid | Segregate waste into dedicated solid and liquid hazardous waste containers. |
| Concentration | Varies by experiment | Clearly label waste containers with the estimated concentration of this compound. |
| Quantity | Varies by experiment | Accurately record the volume or mass of the waste generated. |
| Compatibility | Unknown | Do not mix this compound waste with other chemical waste streams. |
Experimental Protocol: Safe Disposal Procedure in the Absence of an SDS
This protocol outlines the decision-making and procedural steps for a researcher to safely manage the disposal of a chemical like this compound when a specific Safety Data Sheet is not available.
1. Information Gathering: 1.1. Conduct a thorough search for the chemical's Safety Data Sheet (SDS) from manufacturer and supplier websites. 1.2. In the absence of an SDS, gather all available chemical and physical property data from research literature. For this compound, note that it is a nitrogen-containing heterocyclic compound. 1.3. Review your institution's general chemical hygiene and waste disposal plans.
2. Hazard Assessment (Assume High Hazard): 2.1. In the absence of toxicological data, treat the compound as highly toxic. 2.2. Assume the compound is an environmental hazard. 2.3. Identify all potential routes of exposure (inhalation, ingestion, skin contact).
3. Waste Collection and Containment: 3.1. Designate a specific, sealed, and chemically compatible container for this compound waste. 3.2. Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the date of first accumulation. 3.3. Collect all materials contaminated with this compound (e.g., gloves, pipette tips, paper towels) in this container.
4. Contacting EHS for Guidance: 4.1. Notify your institution's Environmental Health and Safety (EHS) office about the need to dispose of a research chemical with no available SDS. 4.2. Provide EHS with all the information gathered in Step 1. 4.3. Follow the specific instructions provided by EHS for storage and pickup.
5. Documentation and Record Keeping: 5.1. Maintain a log of the amount of this compound waste generated. 5.2. Keep a copy of all communications with EHS regarding the disposal of this compound. 5.3. Retain waste manifest documents provided upon pickup.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound in the absence of a specific SDS.
Essential Safety and Logistical Information for Handling Potent Research Compounds
Disclaimer: A specific Material Safety Data Sheet (MSDS) or comprehensive safety and handling guide for a compound designated "Cumi-101" is not publicly available. The predominant reference in scientific literature is to "[11C]this compound," a radiolabeled agonist used in Positron Emission Tomography (PET) imaging. The handling of radiolabeled materials like [11C]this compound is subject to stringent institutional and regulatory radiation safety protocols, in addition to chemical safety measures.
This guide provides essential safety and logistical information for the handling of potent, non-radiolabeled research compounds, which is a likely context for researchers, scientists, and drug development professionals. This information should be used as a supplement to a thorough risk assessment and in conjunction with the specific MSDS for any chemical being handled.
I. Personal Protective Equipment (PPE) for Handling Potent Compounds
The selection of appropriate PPE is critical to minimize exposure to potent research compounds. The level of PPE should be determined by a risk assessment that considers the quantity of the compound being handled, its physical form (e.g., powder, liquid), and the specific laboratory procedure. The following table summarizes recommended PPE for various laboratory activities involving potent compounds.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls (fume hood) are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact. |
II. Operational Plans for Safe Handling
A systematic approach to handling potent compounds is essential to ensure safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.
Caption: General workflow for the safe handling of a potent research compound.
III. Disposal Plans for Potent Compounds
The disposal of potent research compounds and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure | Key Considerations |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. | Ensure the container is compatible with the chemical. The label should clearly identify the contents as a potent compound. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimize handling of contaminated items. Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated. |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | The container should be clearly labeled with the chemical name and concentration. |
IV. PPE Selection Decision-Making
The following diagram illustrates a logical process for selecting the appropriate level of personal protective equipment when handling a potent research chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
